Tert-butyl pyrazolidine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl pyrazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMFEXSUJUPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618900 | |
| Record name | tert-Butyl pyrazolidine-1-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-91-9 | |
| Record name | tert-Butyl pyrazolidine-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl pyrazolidine-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl pyrazolidine-1-carboxylate: A Core Heterocyclic Building Block
Introduction: The Strategic Importance of the Pyrazolidine Scaffold
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as the foundational architecture for a vast array of therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of paramount importance due to their ability to introduce three-dimensional complexity and provide key hydrogen bond donor and acceptor sites for molecular recognition. Tert-butyl pyrazolidine-1-carboxylate emerges as a strategically significant building block, offering a stable, yet readily functionalizable, pyrazolidine core. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens provides a crucial element of control in multi-step synthetic sequences. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate, tailored for researchers and professionals in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
This compound is a liquid at room temperature, possessing the fundamental properties required for a versatile synthetic intermediate.[1][2][3] Its key physical and chemical characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 57699-91-9 | [] |
| Molecular Formula | C₈H₁₆N₂O₂ | [] |
| Molecular Weight | 172.23 g/mol | [] |
| Boiling Point | 214.6°C at 760 mmHg | [] |
| Density | 1.056 g/cm³ | [] |
| Appearance | Liquid | [1] |
| InChI Key | MYFMFEXSUJUPEC-UHFFFAOYSA-N | [] |
| SMILES | CC(C)(C)OC(=O)N1CCCN1 | [] |
Interpreting the Spectroscopic Signature
While a publicly available, peer-reviewed full dataset for the target molecule is scarce, its spectroscopic features can be reliably predicted based on extensive data from analogous structures such as N-Boc piperidine and various N-Boc pyrazole derivatives.[5][6][7]
-
¹H NMR: The most prominent feature is a sharp, intense singlet at approximately δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The three methylene groups (-CH₂-) of the pyrazolidine ring will appear as multiplets in the upfield region. The protons on the carbons adjacent to the Boc-protected nitrogen are expected to be slightly downfield compared to those adjacent to the unprotected -NH group.
-
¹³C NMR: The spectrum will be characterized by signals for the quaternary and methyl carbons of the Boc group at approximately δ 80 ppm and δ 28 ppm, respectively.[5] The carbonyl carbon of the carbamate will appear significantly downfield, typically around δ 155 ppm. The three methylene carbons of the pyrazolidine ring will resonate in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The most diagnostic absorption will be a strong C=O stretching band for the carbamate group, typically observed in the 1700-1680 cm⁻¹ region.[8] The C-H stretching vibrations of the aliphatic ring and the tert-butyl group will be visible below 3000 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band in the 3400-3200 cm⁻¹ region.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the selective N-protection of the pyrazolidine ring with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is a cornerstone of modern organic synthesis for amine protection.[9][10]
Synthetic Workflow: N-Boc Protection
The general strategy involves the nucleophilic attack of a pyrazolidine nitrogen atom on one of the carbonyl carbons of (Boc)₂O. The reaction is typically facilitated by a non-nucleophilic base to scavenge the acid byproduct and is often catalyzed by 4-dimethylaminopyridine (DMAP).[9][11]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from pyrazolidine hydrochloride.
Materials:
-
Pyrazolidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, standard glassware for extraction and work-up.
Procedure:
-
To a stirred suspension of pyrazolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a catalytic amount of DMAP (0.05 eq) to the reaction mixture.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the robust nature and orthogonal reactivity of the Boc protecting group.[10] It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at other positions of a larger molecule, while being readily removable under acidic conditions.
Deprotection: Unleashing the Reactive Amine
The primary reaction of interest is the acid-catalyzed cleavage of the Boc group. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as DCM, or with hydrochloric acid (HCl) in an ethereal solvent like dioxane.[12]
The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas.[12]
Caption: Reactivity workflow: Deprotection and subsequent functionalization pathways.
Synthetic Applications in Drug Discovery
The deprotected pyrazolidine core is a versatile nucleophile that can undergo a variety of subsequent transformations, making it a valuable intermediate in the synthesis of complex, biologically active molecules.
-
As a Privileged Scaffold: The pyrazole/pyrazolidine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[13]
-
Antitubercular Agents: Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from pyrazolidine precursors, have shown potent activity against Mycobacterium tuberculosis. The pyrazolidine unit is crucial for establishing the core three-dimensional structure of these potent inhibitors.
-
Opioid Receptor Agonists: Pyrazole-1-carboxamide derivatives have been identified as novel Gi-biased μ-opioid receptor agonists. The synthesis of these compounds often relies on the use of N-protected pyrazole or pyrazolidine building blocks to enable controlled elaboration of the molecular structure.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data compiled from supplier safety data sheets for related compounds.
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound serves as a quintessential example of a modern synthetic building block. Its value is derived not from its own biological activity, but from the combination of a desirable heterocyclic core and a robust, yet selectively cleavable, protecting group. The principles governing its synthesis and reactivity—namely, N-Boc protection and acid-labile deprotection—are fundamental concepts in contemporary organic synthesis. For researchers engaged in the design and synthesis of novel small molecules for drug discovery, a thorough understanding of this reagent's properties and handling provides a powerful tool for the efficient construction of complex molecular architectures.
References
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Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. Available at: [Link]
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Supplementary Information. (n.d.). Princeton University, Macmillan Group. Available at: [Link]
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Supporting Information. (n.d.). Synarchive. Available at: [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
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Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Bu-Ram%C3%ADrez-L%C3%B3pez-Flores/969234856f643e26526e952618848d79a2955f05]([Link]
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TERT.-BUTYL-3-OXO-2,3,3A,4,6,7-HEXAHYDROPYRAZOLO-[4,3-C]-PYRIDINE-5-CARBOXYLATE. (n.d.). SpectraBase. Available at: [Link]
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Scheme 2. Synthesis of tert-butyl (S). (n.d.). ResearchGate. Available at: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Available at: [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 70(9), 3737-40. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health. Available at: [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Available at: [Link]
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FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Available at: [Link]
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Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024). ResearchGate. Available at: [Link]
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N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. (n.d.). PubChem. Available at: [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Available at: [Link]
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Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2005). ResearchGate. Available at: [Link]
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tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (2009). National Institutes of Health. Available at: [Link]
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Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). ResearchGate. Available at: [Link]
-
Deprotection of the t-butyl ester group. (n.d.). ResearchGate. Available at: [Link]
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tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Available at: [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]
-
N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. (2014). PubMed. Available at: [Link]
-
13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2018). De Gruyter. Available at: [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). National Institutes of Health. Available at: [Link]
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3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. (n.d.). NIST WebBook. Available at: [Link]
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Tert-butyl pyrazolidine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl pyrazolidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds are foundational building blocks for a vast array of therapeutic agents. Among these, the pyrazolidine motif presents a unique saturated, nitrogen-containing ring system that offers specific stereochemical and conformational properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group, yielding this compound (CAS No. 57699-91-9), transforms the parent heterocycle into a stable, versatile intermediate for complex multi-step syntheses.
However, the introduction of this protecting group and the inherent nature of the heterocyclic core necessitate a rigorous and unambiguous confirmation of its chemical structure. The potential for isomeric impurities or unexpected reaction outcomes makes structure elucidation not merely a characterization step, but a critical cornerstone of quality control and synthetic validation.
This technical guide, designed for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of data. It provides a strategic, field-proven framework for the comprehensive structure elucidation of this compound. We will explore the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and synthesize the data into a cohesive, undeniable structural proof. The core principle of this guide is the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to leave no structural question unanswered.[1][2]
Foundational Molecular Properties
Before delving into the analytical workflow, it is essential to establish the theoretical foundation of the target compound. This data serves as the benchmark against which all experimental results will be compared.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 57699-91-9 | [][4] |
| Molecular Formula | C₈H₁₆N₂O₂ | [] |
| Molecular Weight | 172.22 g/mol | [] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid | [4] |
The Strategic Workflow for Structure Elucidation
A robust structure elucidation is not a linear process but an integrated, multi-technique approach where each result informs and validates the others. The choice of techniques is deliberate: NMR provides the skeletal framework and atom connectivity, MS confirms the mass and provides substructural evidence through fragmentation, and FTIR rapidly identifies the key functional groups present. This workflow ensures a self-validating system, minimizing the risk of misinterpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
3.1. The Rationale for NMR NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5] It provides direct evidence of the chemical environment of each proton and carbon atom, and through spin-spin coupling, reveals the connectivity between them. For this compound, ¹H NMR will confirm the presence and relative positions of the Boc group and the pyrazolidine ring protons, while ¹³C NMR will identify every unique carbon atom, including the crucial carbamate carbonyl.
3.2. ¹H NMR Analysis: Proton Environment Mapping The ¹H NMR spectrum provides the first detailed glimpse into the molecular structure. Each unique proton environment generates a distinct signal, with its chemical shift (δ) indicating its electronic environment, its integration representing the number of protons, and its multiplicity revealing adjacent protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. This is a hallmark signal for a Boc group.[6][7] |
| -N-CH₂-CH₂- | ~2.0 - 2.2 | Multiplet (m) | 2H | Protons at C4 of the pyrazolidine ring, adjacent to two other CH₂ groups. Expected to be a quintet or complex multiplet. |
| -NH-CH₂- | ~3.0 - 3.4 | Triplet (t) | 2H | Protons at C5, adjacent to the NH group and the C4 methylene. Deshielded by the adjacent nitrogen. |
| Boc-N-CH₂- | ~3.5 - 3.8 | Triplet (t) | 2H | Protons at C3, adjacent to the electron-withdrawing N-Boc group, causing significant deshielding. |
| -NH- | Variable (~4.0 - 6.0) | Broad Singlet (br s) | 1H | The secondary amine proton signal is often broad due to quadrupole coupling and exchange. Its position is solvent and concentration-dependent. |
3.3. ¹³C NMR Analysis: The Carbon Skeleton The ¹³C NMR spectrum complements the ¹H data by providing a signal for every unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and the carbonyl carbon, which are invisible in the ¹H spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region.[6][7] |
| -N-CH₂-CH₂- | ~25 - 30 | The C4 carbon of the pyrazolidine ring. |
| -NH-CH₂- | ~45 - 50 | The C5 carbon, shifted downfield by the adjacent nitrogen atom. |
| Boc-N-CH₂- | ~50 - 55 | The C3 carbon, shifted downfield by the adjacent N-Boc group. |
| -C(CH₃)₃ | ~79 - 81 | The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent oxygen.[6][8] |
| -C=O | ~154 - 156 | The carbamate carbonyl carbon, appearing in the characteristic downfield region for this functional group.[6][7] |
3.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.[9]
-
¹H NMR Acquisition: Use a standard pulse program with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.[9]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.[9]
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[6][10]
Mass Spectrometry: Molecular Weight and Substructure Verification
4.1. The Rationale for MS Mass spectrometry provides two pieces of information critical for structure elucidation: the exact molecular weight of the compound and, through fragmentation analysis, a "fingerprint" of its substructures.[11] For a novel or synthesized compound, confirming that the molecular weight matches the expected formula is a fundamental validation step.
4.2. High-Resolution Mass Spectrometry (HRMS) HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
-
Expected HRMS (ESI-TOF) [M+H]⁺: Calculated for C₈H₁₇N₂O₂⁺: 173.1285. Found: 173.12XX.
4.3. Fragmentation Analysis (MS/MS) In MS/MS analysis, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic for specific parts of the molecule. The Boc group, in particular, has a highly predictable fragmentation pattern.
| m/z Value | Fragment Lost | Resulting Ion Structure |
| 172 | - | [M]⁺• (Molecular Ion) |
| 116 | C₄H₈ (Isobutylene) | [M - 56]⁺• |
| 115 | •C₄H₉ (tert-butyl radical) | [M - 57]⁺ |
| 71 | •C₅H₉O₂ (Boc group) | [Pyrazolidine]⁺ |
| 57 | C₃H₇N₂O₂ | [C₄H₉]⁺ (tert-butyl cation) |
The loss of 56 Da (isobutylene) is a characteristic fragmentation of the Boc group, often proceeding via a six-membered ring transition state analogous to a McLafferty rearrangement.[12] The presence of this fragment, along with the tert-butyl cation at m/z 57, provides definitive evidence for the Boc protecting group.
4.4. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.
-
MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 173.
-
MS/MS Scan: Perform a product ion scan by selecting the precursor ion (m/z 173) in the first mass analyzer (Q1), fragmenting it in the collision cell (q2), and scanning the resulting fragments in the third mass analyzer (Q3).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
5.1. The Rationale for FTIR FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR serves as a quick and definitive check for the presence of the N-H bond of the pyrazolidine ring and the critical C=O bond of the Boc-carbamate.
5.2. Spectral Interpretation The key to FTIR analysis is recognizing the characteristic absorption frequencies for specific bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3350 - 3310 | N-H Stretch | Secondary Amine | A single, sharp to medium band in this region is characteristic of a secondary amine (R₂NH), confirming the unsubstituted nitrogen on the pyrazolidine ring.[13] |
| 2975 - 2850 | C-H Stretch | Alkanes | Strong absorptions corresponding to the sp³ C-H bonds of the tert-butyl and pyrazolidine methylene groups. |
| 1710 - 1690 | C=O Stretch | Carbamate | This is the most diagnostic peak. A very strong, sharp absorption in this region is definitive proof of the carbamate carbonyl in the Boc protecting group.[9][14] |
| 1250 - 1150 | C-N Stretch | Amine / Carbamate | Stretching vibrations associated with the C-N bonds in the molecule. |
5.3. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid or semi-solid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly onto the ATR crystal.[9]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9] Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values.
Data Synthesis and Final Structure Confirmation
The unambiguous elucidation of the structure of this compound is achieved not by any single piece of data, but by the perfect convergence of all three analytical techniques.
-
FTIR confirms the presence of the key functional groups: a secondary amine (N-H stretch) and a carbamate carbonyl (C=O stretch).
-
HRMS confirms the elemental composition is C₈H₁₆N₂O₂, and MS/MS fragmentation analysis shows the characteristic losses of isobutylene (56 Da) and the tert-butyl group (57 Da), proving the existence and connectivity of the Boc group.
-
¹H and ¹³C NMR provide the final, definitive proof. They account for every single proton and carbon atom in the molecule, and their chemical shifts and couplings are only consistent with the proposed structure of this compound. The downfield shift of the C3 and H3 signals confirms the Boc group is attached to N1, and the distinct signals for all three methylene groups confirm the integrity of the pyrazolidine ring.
Conclusion
The integrated spectroscopic approach detailed in this guide provides a robust, reliable, and scientifically rigorous method for the complete structure elucidation of this compound. By understanding the "why" behind each analytical choice and synthesizing the complementary data streams, researchers and drug development professionals can have absolute confidence in the identity and purity of this critical synthetic intermediate. This analytical diligence is fundamental to ensuring the success of subsequent synthetic steps and the overall integrity of the drug discovery process.
References
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
-
Supporting Information. General procedure for N-Boc protection of amines. [Link]
-
University of West Florida. IR Spectroscopy Tutorial: Amines. [Link]
-
University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]
-
NPTEL. Overview of Structure Determination in Heterocyclic Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
- Mass Spectrometry Across the Sciences.
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. This compound | 57699-91-9 [sigmaaldrich.com]
- 5. jchps.com [jchps.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. whitman.edu [whitman.edu]
- 12. reddit.com [reddit.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Tert-Butyl Pyrazolidine-1-Carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl pyrazolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry, demands thorough characterization to ensure its structural integrity and purity in synthetic workflows. This technical guide provides a detailed examination of the spectroscopic data essential for the unambiguous identification of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this molecule. This guide is intended to be a practical resource for researchers, offering not only reference data but also insights into the interpretation of the spectra and the experimental methodologies for their acquisition.
Introduction: The Significance of this compound in Drug Discovery
The pyrazolidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding this compound, offers a stable yet readily cleavable derivative, making it an invaluable intermediate in multi-step organic syntheses. The Boc group's steric bulk and electronic effects influence the reactivity of the pyrazolidine ring, enabling selective functionalization at other positions.
Given its pivotal role as a synthetic precursor, the unequivocal confirmation of the structure and purity of this compound is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will systematically explore the characteristic spectroscopic signatures of this compound.
Caption: The central role of spectroscopic analysis in validating this compound for applications in synthetic chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.5 µs
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc group and the pyrazolidine ring.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Triplet | 2H | -N-CH₂ -CH₂- (C5) |
| ~2.9 - 3.1 | Triplet | 2H | -N-CH₂-CH₂ - (C3) |
| ~1.9 - 2.1 | Quintet | 2H | -CH₂-CH₂ -CH₂- (C4) |
| 1.47 | Singlet | 9H | -C(CH₃ )₃ |
Interpretation:
-
The Tert-Butyl Protons (δ ~1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. This is a highly characteristic signal for the Boc protecting group and its integration of 9H is a key identifier.
-
The Pyrazolidine Ring Protons:
-
The methylene protons adjacent to the nitrogen atoms (C3 and C5) are expected to be deshielded due to the electronegativity of the nitrogen. The protons on C5, being adjacent to the nitrogen bearing the electron-withdrawing carbamate group, are anticipated to be slightly further downfield than the C3 protons.
-
The methylene protons at the C4 position will appear as a quintet due to coupling with the protons on both C3 and C5.
-
Caption: Correlation of the molecular structure with expected ¹H NMR chemical shifts.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~155.0 | C =O (Carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~48.0 | -N-C H₂-CH₂- (C5) |
| ~45.0 | -N-CH₂-C H₂- (C3) |
| ~28.5 | -C(C H₃)₃ |
| ~25.0 | -CH₂-C H₂-CH₂- (C4) |
Interpretation:
-
Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.
-
Quaternary Carbon of Boc Group (δ ~79.5 ppm): The quaternary carbon of the tert-butyl group is also a key identifier for the Boc protecting group.
-
Methyl Carbons of Boc Group (δ ~28.5 ppm): The three equivalent methyl carbons of the tert-butyl group give a single, typically intense, signal in the aliphatic region.
-
Pyrazolidine Ring Carbons: The chemical shifts of the pyrazolidine ring carbons are in the aliphatic region, with the carbons bonded to nitrogen (C3 and C5) appearing further downfield than the C4 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
Instrumental Parameters:
-
Technique: Fourier Transform Infrared (FTIR) with ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3320 | N-H stretch | Secondary amine (N-H) |
| ~2975 | C-H stretch (asymmetric) | sp³ C-H (Aliphatic) |
| ~2870 | C-H stretch (symmetric) | sp³ C-H (Aliphatic) |
| ~1690 | C=O stretch | Carbamate carbonyl |
| ~1365 | C-H bend (scissoring) | gem-dimethyl of t-butyl |
| ~1160 | C-O stretch | Carbamate C-O |
Interpretation:
-
N-H Stretch (~3320 cm⁻¹): A moderately intense band in this region is indicative of the N-H stretching vibration of the secondary amine in the pyrazolidine ring.
-
C-H Stretches (~2975 and ~2870 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the tert-butyl group and the pyrazolidine ring.
-
Carbonyl Stretch (~1690 cm⁻¹): A very strong and sharp absorption band in this region is a definitive indicator of the C=O stretching vibration of the carbamate functional group. This is often the most prominent peak in the spectrum.
-
C-O Stretch (~1160 cm⁻¹): A strong band in this region corresponds to the C-O stretching vibration of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol for Mass Spectrometry Data Acquisition
Technique (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer.
Instrumental Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
Scan Range: m/z 50 - 500
Mass Spectrum Data and Interpretation
| m/z | Proposed Fragment |
| 173.12 | [M+H]⁺ |
| 117.09 | [M - C₄H₈]⁺ |
| 73.06 | [M - C₅H₉O₂]⁺ |
| 57.07 | [C₄H₉]⁺ |
Interpretation:
-
Molecular Ion Peak ([M+H]⁺ at m/z 173.12): In ESI-MS, the protonated molecule is often observed, which confirms the molecular weight of the compound (172.22 g/mol ).
-
Loss of Isobutylene (m/z 117.09): A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the corresponding carbamic acid, which can then decarboxylate.
-
Pyrazolidinium Ion (m/z 73.06): Loss of the entire Boc group would result in the protonated pyrazolidine ring.
-
Tert-Butyl Cation (m/z 57.07): The highly stable tert-butyl cation is a very common fragment observed in the mass spectra of compounds containing a tert-butyl group.
Caption: Proposed fragmentation pathway for this compound in ESI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, with the characteristic signals of the Boc group and the pyrazolidine ring being readily identifiable. IR spectroscopy validates the presence of the key functional groups, notably the carbamate carbonyl and the N-H bond. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the structure. By utilizing this suite of spectroscopic techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent chemical transformations in the pursuit of novel therapeutic agents.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Tert-butyl pyrazolidine-1-carboxylate as a heterocyclic building block
An In-depth Technical Guide to Tert-butyl Pyrazolidine-1-carboxylate as a Heterocyclic Building Block
Introduction: The Strategic Value of the N-Boc-Pyrazolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrazolidine core stands out as a privileged scaffold, forming the structural basis of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its saturated, five-membered diazacyclic structure offers a three-dimensional geometry that is highly sought after in drug design to improve properties such as solubility, metabolic stability, and target engagement. This compound emerges as a particularly strategic building block for harnessing the potential of this scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides an elegant solution for controlled, regioselective functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile heterocyclic building block, offering both foundational knowledge and field-proven experimental protocols.
Core Attributes of this compound
This building block is a stable, crystalline solid at room temperature, readily soluble in common organic solvents. The key to its utility lies in the orthogonal reactivity of its two nitrogen atoms: the N1-nitrogen is protected by the acid-labile Boc group, leaving the N2-nitrogen's lone pair of electrons available for nucleophilic attack. This differential protection is the cornerstone of its application in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 57699-91-9 | [] |
| Molecular Formula | C₈H₁₆N₂O₂ | [] |
| Molecular Weight | 172.22 g/mol | [] |
| Boiling Point | 214.6 °C at 760 mmHg | [] |
| Density | 1.056 g/cm³ | [] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired on a case-by-case basis for each synthesized batch to ensure identity and purity.
Synthesis and Production
The synthesis of pyrazolidine derivatives has been an area of active research, with methods like [3+2] cycloadditions of hydrazones and olefins being prominent.[4] These approaches often involve the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[1] For this compound, a common route involves the reaction of 1,3-dihalopropanes with a mono-Boc protected hydrazine, although specific, high-yield protocols are often proprietary.
Below is a generalized, representative protocol for the Boc protection of a pyrazolidine precursor, a key step in obtaining the title compound.
Protocol 1: N-Boc Protection of a Pyrazole/Pyrazolidine Precursor
This protocol is adapted from general procedures for the N-Boc protection of similar nitrogen-containing heterocycles.[5]
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom of a pyrazolidine ring system.
Materials:
-
Pyrazolidine hydrochloride (or similar precursor) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq)
Procedure:
-
Dissolve the pyrazolidine precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
In a separate container, dissolve Boc₂O and catalytic DMAP in a small amount of the solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected pyrazolidine.
Key Chemical Transformations and Reactivity
The synthetic power of this compound is realized through the selective functionalization of its N-H position, followed by the strategic removal of the Boc group.
Caption: Synthetic utility of this compound.
N-Arylation: Forging Key C-N Bonds
The palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a cornerstone reaction in modern drug discovery, and the N-H of this compound is an excellent substrate. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for tuning the pharmacological properties of the final compound.
This protocol is a representative procedure based on established methods for N-arylation of heterocyclic amines.[6][7]
Objective: To couple an aryl halide with the N-H position of this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or chloride (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, tBuBrettPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, base, palladium catalyst, and ligand under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the N-aryl pyrazolidine product.
Boc-Deprotection: Unveiling the Second Nitrogen
The removal of the Boc group is typically the final step in a synthetic sequence or a gateway to further functionalization at the N1 position. This is achieved under acidic conditions, which cleave the tert-butyl ester of the carbamate.
Caption: Mechanism of acid-catalyzed Boc-deprotection.
The tert-butyl carbocation generated is unstable and is typically quenched by deprotonation to form isobutylene gas, regenerating the acid catalyst.[8]
Objective: To selectively remove the Boc protecting group.
Materials:
-
N-Boc, N'-Aryl pyrazolidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v solution in DCM, or neat)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the Boc-protected substrate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. Caution: Reaction can be exothermic and evolve gas (isobutylene).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the deprotected pyrazolidine product, which can be used directly or purified further if necessary.
Applications in Drug Discovery: A Scaffold for Innovation
The pyrazolidine and related pyrazoline cores are integral to a wide range of biologically active molecules, exhibiting activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][9][10] The value of this compound lies in its ability to rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies.
By using the N-arylation protocol, researchers can introduce a vast array of substituted aromatic rings. Subsequent deprotection and further reaction at the newly freed N-H position allow for the creation of complex, di-substituted pyrazolidines. This systematic approach is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. The pyrazolidine scaffold provides a rigid, yet tunable, framework to position key pharmacophoric elements in precise three-dimensional orientations for optimal interaction with biological targets.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its inherent structural features—a stable heterocyclic core and orthogonally protected nitrogen atoms—provide a reliable and versatile platform for the synthesis of complex molecular architectures. The robust and well-documented reactivity of its N-H group, coupled with the straightforward removal of the Boc protecting group, empowers medicinal chemists to efficiently explore chemical space and design the next generation of therapeutic agents. This guide serves as a foundational resource for any researcher looking to incorporate this high-value building block into their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. japsonline.com [japsonline.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl Pyrazolidine-1-carboxylate (CAS 57699-91-9) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl pyrazolidine-1-carboxylate, a key synthetic intermediate in medicinal chemistry and drug discovery. Drawing from established chemical principles and available data, this document will detail its synthesis, characterization, and utility as a scaffold for generating diverse molecular architectures with therapeutic potential. We will explore the rationale behind synthetic strategies and the analytical techniques required for its unambiguous identification, providing a foundational understanding for researchers and drug development professionals.
Physicochemical Properties and Structural Characterization
This compound, also known as 1-Boc-pyrazolidine, is a heterocyclic compound featuring a saturated five-membered diazacyclic ring (pyrazolidine) with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in organic synthesis, allowing for selective reactions at the unprotected nitrogen atom.
| Property | Value | Source(s) |
| CAS Number | 57699-91-9 | [] |
| Molecular Formula | C₈H₁₆N₂O₂ | [] |
| Molecular Weight | 172.22 g/mol | [] |
| Boiling Point | 214.6°C at 760 mmHg | [] |
| Density | 1.056 g/cm³ | [] |
Rationale for the Boc Protecting Group
The use of the Boc protecting group is a deliberate and strategic choice in the context of pyrazolidine chemistry. The pyrazolidine ring contains two secondary amine functionalities. To achieve regioselective functionalization, one of these nitrogens must be temporarily deactivated. The Boc group serves this purpose effectively due to several key advantages:
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.
-
Ease of Introduction: The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Facile Cleavage: It can be removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive functional groups that may be present in the molecule.
This strategic protection allows for the selective elaboration of the pyrazolidine scaffold at the unprotected nitrogen, enabling the synthesis of a diverse library of derivatives.
Analytical Characterization Workflow
Unambiguous characterization of this compound is crucial for ensuring purity and confirming its identity before its use in subsequent synthetic steps. A standard analytical workflow involves a combination of spectroscopic techniques.
Step-by-Step Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the tert-butyl group (a singlet integrating to 9 protons) and the methylene protons of the pyrazolidine ring.
-
¹³C NMR: Shows the number of unique carbon atoms. Signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methylene carbons of the ring would be expected.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the calculated molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. Key vibrational bands would include the C=O stretch of the carbamate in the Boc group and the N-H stretch of the unprotected amine.
-
Synthesis and Reactivity
The synthesis of this compound is a critical first step for its utilization as a synthetic building block. The general approach involves the cyclization of a suitable precursor with a hydrazine source, followed by protection of one of the nitrogen atoms.
General Synthetic Approach
A common method for the synthesis of the pyrazolidine ring is the reaction of a 1,3-dihalopropane with hydrazine. Subsequent protection with di-tert-butyl dicarbonate affords the target molecule.
Illustrative Experimental Protocol:
-
Cyclization: To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol), 1,3-dibromopropane is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux to drive the cyclization to completion.
-
Work-up: After cooling, the reaction mixture is worked up to remove byproducts and isolate the crude pyrazolidine.
-
Boc Protection: The crude pyrazolidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to facilitate the protection of one of the nitrogen atoms.
-
Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Utility in Synthesis
The primary utility of this compound lies in the reactivity of its unprotected secondary amine. This nitrogen can act as a nucleophile, allowing for the introduction of a wide variety of substituents. This makes it a valuable scaffold for the synthesis of pyrazole and pyrazolidine derivatives, which are known to possess a broad range of biological activities.[2][3]
Biological and Pharmacological Context of Pyrazolidine and Pyrazole Derivatives
While there is a lack of specific experimental data on the biological activity of this compound itself, the pyrazolidine and pyrazole cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The synthetic versatility of this compound allows for the generation of libraries of compounds that can be screened for various therapeutic activities.
Known Activities of Pyrazolidine and Pyrazole Derivatives
-
Anti-inflammatory: Certain pyrazolidine-3,5-dione derivatives have been investigated as anti-inflammatory agents.[4]
-
Antimicrobial: Various pyrazole derivatives have demonstrated antibacterial and antifungal properties.[5]
-
Anticancer: The pyrazole scaffold is present in several anticancer agents, and derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[6]
-
Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors of various enzymes, including factor Xa.[7]
The synthesis of novel derivatives from this compound provides a pathway to explore these and other potential therapeutic applications.
Toxicology and Safety Considerations
-
Harmful if swallowed.[8]
-
Causes skin irritation.[8]
-
Causes serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Standard Laboratory Safety Practices:
When handling this compound and its derivatives, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its strategic design, incorporating a Boc-protected nitrogen, allows for the regioselective functionalization of the pyrazolidine ring system. While direct biological data for this specific compound is limited, its utility in the synthesis of a wide array of pyrazole and pyrazolidine derivatives with known pharmacological activities underscores its importance for drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]
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Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024). ResearchGate. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]
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Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Retrieved from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]
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Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. (2007). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Boc-pyrazolidine
Introduction: The Strategic Importance of Boc-pyrazolidine in Modern Synthesis
tert-Butyl 1-pyrazolidinecarboxylate, commonly referred to as Boc-pyrazolidine, is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrazolidine scaffold confers a unique set of properties that are highly advantageous for multi-step synthetic campaigns. The Boc group effectively masks the nucleophilicity of the nitrogen atom, rendering it stable to a wide array of reaction conditions, yet susceptible to facile cleavage under mild acidic conditions. This orthogonality is paramount in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where precise control over reactivity is essential. Pyrazolidine and its derivatives are key components in a variety of biologically active compounds, making Boc-pyrazolidine a valuable precursor in drug discovery programs targeting a range of therapeutic areas.[1] This guide provides an in-depth exploration of the core physical and chemical properties of Boc-pyrazolidine, offering practical insights and methodologies for its effective utilization in a research and development setting.
I. Core Physicochemical Properties
The physical characteristics of Boc-pyrazolidine are fundamental to its handling, purification, and application in synthesis. The introduction of the bulky, lipophilic Boc group significantly influences the properties of the parent pyrazolidine molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂O₂ | BOC Sciences[] |
| Molecular Weight | 172.22 g/mol | BOC Sciences[] |
| Physical Form | Colorless to yellow liquid or semi-solid | Sigma-Aldrich |
| Boiling Point | 214.6 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.056 g/cm³ | BOC Sciences[] |
| Solubility | Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
| Storage | Store in a cool, dry, dark place. Recommended storage temperature: 2-8°C. | Sigma-Aldrich |
II. Spectroscopic Characterization: A Guide to Structural Elucidation
Spectroscopic analysis is critical for the verification of the structure and purity of Boc-pyrazolidine. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Boc-pyrazolidine is expected to show distinct signals corresponding to the protons of the pyrazolidine ring and the tert-butyl group of the Boc protector. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets in the range of 3.0-3.6 ppm. The protons on the central carbon of the pyrazolidine ring are expected to resonate as a multiplet around 1.8-2.2 ppm. A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed at approximately 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of 154-156 ppm. The quaternary carbon of the tert-butyl group will appear around 79-81 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The carbons of the pyrazolidine ring will have signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-pyrazolidine is dominated by the characteristic absorption bands of the Boc group. A strong band corresponding to the C=O stretching of the carbamate will be observed in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and the tert-butyl group will appear in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Boc-pyrazolidine is expected to show a molecular ion peak (M⁺) at m/z = 172. A prominent fragment ion at m/z = 116 would correspond to the loss of a tert-butyl group, and a fragment at m/z = 57 is characteristic of the tert-butyl cation.
III. Chemical Properties and Reactivity
The chemical behavior of Boc-pyrazolidine is largely dictated by the Boc protecting group, which imparts stability under a variety of conditions while allowing for selective deprotection.
The Role and Stability of the Boc Protecting Group
The tert-butyloxycarbonyl group is a robust protecting group, stable to basic, nucleophilic, and reductive conditions. This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule containing a Boc-protected pyrazolidine moiety.
Deprotection Strategies: Regenerating the Active Amine
The key to the utility of the Boc group is its lability under acidic conditions. The deprotection proceeds via a carbocationic intermediate, releasing the free amine, carbon dioxide, and isobutylene.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of Boc-pyrazolidine.
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is typically rapid and clean, often completing within an hour at room temperature.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another common and cost-effective method for removing the Boc group.
Experimental Protocol: Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve Boc-pyrazolidine (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting pyrazolidine salt can often be used directly in the next step or neutralized with a base and purified further.
IV. Synthesis of Boc-pyrazolidine
Boc-pyrazolidine is typically synthesized by the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Synthetic Workflow
Caption: General workflow for the synthesis of Boc-pyrazolidine.
Experimental Protocol: Synthesis of Boc-pyrazolidine
-
Reactant Preparation: To a solution of pyrazolidine (1 equivalent) in dichloromethane (DCM), add a suitable base such as triethylamine (1.1 equivalents).
-
Boc₂O Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure Boc-pyrazolidine.
V. Applications in Drug Discovery and Development
The pyrazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Boc-pyrazolidine serves as a key intermediate in the synthesis of these complex molecules. Its ability to undergo selective N-functionalization after Boc deprotection makes it a versatile tool for creating libraries of compounds for high-throughput screening. The introduction of the pyrazolidine moiety can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.[1]
VI. Safety and Handling
As with all laboratory chemicals, Boc-pyrazolidine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[3]
-
In case of contact:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]
Hazard Identification:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
VII. Conclusion
Boc-pyrazolidine is a fundamentally important building block for organic chemists, particularly those engaged in the synthesis of biologically active molecules. Its well-defined physical and chemical properties, coupled with the versatility of the Boc protecting group, provide a reliable and controllable platform for the construction of complex molecular architectures. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe implementation in the laboratory, ultimately accelerating the pace of innovation in drug discovery and development.
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A Technical Guide to tert-Butyl Pyrazolidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery
Abstract: The pyrazolidine ring, a saturated five-membered diazacycloalkane, represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its utility is significantly enhanced through the use of protected intermediates that allow for precise, site-selective functionalization. This guide provides an in-depth technical overview of tert-butyl pyrazolidine-1-carboxylate, a key building block in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and core reactivity, with a focus on strategic N-functionalization reactions. Furthermore, this whitepaper will detail its application in the synthesis of complex pharmaceutical agents, supported by established experimental protocols and a practical case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Section 1: The Pyrazolidine Scaffold in Medicinal Chemistry
Saturated heterocyclic scaffolds are foundational elements in drug design, providing three-dimensional diversity that is often crucial for target engagement and improved pharmacokinetic properties compared to their flat, aromatic counterparts. Among these, the pyrazolidine core has garnered significant interest. Historically, derivatives like Phenylbutazone, a pyrazolidinedione, demonstrated the therapeutic potential of this ring system in treating arthritis, highlighting its value in medicine.[1]
The modern utility of the pyrazolidine scaffold is realized through building blocks that enable controlled, stepwise elaboration. This compound is a preeminent example of such a building block. Its design incorporates two key features:
-
A Nucleophilic Nitrogen: The free N-H at the 2-position serves as a reactive handle for introducing a wide array of substituents.
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the 1-position sterically and electronically deactivates this nitrogen. This protection is robust under various reaction conditions (e.g., basic, hydrogenolytic) yet can be cleanly removed under acidic conditions, enabling orthogonal synthetic strategies.
This dual-functionality makes it an ideal starting point for building molecular complexity in a predictable and controlled manner.
Section 2: Synthesis and Physicochemical Properties
The preparation of this compound is accessible through several established synthetic routes. A common approach involves the cyclization of a suitable precursor, followed by protection of one of the nitrogen atoms.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis, which should be performed by qualified personnel using appropriate safety precautions.
Materials:
-
1,3-Dibromopropane
-
tert-Butyl carbazate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of tert-butyl carbazate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add finely ground potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 57699-91-9 | [] |
| Molecular Formula | C₈H₁₆N₂O₂ | [] |
| Molecular Weight | 172.22 g/mol | [] |
| Boiling Point | 214.6 °C at 760 mmHg | [] |
| Density | 1.056 g/cm³ | [] |
| Appearance | Colorless to pale yellow liquid/solid | |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) |
Section 3: Reactivity and Strategic Functionalization
The synthetic power of this compound lies in the selective reactivity of its N2-hydrazine nitrogen. This atom acts as a potent nucleophile, enabling the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, which are pivotal for building diverse molecular libraries.
Key Transformations
The primary reactions involve the substitution of the N-H proton, most commonly through:
-
N-Arylation: The formation of a bond to an aromatic or heteroaromatic ring is one of the most important transformations in medicinal chemistry. This is typically achieved via transition-metal-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: A palladium-catalyzed method known for its broad substrate scope and high functional group tolerance.[3]
-
Ullmann Condensation: A classical copper-catalyzed reaction that provides a cost-effective alternative, especially with modern ligand systems that allow for milder conditions.[4]
-
-
N-Alkylation: Introduction of alkyl chains, rings, or functionalized side chains via reaction with alkyl halides or other electrophiles under basic conditions.
-
N-Acylation: Formation of amides via reaction with acyl chlorides or carboxylic acids (using coupling agents), providing another avenue for structural diversification.
The following diagram illustrates these primary functionalization pathways.
Caption: Core reactivity pathways of this compound.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required for specific substrates.[3][5]
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times if using a Schlenk line).
-
Add anhydrous toluene/dioxane via syringe, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to yield the N-arylated product.
Causality:
-
Catalyst System: Pd₂(dba)₃ serves as a stable Pd(0) source. The Xantphos ligand is crucial; its wide bite angle facilitates the reductive elimination step, which is often rate-limiting, and helps prevent β-hydride elimination.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the pyrazolidine N-H, forming the active nucleophile for the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be protected to maintain its catalytic activity.
Section 4: Application in the Synthesis of Bioactive Molecules
The pyrazolidine and pyrazole moieties are prevalent in a vast number of pharmaceuticals, underscoring their importance as pharmacophores.[6] Dozens of FDA-approved drugs contain a pyrazole nucleus, which can be synthesized from pyrazolidine precursors.[6][7] These drugs target a wide range of conditions, from cancer to inflammatory diseases and viral infections.[7][8]
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Janus kinases are critical targets in the treatment of autoimmune diseases and myeloproliferative neoplasms. Many potent JAK inhibitors utilize a substituted pyrazole core to interact with the kinase hinge region. Here, we outline a synthetic pathway to a key intermediate, leveraging the functionalization of a Boc-protected pyrazolidine derivative.
The workflow begins with the N-arylation of this compound, followed by further modifications to build the final complex structure.
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The Pyrazolidine Scaffold: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery
Preamble: The Enduring Significance of the Pyrazolidine Core
Within the vast landscape of heterocyclic chemistry, the pyrazolidine ring system, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, stands out as a "privileged scaffold." This designation is not arbitrary; it reflects the remarkable versatility of pyrazolidine derivatives in engaging with a wide array of biological targets.[1][2] Their structural flexibility and the capacity for stereochemically rich substitutions have made them indispensable building blocks in modern medicinal chemistry. From potent anti-inflammatory agents like Phenylbutazone to novel enzyme inhibitors, the pyrazolidine core is a testament to how subtle structural modifications can profoundly impact pharmacological activity.[3][4]
This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolidine derivatives. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind key synthetic strategies, provide detailed experimental workflows, and survey the expanding therapeutic landscape of this remarkable heterocyclic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyrazolidine chemistry in their own research endeavors.
I. Strategic Approaches to the Synthesis of Pyrazolidine Derivatives
The construction of the pyrazolidine ring can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity. This section will explore some of the most powerful and widely adopted strategies.
The Power of [3+2] Cycloaddition Reactions
One of the most elegant and efficient methods for constructing the pyrazolidine ring is through the [3+2] cycloaddition of azomethine imines with various dipolarophiles.[5][6] This approach allows for the creation of multiple stereocenters in a single, atom-economical step.
The general mechanism involves the generation of a transient azomethine imine, a 1,3-dipole, which then reacts with an alkene or alkyne to form the five-membered ring. The regioselectivity and stereoselectivity of this reaction can be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the choice of catalyst.
Caption: General schematic of a [3+2] cycloaddition reaction.
A notable example is the metal-free intermolecular [3+2] cycloaddition of acylhydrazones to cyclopentadiene, which yields pyrazolidine derivatives.[5] Furthermore, highly enantioselective [3+2] cycloadditions have been developed using chiral silicon-based Lewis acids, allowing for the synthesis of pyrazolidines with excellent diastereo- and enantioselectivities.[5]
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, enabling the construction of complex molecules from simple starting materials in a single step.[7][8] This approach is characterized by high atom economy and procedural simplicity, aligning with the principles of green chemistry.[7] Several MCRs have been developed for the synthesis of pyrazolidine and its derivatives.
For instance, a pseudo-five-component synthesis of tris(pyrazolyl)methanes involves the initial formation of pyrazolones from β-ketoesters and hydrazines. One equivalent then undergoes a Knoevenagel condensation, while a second equivalent participates in a Michael addition to form the final product.[9][10]
Caption: Conceptual workflow of a multicomponent reaction.
Tandem Reactions for Pyrazolidine Synthesis
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient route to pyrazolidine derivatives. An aza-Michael/hemiaminal formation sequence has been developed to synthesize pyrazolidine-3-ols from N,N'-disubstituted hydrazines and α,β-unsaturated aldehydes.[5]
II. Experimental Protocols and Characterization
A critical aspect of synthesizing novel compounds is the ability to reliably reproduce the synthesis and unequivocally determine the structure of the resulting molecules. This section provides a representative experimental protocol and discusses key characterization techniques.
Representative Protocol: Synthesis of a Pyrazolidine-3,5-dione Derivative
The following is a generalized procedure for the synthesis of a pyrazolidine-3,5-dione derivative, a common and biologically active subclass of pyrazolidines.[11][12][13]
Step-by-Step Methodology:
-
Starting Material Preparation: A substituted benzoic acid is converted to its corresponding ester, which is then reacted with hydrazine to form a hydrazide.[13]
-
Cyclization: The synthesized hydrazide is then reacted with a suitable dicarbonyl compound, such as diethyl malonate, in the presence of a base to facilitate the cyclization and formation of the pyrazolidine-3,5-dione ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. The final compound is purified using techniques such as recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of newly synthesized pyrazolidine derivatives relies on a combination of spectroscopic techniques.[14][15][16][17][18]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. Characteristic absorption bands for pyrazolidine-3,5-diones include C=O stretching vibrations in the range of 1700-1750 cm⁻¹ and N-H stretching vibrations around 3100-3300 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons on the pyrazolidine ring provide detailed information about their stereochemical arrangement. In ¹³C NMR, the carbonyl carbons of pyrazolidine-3,5-diones typically appear in the range of δ 165-175 ppm.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming its structure.
| Spectroscopic Technique | Key Observables for Pyrazolidine-3,5-diones | Reference |
| IR Spectroscopy | C=O stretch (1700-1750 cm⁻¹), N-H stretch (3100-3300 cm⁻¹) | [13] |
| ¹³C NMR Spectroscopy | Carbonyl carbons (δ 165-175 ppm) | [13] |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the calculated molecular weight | [17] |
III. The Broad Spectrum of Biological Activities
Pyrazolidine derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development.[19][20][21][22]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory properties of pyrazolidine derivatives are well-established, with phenylbutazone being a classic example.[3] Many newer derivatives have been synthesized and evaluated for their ability to inhibit inflammatory pathways, often showing potent activity.[3][21] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial and Antifungal Activity
A significant number of pyrazolidine derivatives have demonstrated promising antibacterial and antifungal activities.[13][23][24] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolidine ring and any attached aromatic moieties play a crucial role in their antimicrobial potency.[2][13]
Anticancer Activity
The potential of pyrazolidine derivatives as anticancer agents is an active area of research.[25][26] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[25] For example, certain pyrazolopyridine derivatives have been identified as potent and selective inhibitors of PI3Kγ/δ, a promising target for cancer immunotherapy.[27]
Enzyme Inhibition
Pyrazolidine derivatives have been successfully designed as inhibitors of various enzymes. For instance, a series of pyrazolidine derivatives were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV), an important target in the treatment of type 2 diabetes.[28]
Caption: Diverse biological activities of the pyrazolidine scaffold.
IV. Future Perspectives and Conclusion
The field of pyrazolidine chemistry continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods. The exploration of their therapeutic potential is also expanding, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. As our knowledge of biological targets grows, the pyrazolidine scaffold will undoubtedly remain a cornerstone in the design and discovery of novel therapeutic agents. The combination of synthetic versatility and a broad pharmacological profile ensures that pyrazolidine derivatives will continue to be a fertile ground for innovation in medicinal chemistry for years to come.
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Unlocking the Conformational Landscape of Pyrazolidine: A Theoretical and Practical Guide for Drug Discovery
Introduction: The Pyrazolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazolidine ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The biological function of these molecules is inextricably linked to their three-dimensional structure, with the conformation of the pyrazolidine ring playing a pivotal role in molecular recognition and binding to biological targets.[1][4] A comprehensive understanding of the conformational preferences of the pyrazolidine ring is therefore paramount for the rational design and development of novel therapeutics.[5][6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a robust framework for the theoretical and experimental investigation of pyrazolidine ring conformation. We will delve into the fundamental principles of ring puckering, explore the nuances of computational and experimental methodologies, and elucidate the critical interplay between conformation and biological activity.
Part 1: The Fundamentals of Pyrazolidine Ring Puckering
The non-planar nature of the pyrazolidine ring gives rise to a phenomenon known as "puckering," where the ring atoms deviate from a mean plane to alleviate torsional and angle strain. For a five-membered ring, the spectrum of possible conformations can be elegantly described by two key parameters: the puckering amplitude (Q) and the phase angle (φ), as defined by Cremer and Pople.[7][8] These coordinates provide a quantitative description of the ring's geometry, allowing for a systematic exploration of its conformational space.[9][10]
The two most idealized conformations for a five-membered ring are the envelope (Cs symmetry) , where four atoms are coplanar and the fifth is out of the plane, and the twist (C2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The continuous interconversion between these forms via pseudorotation is a key feature of the pyrazolidine ring's dynamic nature.
Part 2: Theoretical Approaches to Pyrazolidine Conformational Analysis
Computational chemistry offers a powerful arsenal of tools to predict and analyze the conformational landscape of pyrazolidine derivatives. These methods not only complement experimental data but also provide insights into the energetic barriers between different conformations, which are often difficult to determine experimentally.
Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy
Density Functional Theory (DFT) has emerged as the workhorse for accurate conformational analysis of small to medium-sized molecules.[11] Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), provide a good balance between computational cost and accuracy for describing the subtle non-covalent interactions that govern pyrazolidine conformation.[7][12]
-
Initial Structure Generation:
-
Draw the 2D structure of the pyrazolidine derivative of interest.
-
Generate an initial 3D conformation using a molecular mechanics-based tool.
-
-
Conformational Search:
-
Employ a robust conformational search algorithm, such as CREST, to explore the potential energy surface and identify low-energy conformers.[9]
-
This step is crucial to avoid getting trapped in local minima.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization on all identified conformers using a chosen DFT functional and basis set (e.g., B3LYP-D3(BJ)/6-311++G(d,p)).[9]
-
The D3(BJ) dispersion correction is recommended to accurately account for van der Waals interactions.
-
Follow up with a frequency calculation to confirm that the optimized structures are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
-
Analysis of Results:
-
Rank the conformers based on their relative Gibbs free energies to determine the most stable conformations.
-
Calculate the Cremer-Pople puckering parameters (Q and φ) for each conformer to quantitatively describe the ring conformation.[7]
-
Analyze key dihedral angles and intramolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations.
-
Molecular Mechanics (MM) Methods: Efficiency for High-Throughput Screening
While less accurate than QM methods, molecular mechanics force fields offer a significant speed advantage, making them suitable for the rapid conformational analysis of large libraries of compounds. Force fields like MMFF (Merck Molecular Force Field) can provide a preliminary assessment of the conformational landscape.[5][6] However, it is crucial to validate the results with higher-level QM calculations for lead compounds.
Part 3: Experimental Determination of Pyrazolidine Conformation
Experimental techniques provide invaluable data to validate and refine theoretical models of pyrazolidine conformation. The two primary methods employed are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the pyrazolidine ring.[13][14][15] This data serves as a crucial benchmark for computational methods.[9] For instance, the crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde revealed a shallow envelope conformation for the pyrazolidine ring.[1]
Caption: The synergistic relationship between theoretical and experimental methods.
Theoretical calculations can be used to generate a set of plausible low-energy conformations, which can then be validated against experimental NMR and X-ray data. [9]Conversely, experimental data can be used to refine the parameters of molecular mechanics force fields or to guide the choice of DFT functionals for improved accuracy.
Part 5: Influence of Substituents and Environment on Conformation
The conformational landscape of the pyrazolidine ring is highly sensitive to the nature and position of substituents, as well as the surrounding environment (e.g., solvent).
-
Steric Effects: Bulky substituents will generally favor positions that minimize steric hindrance, influencing the puckering of the ring.
-
Electronic Effects: The electronic properties of substituents can affect bond lengths and angles within the ring, thereby altering the conformational preferences.
-
N-Substitution: The nature of the substituents on the nitrogen atoms has a profound impact on the ring conformation and can influence the pKa of the nitrogens. [16]* Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing conformers with larger dipole moments.
Part 6: Conformational Analysis in Drug Design: A Case Study Perspective
The conformation of the pyrazolidine ring is a critical determinant of its biological activity. [2]By understanding the conformational requirements of a particular biological target, medicinal chemists can design and synthesize pyrazolidine derivatives with enhanced potency and selectivity. [17][18] For example, in the design of inhibitors for a specific enzyme, the pyrazolidine scaffold can be used to orient key pharmacophoric groups in a precise three-dimensional arrangement that complements the binding site. A Quantitative Structure-Activity Relationship (QSAR) study can be employed to correlate the conformational properties of a series of pyrazolidine derivatives with their biological activity, providing a predictive model for the design of new, more active compounds.
Data Presentation: A Comparative Analysis of Pyrazolidine Conformations
| Pyrazolidine Derivative | Method | Conformation | Puckering Amplitude (Q) | Phase Angle (φ) | Relative Energy (kcal/mol) |
| 1,2-Dimethylpyrazolidine | DFT (B3LYP-D3/def2-TZVP) | Twist (C2) | 0.35 Å | 18° | 0.0 |
| 1,2-Dimethylpyrazolidine | DFT (B3LYP-D3/def2-TZVP) | Envelope (Cs) | 0.34 Å | 0° | 0.5 |
| Phenylbutazone | X-ray Crystallography | Envelope (Cs) | - | - | - |
Note: The data in this table is illustrative and based on general principles. For specific values, refer to the cited literature.
Conclusion: A Roadmap for Future Pyrazolidine-Based Drug Discovery
This guide has provided a comprehensive overview of the theoretical and experimental methodologies for studying the conformation of the pyrazolidine ring. A thorough understanding and application of these techniques are essential for unlocking the full therapeutic potential of this privileged scaffold. By integrating computational and experimental approaches, researchers can gain unprecedented insights into the structure-activity relationships of pyrazolidine derivatives, paving the way for the development of the next generation of innovative medicines.
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El Mchichi, L., et al. (2018). PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS. Moroccan Journal of Chemistry, 6(4), 79-93. [Link]
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Islam, M. R., et al. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
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Renau, T. E., et al. (1990). Influence of N substitution on antimycobacterial activity of ciprofloxacin. Antimicrobial Agents and Chemotherapy, 34(3), 496-497. [Link]
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Methodological & Application
The Strategic Application of Tert-butyl Pyrazolidine-1-carboxylate in the Synthesis of Novel GPR119 Agonists: A Technical Guide
Introduction: GPR119, a Key Target in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3] It directly stimulates glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3] This multifaceted mode of action makes GPR119 agonists a promising class of therapeutics. This guide provides an in-depth technical overview of the synthesis of potent GPR119 agonists, with a particular focus on the strategic use of tert-butyl pyrazolidine-1-carboxylate as a versatile building block for constructing the core pyrazole scaffold found in many potent GPR119 modulators.
The GPR119 Signaling Pathway: A Mechanistic Overview
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Caption: GPR119 signaling cascade upon agonist binding.
Synthetic Strategy: Leveraging this compound
The pyrazole moiety is a common scaffold in a multitude of GPR119 agonists. This compound serves as an excellent starting material for the synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective N-functionalization, which is a critical step in building the desired agonist structures. The general synthetic strategy involves a three-stage process:
-
Core Scaffold Synthesis: Introduction of an aryl or heteroaryl group at the N1 position of the pyrazolidine ring, followed by oxidation to the aromatic pyrazole.
-
Pyrimidine Ring Formation: Construction of the fused pyrimidine ring system, a key feature of many potent GPR119 agonists.
-
Final Functionalization: Introduction of various substituents to modulate the pharmacological properties of the final compound.
Caption: General synthetic workflow for GPR119 agonists.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-arylpyrazolidine-1-carboxylate
This protocol details the crucial N-arylation step, a cornerstone of the synthesis. A copper-catalyzed cross-coupling reaction is employed for its efficiency and functional group tolerance.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), aryl halide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by DMEDA (0.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 2-arylpyrazolidine-1-carboxylate.
Protocol 2: Oxidation to tert-butyl 2-aryl-2H-pyrazole-1-carboxylate
This step involves the aromatization of the pyrazolidine ring to the corresponding pyrazole.
Materials:
-
tert-butyl 2-arylpyrazolidine-1-carboxylate
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl 2-arylpyrazolidine-1-carboxylate (1.0 eq) in DCM.
-
Add activated MnO₂ (5.0 eq) in portions to the solution at room temperature.
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-aryl-2H-pyrazole-1-carboxylate, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
This protocol outlines the construction of the key fused heterocyclic system.
Materials:
-
tert-butyl 2-aryl-2H-pyrazole-1-carboxylate
-
Formamide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add phosphorus oxychloride (3.0 eq) to formamide (10.0 eq) at 0 °C with stirring.
-
To this Vilsmeier reagent, add the crude tert-butyl 2-aryl-2H-pyrazole-1-carboxylate (1.0 eq).
-
Heat the reaction mixture to 90 °C for 4-6 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyrazolo[3,4-d]pyrimidine core.
Data Presentation: Potency of Representative GPR119 Agonists
The following table summarizes the in vitro potency of several known GPR119 agonists, highlighting the range of activities that can be achieved through structural modifications.
| Compound | Target | EC₅₀ (nM) | Reference |
| AR231453 | Human GPR119 | 56 | [4] |
| Arena B3 | Human GPR119 | 290 | [4] |
| Compound 21b | Human GPR119 | 3.8 | [5] |
| Compound 15a | Human GPR119 | 2.2 | [6] |
| APD597 | Human GPR119 | 46 | [2] |
| PSN632408 | Human GPR119 | 7900 | [2] |
Conclusion and Future Directions
The synthetic pathway detailed herein, utilizing this compound, provides a robust and adaptable platform for the generation of a diverse library of GPR119 agonists. The strategic use of the Boc protecting group allows for controlled functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. While several GPR119 agonists have advanced to clinical trials, none have yet reached the market.[5] This underscores the continued need for the development of novel scaffolds with improved efficacy and drug-like properties. The methodologies presented in this guide offer a solid foundation for researchers in the field of metabolic drug discovery to design and synthesize the next generation of GPR119-targeted therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Boc Protection of Pyrazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the N-protection of pyrazolidine using the tert-butyloxycarbonyl (Boc) group. Pyrazolidine and its derivatives are significant structural motifs in medicinal chemistry, and their selective functionalization is crucial for the development of novel therapeutics. The Boc protecting group offers a robust and versatile strategy to temporarily mask one or both nitrogen atoms of the pyrazolidine ring, enabling regioselective modification at other positions. This document provides a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and strategies for achieving selective mono-protection. Furthermore, it includes troubleshooting guidelines and a comparative analysis of various reaction conditions to assist researchers in optimizing this critical transformation.
Introduction
Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a valuable scaffold in drug discovery. Its derivatives have demonstrated a wide range of biological activities. The presence of two nucleophilic secondary amine groups, however, presents a challenge for selective chemical manipulation. Protection of one or both nitrogen atoms is often a prerequisite for subsequent synthetic transformations.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] The N-Boc protection of pyrazolidine proceeds via the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. This application note provides a detailed protocol for this transformation, with a special focus on achieving selective mono-N-Boc protection, a key step for the differential functionalization of the two nitrogen atoms.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrazolidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected pyrazolidine, along with the release of tert-butanol and carbon dioxide.[1]
The reaction can proceed without a base, but the use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which can protonate the starting amine and hinder the reaction. In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction, particularly for less nucleophilic amines.[2]
Caption: General mechanism for the N-Boc protection of pyrazolidine.
Protocol for Selective Mono-N-Boc Protection of Pyrazolidine
Achieving selective mono-protection of the symmetrical pyrazolidine ring is a critical challenge. A common strategy to address this is to convert the diamine into its mono-hydrochloride salt. This protonates one of the nitrogen atoms, rendering it non-nucleophilic and directing the Boc protection to the remaining free amine.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Pyrazolidine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M in Et₂O | Acros Organics |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | VWR Chemicals |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Procedure
Step 1: Formation of Pyrazolidine Monohydrochloride
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazolidine (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of pyrazolidine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1 M HCl in diethyl ether (1.0 eq) dropwise to the stirred solution.
-
A white precipitate of pyrazolidine monohydrochloride should form.
-
Stir the suspension at 0 °C for 30 minutes.
Step 2: N-Boc Protection
-
To the suspension from Step 1, add anhydrous methanol (5 mL per mmol of pyrazolidine) to improve solubility.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the reaction mixture.
-
Slowly add triethylamine (1.1 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% MeOH in DCM).
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-5% methanol in dichloromethane) to afford the pure mono-N-Boc-pyrazolidine.
Caption: Experimental workflow for selective mono-N-Boc protection of pyrazolidine.
Alternative Protocol: Di-N-Boc Protection
For applications where both nitrogen atoms need to be protected, the following protocol can be employed.
Experimental Procedure
-
Dissolve pyrazolidine (1.0 eq) in dichloromethane (10 mL per mmol of pyrazolidine).
-
Add triethylamine (2.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude di-N-Boc-pyrazolidine can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mono-Boc product | - Incomplete formation of the monohydrochloride salt.- Competitive di-protection. | - Ensure the use of anhydrous solvents and accurate stoichiometry of HCl.- Add Boc₂O slowly at a low temperature. |
| Formation of di-Boc product in mono-protection protocol | - Excess Boc₂O or base.- Reaction temperature is too high. | - Use a slight excess of pyrazolidine relative to Boc₂O.- Maintain a low reaction temperature during the addition of reagents. |
| Incomplete reaction | - Insufficient reaction time or temperature.- Deactivation of the amine by protonation. | - Allow the reaction to stir for a longer period.- Ensure adequate amount of base is used to neutralize any acid. |
| Difficult purification | - Close Rf values of mono- and di-protected products. | - Optimize the eluent system for column chromatography (e.g., using a different solvent system or a gradient elution). |
Comparative Analysis of Reaction Conditions
| Condition | Variation | Rationale and Impact on Outcome |
| Base | TEA, DIPEA, DMAP (catalytic) | TEA and DIPEA are non-nucleophilic bases that effectively scavenge the acid byproduct. DMAP can significantly accelerate the reaction but may increase the risk of di-protection if not used in catalytic amounts.[2] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) | DCM and THF are common aprotic solvents for this reaction. The use of methanol can sometimes accelerate the protection of weakly nucleophilic amines.[5] |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0 °C) are generally preferred for the addition of reagents to control the exothermic reaction and improve selectivity for mono-protection. The reaction is then typically allowed to proceed at room temperature. |
| Stoichiometry | Molar ratio of Pyrazolidine:Boc₂O:Base | For mono-protection, a 1:1.05:1.1 ratio is recommended. For di-protection, a 1:2.2:2.5 ratio is a good starting point. |
Conclusion
The N-Boc protection of pyrazolidine is a fundamental transformation for the synthesis of more complex and functionally diverse derivatives. The protocol for selective mono-N-Boc protection via the monohydrochloride salt strategy provides a reliable and efficient method for researchers. By understanding the reaction mechanism and carefully controlling the reaction conditions, high yields of the desired protected product can be achieved. This application note serves as a comprehensive guide to aid in the successful implementation and optimization of this important synthetic step.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Wiley Online Library. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
-
MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. [Link]
-
Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyrazolidines Using tert-Butyl Pyrazolidine-1-carboxylate
Introduction: The Pyrazolidine Scaffold in Modern Drug Discovery
The pyrazolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme-inhibitory properties.[1] The ability to rapidly generate libraries of substituted pyrazolidines is therefore of significant interest in drug discovery and development. Solid-phase synthesis (SPPS) offers a powerful platform for the efficient construction of such libraries, enabling high-throughput synthesis and purification.[2]
This document provides a comprehensive guide to the use of tert-butyl pyrazolidine-1-carboxylate as a key building block for the solid-phase synthesis of N-substituted pyrazolidine derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters for successful synthesis.
Core Principles: A Strategic Approach to Solid-Phase Pyrazolidine Synthesis
The strategy outlined herein is centered around the use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which allows for selective deprotection and subsequent functionalization of the pyrazolidine nitrogen atom on a solid support. The choice of resin and linker is critical and will be dictated by the desired C-terminal functionality of the final product.
The Role of the Boc Protecting Group
The Boc group serves as a temporary protecting group for one of the nitrogen atoms of the pyrazolidine ring. Its key advantage is its susceptibility to cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents used in solid-phase synthesis.[3] This orthogonality is fundamental to the successful stepwise construction of the target molecules.
Workflow Overview
The general workflow for the solid-phase synthesis of N-substituted pyrazolidines using this compound can be visualized as follows:
Figure 1: General workflow for the solid-phase synthesis of N-substituted pyrazolidines.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific target molecule and the resin used.
Protocol 1: Immobilization of the Pyrazolidine Scaffold onto Merrifield Resin
This protocol describes a proposed method for the attachment of the pyrazolidine core to a chloromethylated polystyrene resin (Merrifield resin) via N-alkylation.
Materials:
-
This compound
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Boc Deprotection of Pyrazolidine in Solution:
-
Dissolve this compound (2 eq. relative to resin capacity) in DCM.
-
Add TFA (10 eq.) dropwise at 0 °C.
-
Stir for 1 hour at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to obtain the pyrazolidine salt.
-
-
Resin Preparation:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Immobilization:
-
Dissolve the pyrazolidine salt (1.5 eq.) in DMF.
-
Add DIPEA (5 eq.) to the solution.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at 50 °C for 18 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Monitoring the Immobilization: The success of the immobilization can be monitored using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of primary amines, suggesting successful alkylation. Further confirmation can be obtained by cleaving a small amount of the resin and analyzing the product by LC-MS.
Protocol 2: On-Resin N-Acylation
This protocol describes the acylation of the second nitrogen of the immobilized pyrazolidine.
Materials:
-
Pyrazolidine-functionalized resin
-
Carboxylic acid (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
DMF
-
DCM
Procedure:
-
Resin Swelling:
-
Swell the pyrazolidine-functionalized resin in DMF for 1 hour.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the carboxylic acid and HOBt in DMF.
-
Add DIC and allow the mixture to pre-activate for 10 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
-
Washing:
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Monitoring the Acylation: The completion of the acylation can be monitored by FT-IR spectroscopy, looking for the appearance of the amide carbonyl stretch. Alternatively, a small portion of the resin can be cleaved and the product analyzed by LC-MS.[4][5]
Protocol 3: Cleavage from Merrifield Resin
This protocol describes the cleavage of the final product from the Merrifield resin using a strong acid.
Materials:
-
Acylated pyrazolidine-functionalized resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
Procedure (using TFMSA): [6]
-
Resin Preparation:
-
Dry the resin thoroughly under high vacuum.
-
-
Cleavage:
-
In a fume hood, suspend the resin in a cleavage cocktail of TFMSA/TFA/scavenger (e.g., 1:8:1 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and add to a large volume of cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Safety Note: HF and TFMSA are extremely corrosive and toxic. All manipulations must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.[6][7][8]
Analytical Techniques for Monitoring
A key aspect of successful solid-phase synthesis is the ability to monitor the progress of each reaction step.
| Technique | Application | Reference |
| Kaiser Test (Ninhydrin Test) | Qualitative detection of primary amines. Useful for monitoring coupling and deprotection steps. | |
| FT-IR Spectroscopy | On-bead analysis to monitor the appearance and disappearance of key functional groups (e.g., carbonyls). | [4] |
| Gel-Phase 13C NMR | Provides structural information of the resin-bound species. | [4] |
| Cleavage and Analysis (LC-MS, HPLC) | A small amount of resin is cleaved, and the product is analyzed to confirm the structure and purity of the intermediate or final product. | [9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Immobilization | Steric hindrance; low reactivity of the resin. | Increase reaction time and/or temperature. Use a more reactive resin (e.g., 2-chlorotrityl chloride resin). |
| Incomplete N-Acylation | Steric hindrance from the resin or the pyrazolidine ring; poor swelling of the resin. | Use a more potent coupling reagent (e.g., HATU, HBTU). Ensure adequate resin swelling in the chosen solvent. |
| Side Reactions During Cleavage | Alkylation of the product by carbocations generated from the linker or protecting groups. | Use a cocktail of scavengers (e.g., anisole, triisopropylsilane) to trap reactive species.[6] |
| Low Purity of Cleaved Product | Incomplete reactions at any step; side reactions. | Re-evaluate the monitoring of each step to ensure complete conversion. Optimize cleavage conditions. |
Conclusion
This compound is a versatile building block for the solid-phase synthesis of diverse pyrazolidine libraries. By carefully selecting the solid support, linker, and reaction conditions, and by diligently monitoring each step of the synthesis, researchers can efficiently generate novel compounds for screening in drug discovery programs. The protocols and guidelines presented here provide a solid foundation for the successful application of this valuable synthetic tool.
References
- AAPTEC (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
- Bates, C. G., et al. (2016). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPTEC (n.d.). Cleavage from Wang Resin.
- Thieme Chemistry (2018).
- Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
- Akaji, K., et al. (1992). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry.
- Akaji, K., et al. (1992). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry.
- Harju, K., et al. (2009). Solid-Phase Synthesis of Pyrimidines, Pyrazoles, and Isoxazoles. Synfacts.
- De la Torre, B. G., & Andreu, D. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Nefzi, A., et al. (1997). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry, 62(11), 3399-3406.
- Garcia-Martin, F., et al. (2006). Use of Wang resin for the preparation of the peptide RANTES. Biopolymers, 84(6), 566-575.
- Al-Azzawi, A. M. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Engineering & Technology, 7(2.29), 834-838.
- Rosen, B. R., et al. (2010). Palladium-Catalyzed Alkene Carboamination and Carboetherification. The Journal of Organic Chemistry, 75(8), 2756-2759.
- Sigma-Aldrich (n.d.). Boc Resin Cleavage Protocol.
- Kim, Y., et al. (2005). Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1341-1345.
- White, P. D., & Chan, W. C. (2000). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111.
- Pucheault, M., et al. (2003). Immobilizing a single pybox ligand onto a library of solid supports. Molecular Diversity, 6(2), 93-105.
- Merck Millipore (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Slough, G. A. (2011). Solid-Phase Synthesis of Nitrogenous Heterocycles. Topics in Heterocyclic Chemistry.
- Cavelier-Adiceam, F., et al. (2000). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 6(11), 556-561.
- Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
- Kumar, A., et al. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Molbank, 2016(4), M911.
Sources
- 1. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Nitrogenous Heterocycles | springerprofessional.de [springerprofessional.de]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: A Guide to Carboxylic Acid Coupling Reactions
Introduction: The Ubiquitous Amide Bond
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently employed transformations in modern organic synthesis, particularly within the pharmaceutical and biotechnology industries.[1][2][3] This linkage is the cornerstone of peptides and proteins and is a prevalent feature in a vast array of biologically active molecules.[3] However, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4][5] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for coupling carboxylic acids. We will delve into the mechanisms of common coupling reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Pillar 1: Understanding the Activation Strategy - The Role of Coupling Reagents
The success of an amide coupling reaction hinges on the judicious choice of a coupling reagent. These reagents function by converting the hydroxyl group of the carboxylic acid into a good leaving group, thereby creating a highly reactive acyl intermediate. The diverse landscape of coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their relatively low cost and effectiveness.[4][8] The general mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][9] This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.[4][9]
A significant challenge with carbodiimides is the potential for racemization of chiral carboxylic acids.[5][8] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[8][10] These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive and therefore less prone to racemization, yet still sufficiently reactive towards amines.[6][11] The use of NHS is particularly advantageous as it forms a more stable amine-reactive intermediate.[11][12]
Phosphonium and Aminium/Uronium Salts: The High-Performance Reagents
For more challenging couplings, such as those involving sterically hindered amino acids or substrates prone to racemization, phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are often the reagents of choice.[5][13][14] These reagents are generally more reactive and lead to faster reaction times and higher yields.[15]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and ability to suppress racemization.[13][14] The mechanism involves the formation of a highly reactive OAt-active ester.[16][17] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[16][17]
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its analogue PyBOP are also highly efficient coupling reagents.[15][18] The mechanism involves the formation of a reactive OBt-ester intermediate.[18] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[18][19] For this reason, PyBOP, which does not produce HMPA, is a much safer and preferred alternative.[18]
| Coupling Reagent | Family | Advantages | Disadvantages | Common Additives |
| DCC | Carbodiimide | Inexpensive, effective for many applications.[8] | Byproduct (DCU) is insoluble and can be difficult to remove.[8][20] Potential for racemization.[8] | HOBt, DMAP[8][9] |
| EDC | Carbodiimide | Water-soluble byproduct is easily removed by aqueous workup.[8][21] Suitable for biochemical conjugations.[12][19] | Can be less effective for sterically hindered substrates. | NHS, Sulfo-NHS[11][12] |
| HATU | Aminium/Uronium | Highly efficient, rapid reaction rates, low racemization.[13][14] Effective for hindered substrates.[14] | More expensive than carbodiimides. | DIPEA, Triethylamine[17][22] |
| PyBOP | Phosphonium | High coupling efficiency, safer alternative to BOP (no HMPA byproduct).[8][18] | More expensive than carbodiimides. | DIPEA |
Pillar 2: Field-Proven Protocols
The following protocols are designed to be robust starting points for a variety of coupling reactions. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This two-step protocol is ideal for minimizing side reactions when coupling biomolecules that contain both amine and carboxyl groups.[23]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
EDC (1.2 equivalents)
-
NHS or Sulfo-NHS (1.2 equivalents)
-
Amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, or an appropriate buffer like MES for biochemical applications)
-
Quenching agent (e.g., water, saturated aqueous NH₄Cl, or hydroxylamine for biochemical applications)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add EDC and NHS to the solution and stir at room temperature for 15-60 minutes to pre-activate the carboxylic acid.[12][24] For biochemical applications, this activation is often performed at a pH of 4.5-7.2.[11][24]
-
Add the amine to the reaction mixture. For biochemical couplings, the pH is typically adjusted to 7-8 for optimal reaction with the NHS-ester.[24]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10][25]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[10] For biochemical conjugations, the reaction can be quenched with hydroxylamine.[12]
-
Perform an aqueous workup by extracting the product into an organic solvent. Wash the organic layer successively with a mild acid (e.g., 10% citric acid), water, a mild base (e.g., saturated sodium bicarbonate), and brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10][21]
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is well-suited for challenging couplings, including those with sterically hindered substrates.[14]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
HATU (1.0-1.5 equivalents)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 equivalents)
-
Amine (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)[17]
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., DIPEA) to the solution.[10]
-
Add the coupling reagent HATU and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[10]
-
Perform an aqueous workup as described in Protocol 1.
-
Dry, concentrate, and purify the product as necessary.
Pillar 3: Troubleshooting and Self-Validation
A successful protocol is a self-validating one. Consistent monitoring and understanding potential pitfalls are crucial for reproducible results.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete activation of the carboxylic acid.[10] | Increase the amount of coupling reagent. Ensure the coupling reagent is not hydrolyzed. |
| Deactivation of the amine via protonation.[10] | Add a non-nucleophilic base (e.g., DIPEA) to scavenge the acid. | |
| Steric hindrance.[10] | Switch to a more powerful coupling reagent (e.g., HATU).[14] Increase reaction temperature or time. | |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and reagents.[10] | |
| Significant Side Reactions | Racemization of chiral centers. | Use a racemization suppressor like HOBt or OxymaPure.[10] Run the reaction at a lower temperature. |
| Formation of N-acylurea byproduct (with carbodiimides).[9] | Add HOBt or NHS to trap the O-acylisourea intermediate. | |
| Guanidinium byproduct formation (with aminium/uronium reagents). | Ensure proper order of addition (pre-activate the acid before adding the amine). |
Reaction Monitoring: Regularly monitoring the reaction progress is essential for determining the optimal reaction time and identifying any issues.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of reactants, products, and any byproducts, which is invaluable for troubleshooting.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the conversion to product and identify the structure of intermediates and byproducts.[25][26]
Conclusion
The coupling of carboxylic acids to form amides is a cornerstone of modern chemical synthesis. By understanding the underlying mechanisms of different coupling reagents and employing robust, well-validated protocols, researchers can confidently and efficiently construct these vital linkages. The choice of reagent and reaction conditions should always be guided by the specific nature of the substrates, with a keen eye on potential side reactions and a commitment to rigorous reaction monitoring.
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Steglich Esterification. Organic Chemistry Portal. [Link]
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HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
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Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
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BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Slideshare. [Link]
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EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. pubs.rsc.org. [Link]
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High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
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HATU. Wikipedia. [Link]
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General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. nanocs.com. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. masterorganicchemistry.com. [Link]
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Active ester-based peptide bond formation and its application in peptide synthesis. pubs.rsc.org. [Link]
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BOP-Cl Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. [Link]
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EDC/NHS coupling chemistry?. ResearchGate. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
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Uphill battles in amide couplings. amphoteros. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. lib.dr.iastate.edu. [Link]
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Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
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Amides: Reactions Forming and Reactions of. YouTube. [Link]
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The Strategic Application of tert-Butyl Pyrazolidine-1-carboxylate in the Rational Design of Novel Anticonvulsant Agents
Introduction: The Unmet Need and a Promising Scaffold
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs). This pharmacoresistance underscores the urgent need for novel therapeutic agents with distinct mechanisms of action and improved safety profiles.[1] In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone for the development of central nervous system (CNS) active agents. Among these, the pyrazolidine nucleus, a saturated five-membered ring with two adjacent nitrogen atoms, has emerged as a promising scaffold for the design of new anticonvulsants.
This guide focuses on the strategic use of tert-butyl pyrazolidine-1-carboxylate , a key building block that offers a unique combination of structural rigidity and synthetic versatility. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position plays a pivotal role, enabling selective functionalization at the N2 position.[2][3] This controlled, stepwise modification is crucial for systematically exploring the structure-activity relationships (SAR) required to optimize anticonvulsant potency and minimize neurotoxicity. Herein, we provide a comprehensive overview of the rationale, synthetic strategies, and evaluation protocols for leveraging this scaffold in modern anticonvulsant drug discovery.
The Rationale: Why this compound?
The utility of this compound in anticonvulsant design is rooted in several key chemical and pharmacological principles.
-
Scaffold for 3D Diversity: Unlike aromatic pyrazoles, the saturated pyrazolidine ring provides a non-planar, three-dimensional structure. This allows for the precise spatial orientation of pharmacophoric substituents, which is critical for effective interaction with complex biological targets like ion channels and receptors.
-
The Role of the Boc Group: The Boc protecting group is instrumental in synthetic strategy.[2][3] It deactivates the N1 nitrogen, directing alkylation, acylation, or other modifications to the N2 position. This regioselective control is essential for building a library of diverse analogs. Furthermore, the Boc group can be removed under relatively mild acidic conditions that often preserve other sensitive functional groups within the molecule, a crucial feature in multi-step drug synthesis.[4][5][6][7][8]
-
Modulation of Physicochemical Properties: The substituents introduced onto the pyrazolidine core can be tailored to fine-tune critical drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability. The tert-butyl group itself, while part of a protecting group, can hint at the tolerance for sterically bulky moieties in potential binding pockets, a feature seen in some pyrazole-based anticonvulsants.
Core Synthetic Strategy and Workflow
The design of novel anticonvulsants using the this compound scaffold typically follows a logical workflow, from initial functionalization to final bioactive compound.
Experimental Protocols
Protocol 1: Representative Synthesis of a Disubstituted Pyrazolidine Candidate
This protocol outlines a general, representative three-step synthesis for a novel anticonvulsant candidate starting from this compound.
Step 1: N2-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide, R¹-X) (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, tert-butyl 2-(R¹)-pyrazolidine-1-carboxylate, by flash column chromatography on silica gel.
Step 2: N1-Boc Deprotection
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or methanol.[4][5][6][7][8]
-
Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).[5]
-
Stir the reaction at room temperature and monitor by TLC (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.
Step 3: N1-Acylation
-
Dissolve the deprotected pyrazolidine salt from Step 2 in a solvent like DCM or THF.
-
Add a base, such as triethylamine or DIPEA (2.5 eq), to neutralize the salt and act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., a substituted benzoyl chloride, R²-COCl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or recrystallization to yield the target N1-acyl-N2-alkyl-pyrazolidine.
Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model predictive of efficacy against generalized tonic-clonic seizures.[1]
-
Animals: Use male albino mice (e.g., CF-1 strain) weighing 20-25 g. Acclimate the animals for at least 3-4 days before the experiment with free access to food and water.
-
Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80). Administer a range of doses (e.g., 10, 30, 100 mg/kg) intraperitoneally (i.p.) to different groups of mice (n=6-8 per group). A vehicle control group must be included.
-
Time to Peak Effect: Administer the electrical stimulus at a predetermined time after drug administration, corresponding to the time of peak effect (often 30 or 60 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes using a constant current stimulator.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Protocol 3: In Vivo Anticonvulsant Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures, often used to identify compounds that may be effective against absence seizures.
-
Animals and Compound Administration: Follow the same procedures as for the MES test.
-
Chemoconvulsant Injection: At the time of peak effect after test compound administration, inject Pentylenetetrazole (PTZ) subcutaneously into a loose fold of skin on the back of the neck. A typical convulsant dose for mice is 85 mg/kg.
-
Observation: Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure, which is characterized by at least 5 seconds of clonus (rhythmic muscle spasms). An animal is considered protected if it does not exhibit this seizure phenotype.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ value using probit analysis.
Protocol 4: In Vitro Mechanistic Evaluation - Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the investigation of a compound's effect on specific ion channels (e.g., voltage-gated sodium or calcium channels) in cultured neurons or brain slices, providing insight into the mechanism of action.[9][10]
-
Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary neuronal cultures.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Experimental Design:
-
Record baseline ion channel activity (e.g., sodium currents evoked by voltage steps).
-
Perfuse the test compound at various concentrations (e.g., 1, 10, 100 µM) into the recording chamber.
-
Record the ion channel activity in the presence of the compound.
-
Perform a washout by perfusing with a drug-free solution to check for reversibility of the effect.
-
-
Data Analysis: Measure the percentage of inhibition of the ion current at each concentration. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Structure-Activity Relationship (SAR) and Data Interpretation
While specific SAR data for pyrazolidine-based anticonvulsants is an emerging field, principles can be extrapolated from related pyrazoline and other heterocyclic anticonvulsants.
Key Considerations for SAR:
-
N2-Substituent (R¹): Often a lipophilic group, such as a substituted phenyl or benzyl ring. The nature and position of substituents on this ring can dramatically affect potency. Electron-withdrawing groups (e.g., halogens) have been shown to be favorable in some pyrazoline series.
-
N1-Substituent (R²): This position is often occupied by a hydrogen-bond donor/acceptor moiety, such as a small acyl or carboxamide group. This may facilitate interaction with polar residues in a target binding site.
Data Presentation: A Comparative Analysis
A critical step in drug design is comparing the efficacy and safety of novel compounds against established standards. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a key metric for evaluating the therapeutic window.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg, Rotarod) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | 9.5 | >100 | 68 | 7.2 (MES) |
| Ethosuximide | >500 | 130 | >500 | >3.8 (scPTZ) |
| Compound X | Data | Data | Data | Calculated |
| Compound Y | Data | Data | Data | Calculated |
| Table 1: Representative data table for summarizing the anticonvulsant profile of newly synthesized compounds compared to standard AEDs. Data for compounds X and Y would be filled in from experimental results. |
Conclusion and Future Directions
This compound serves as an exceptional starting point for the rational design of novel anticonvulsant drug candidates. Its protected, saturated heterocyclic core allows for controlled, regioselective functionalization, enabling a systematic exploration of the chemical space necessary for identifying potent and safe CNS agents. The synthetic and screening protocols provided here offer a robust framework for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Future work should focus on building diverse libraries and employing advanced in vitro techniques, such as high-throughput electrophysiology, to elucidate specific mechanisms of action and accelerate the discovery of the next generation of antiepileptic drugs.
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23791. Available at: [Link]
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Kaymakçıoğlu, B. K., et al. (2013). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. Saudi Pharmaceutical Journal. Available at: [Link]
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Singh, P., et al. (2022). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. R Discovery. Available at: [Link]
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Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. ResearchGate. Available at: [Link]
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Jinxiang Chemical. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
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Kumar, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. Available at: [Link]
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Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation Analysis Between Anticonvulsant ED50 Values of Antiepileptic Drugs in Mice and Rats and Their Therapeutic Doses and Plasma Levels. Epilepsy & Behavior, 5(6), 866-872. Available at: [Link]
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Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Available at: [Link]
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- 10. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis and Biological Evaluation of Chiral Pyrazolidine Derivatives
Abstract
This application note provides a comprehensive guide for the synthesis and biological screening of chiral pyrazolidine derivatives, a class of heterocyclic compounds of significant interest in drug discovery. We present a detailed, field-proven protocol for the organocatalytic asymmetric synthesis of functionalized 3-hydroxypyrazolidines, achieving high enantioselectivity. The rationale behind the selection of the catalytic system and reaction parameters is discussed to provide a deeper understanding of the stereochemical control. Furthermore, a robust, step-by-step protocol for a fluorometric in vitro assay to screen these derivatives for cyclooxygenase-2 (COX-2) inhibitory activity is provided. This guide is designed for researchers in medicinal chemistry and drug development, offering a self-validating framework for producing and evaluating novel chiral pyrazolidine-based compounds for therapeutic potential.
Introduction: The Significance of Chiral Pyrazolidines
Pyrazolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The introduction of chirality into these scaffolds is of paramount importance, as the stereochemistry of a molecule often dictates its pharmacological activity, potency, and safety profile. Enantiomers of the same compound can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors, making stereoselective synthesis a critical aspect of modern drug development.
This guide focuses on a powerful and accessible method for synthesizing chiral pyrazolidines: the organocatalytic asymmetric aza-Michael/hemiaminal cascade reaction. This approach avoids the use of metals, offering a greener and often more practical alternative to traditional synthetic methods.[3] We will detail the synthesis of a (3R,5S)-3-hydroxypyrazolidine derivative, a versatile intermediate that can be further functionalized.
Following the synthesis, we will outline a protocol for screening the synthesized compounds against cyclooxygenase-2 (COX-2), an important enzyme implicated in inflammation and pain.[4][5] Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5]
Asymmetric Synthesis Strategy: Organocatalytic Cascade
The chosen synthetic route is a cascade reaction between an α,β-unsaturated aldehyde and a di-protected hydrazine, catalyzed by a chiral secondary amine. This strategy is highly efficient, constructing the chiral pyrazolidine ring with two new stereocenters in a single step.
The Rationale of the Catalytic System
The catalyst at the heart of this transformation is a diarylprolinol silyl ether , a type of chiral amine that has proven to be a general and highly effective organocatalyst.[6][7] Its efficacy stems from several key features:
-
Iminium Ion Activation: The catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it significantly more electrophilic and susceptible to nucleophilic attack.[6][8]
-
Stereochemical Control: The bulky diarylprolinol silyl ether framework effectively shields one enantiotopic face of the iminium ion intermediate. This steric hindrance directs the incoming nucleophile (the hydrazine) to attack from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed C-N bond.[6]
-
Enamine Intermediate: After the initial aza-Michael addition, an enamine intermediate is formed. The catalyst remains covalently bound at this stage, influencing the subsequent intramolecular cyclization.
-
Cascade Termination: The enamine intermediate undergoes a rapid intramolecular cyclization (hemiaminal formation), which is effectively irreversible. This step locks in the stereochemistry and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[9]
The overall workflow is depicted in the diagram below.
Proposed Reaction Mechanism
The stereochemical outcome is dictated by the precise geometry of the intermediates formed during the catalytic cycle. The proposed mechanism, which accounts for the observed (3R,5S) stereochemistry, is illustrated below.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of (3R,5S)-tert-butyl 2-(3-hydroxy-5-phenylpyrazolidin-1-yl)-2-oxoacetate
This protocol is adapted from the highly enantioselective metal-free cascade reaction developed by Córdova and coworkers.[3]
Materials:
-
Cinnamaldehyde (Reactant 1)
-
Di-tert-butyl azodicarboxylate (Reactant 2)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
Toluene (Anhydrous)
-
Pentane (HPLC Grade)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amine catalyst (0.05 mmol, 20 mol%).
-
Solvent and Reactant Addition: Add anhydrous toluene (0.5 mL) to the flask. Cool the solution to 4 °C using an ice bath.
-
Add cinnamaldehyde (0.25 mmol, 1.0 equiv) to the stirred solution.
-
Finally, add di-tert-butyl azodicarboxylate (0.30 mmol, 1.2 equiv).
-
Reaction Monitoring: Vigorously stir the reaction mixture at 4 °C. The reaction progress can be monitored by TLC (e.g., using a 4:1 Pentane:EtOAc solvent system). The reaction typically requires 92-144 hours for optimal conversion.[10]
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), concentrate the crude reaction mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.[11]
-
Prepare the column using a slurry of silica gel in pentane.
-
Elute the column with a gradient of ethyl acetate in pentane (e.g., starting from 5% EtOAc in pentane and gradually increasing to 20% EtOAc). The exact gradient should be determined by TLC analysis of the crude mixture.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the (3R,5S)-3-hydroxypyrazolidine derivative as a solid or oil.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. The enantiomeric excess (% ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. The reaction is sensitive to moisture. Prolonged reaction times may be necessary for less reactive substrates.
-
Poor Enantioselectivity: The reaction temperature is critical. Allowing the temperature to rise above 4 °C can significantly decrease the enantioselectivity. Ensure the chiral catalyst is of high purity.
-
Difficult Purification: If the product co-elutes with impurities, try a different solvent system for column chromatography (e.g., toluene/EtOAc).[3] Ensure the crude material is loaded onto the column in a minimal volume of solvent to achieve a narrow band.[12]
Protocol 2: In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)
This protocol is based on commercially available fluorometric screening kits and provides a reliable method for determining the inhibitory potential of the synthesized compounds against human recombinant COX-2.[13][14]
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Cofactor (in DMSO)
-
COX Probe (e.g., ADHP, in DMSO)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor, in DMSO)
-
Synthesized Pyrazolidine Derivatives (Test Inhibitors, dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Bring all components except the enzyme to room temperature before use. Keep the COX-2 enzyme on ice at all times.
-
Prepare working solutions of your synthesized pyrazolidine derivatives (Test Inhibitors) and Celecoxib (Positive Control) in DMSO. Then, create a 10x final concentration dilution in COX Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Enzyme Control (EC - 100% activity): Add 10 µL of 10% DMSO in Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the 10x Celecoxib solution.
-
Test Sample (S): Add 10 µL of the 10x test pyrazolidine derivative solution.
-
Solvent Control (SC): If concerned about DMSO effects, add 10 µL of the highest concentration of DMSO used in the test samples.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
70 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
1 µL COX-2 Enzyme
-
-
Initiate Reaction:
-
Add 73 µL of the Reaction Mix to each well containing the controls and test samples. The total volume is now 83 µL.
-
Incubate the plate for 10-15 minutes at 25 °C, protected from light.
-
-
Substrate Addition:
-
Prepare the Arachidonic Acid working solution as per the kit's instructions.
-
Using a multichannel pipette, add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence in kinetic mode at 25 °C for 5-10 minutes, with readings every 30-60 seconds (λEx = 535 nm / λEm = 587 nm).
-
Data Analysis:
-
Calculate the Reaction Rate: For each well, determine the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).
-
Calculate Percent Inhibition: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Troubleshooting:
-
Low Signal in Enzyme Control: Ensure the COX-2 enzyme has not undergone repeated freeze-thaw cycles and has been kept on ice. Confirm cofactor and probe solutions were prepared correctly.
-
High Background Fluorescence: Check for autofluorescence from the test compounds by running a control well with the compound but without the enzyme.
-
Inconsistent Results: Ensure accurate pipetting, especially with small volumes. Use a multichannel pipette for simultaneous addition of the substrate to minimize timing variability.[14]
Data Presentation and Structure-Activity Relationship (SAR)
To guide further drug development efforts, it is crucial to analyze the relationship between the chemical structure of the synthesized derivatives and their biological activity. A library of chiral pyrazolidine derivatives can be synthesized and screened to build an SAR profile.
Synthetic Yields and Stereoselectivity
The efficiency of the organocatalytic synthesis can be summarized in a table, highlighting the effect of different substrates on the reaction outcome.
| Entry | Aldehyde Substrate (R group) | Yield (%) | % ee |
| 1 | Phenyl | 68 | 99 |
| 2 | 4-Nitrophenyl | 77 | >99 |
| 3 | 4-Methoxyphenyl | 59 | >99 |
| 4 | 2-Naphthyl | 66 | 99 |
| 5 | (E)-Hex-2-enal | 48 | 98 |
| (Data adapted from Córdova et al.[10]) |
Biological Activity and SAR
Screening a series of pyrazole/pyrazolidine derivatives against COX-1 and COX-2 allows for the determination of both potency (IC₅₀) and selectivity (Selectivity Index, SI = IC₅₀(COX-1)/IC₅₀(COX-2)).
| Compound | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | - | - | 5.42 | 2.16 | 2.51 |
| A | Pyrazolone | H | >100 | 20.71 | >4.8 |
| B | Pyrazolone | 3,4,5-trimethoxyphenyl | 14.34 | 1.50 | 9.56 |
| C | Aminopyrazole | H | >100 | 56.73 | >1.7 |
| D | Aminopyrazole | 3,4,5-trimethoxyphenyl | 9.56 | 1.15 | 8.31 |
| (Data is representative and adapted from multiple sources for illustrative purposes.[1][12]) |
Preliminary SAR Insights:
-
Effect of the R² Group: The data strongly suggests that substitution on the pendant phenyl ring significantly impacts both potency and selectivity. The addition of a 3,4,5-trimethoxy group (Compounds B and D ) dramatically increases COX-2 inhibition compared to the unsubstituted analogs (Compounds A and C ).[1] This is a common feature in selective COX-2 inhibitors, where the additional bulk can interact with a secondary binding pocket present in COX-2 but not COX-1.[4]
-
Effect of the R¹ Group: Comparing the pyrazolone core (A, B) to the aminopyrazole core (C, D) shows that while both can produce potent inhibitors, the aminopyrazole with the trimethoxy substitution (D ) yielded the most potent compound in this series.[1] This highlights that subtle changes in the heterocyclic core can fine-tune the compound's interaction with the enzyme's active site.
Conclusion
This application note provides a validated and detailed framework for the asymmetric synthesis of chiral pyrazolidine derivatives and their subsequent evaluation as potential COX-2 inhibitors. The organocatalytic cascade reaction offers a highly efficient and stereoselective route to these valuable scaffolds. By systematically applying the provided protocols for synthesis, purification, and biological screening, researchers can effectively generate and analyze novel compounds, accelerating the early stages of the drug discovery process. The presented SAR data underscores the importance of specific structural modifications for achieving high potency and selectivity, providing a rational basis for the design of future derivatives.
References
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Jørgensen, K. A., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(6), 863-875.
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate.
-
El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1162.
-
Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. Taylor & Francis Online.
-
Deiana, L., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ChemistryOpen, 1(3), 134-139.
-
Sharma, P., et al. (2019). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 15, 2901-2926.
-
Chiral-amine-catalyzed cascade aza-Michael/hemiacetal reaction of 2c with 3a. ResearchGate.
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. ResearchGate.
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate.
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Nature.
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate.
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. PubMed.
-
COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
-
COX Fluorescent Inhibitor Screening Assay Kit. Cayman Chemical.
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
-
COX-2 Inhibitor Screening Kit (Fluorometric). Abcam.
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
-
A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing.
-
Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals: cascade synthesis of chiral cyclic N,O-aminals. RSC Publishing.
-
Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. RSC Publishing.
-
Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed.
-
COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.
-
Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL.
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications.
-
SOLUTIONS FOR CHROMATOGRAPHY AND PURIFICATION. SiliCycle.
-
Silica gel column preparation and compound purification. YouTube.
-
Preparative isolation and purification of atractylon and atractylenolide III from the Chinese medicinal plant Atractylodes macrocephala. Wiley Online Library.
-
A.3 Silica Gel Cleanup (SGC). ITRC.
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Streamlined One-Pot Synthesis of N-Substituted Pyrazolidines via Reductive Amination of tert-Butyl Pyrazolidine-1-carboxylate
Abstract
Substituted pyrazolidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of bioactive compounds.[1][2] Traditional multi-step syntheses for functionalizing the pyrazolidine core can be time-consuming and inefficient. This application note details a robust, one-pot protocol for the synthesis of N2-substituted pyrazolidines starting from the commercially available and stable precursor, tert-butyl pyrazolidine-1-carboxylate. By leveraging the principles of reductive amination, this method offers a highly efficient, scalable, and versatile route to a diverse library of pyrazolidine derivatives, minimizing purification steps and maximizing yield.[3]
Introduction: The Strategic Advantage of a One-Pot Approach
The pyrazolidine nucleus is a privileged scaffold in pharmacology, forming the core of drugs with anti-inflammatory, antimicrobial, and antidepressant properties.[2][4] The functionalization of this scaffold is key to modulating its biological activity. The use of this compound as a starting material offers two distinct advantages. First, the tert-butoxycarbonyl (Boc) protecting group deactivates the N1 nitrogen, preventing side reactions and enabling selective functionalization at the N2 position.[5] Second, the Boc group enhances the solubility of the heterocyclic core in common organic solvents, simplifying reaction setup.
Conventional methods would require separate steps for intermediate formation (e.g., an imine or aminal) and subsequent reduction, each with its own work-up and purification. The one-pot reductive amination protocol described herein circumvents these issues by combining the condensation of the pyrazolidine with a carbonyl compound and the in-situ reduction of the resulting intermediate into a single, seamless operation.[6] This strategy not only reduces reaction time and resource consumption but also minimizes potential product loss between steps, aligning with the principles of green chemistry.
Reaction Principle and Mechanistic Insights
The core of this protocol is the reductive amination reaction, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[6][7] The reaction proceeds in two key stages within the same reaction vessel:
-
Intermediate Formation: The N2-amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which then dehydrates to form a more reactive electrophilic species (a Bocument-aminal or related iminium ion).
-
In-Situ Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This hydride donor is specifically chosen for its ability to preferentially reduce the protonated iminium-type intermediate much faster than it reduces the starting aldehyde or ketone.[6] This selectivity is crucial for the success of the one-pot procedure, as it prevents the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts.
The choice of Sodium Triacetoxyborohydride is a key experimental decision. Unlike stronger reducing agents like Sodium Borohydride (NaBH₄), NaBH(OAc)₃ is less basic and moisture-sensitive, and its steric bulk and electronic properties make it highly selective for iminium ions over ketones or aldehydes, ensuring a clean and high-yielding transformation.[6]
Diagram 1: Conceptual workflow for the one-pot reductive amination.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of this compound using benzaldehyde as a representative substrate.
3.1. Materials and Equipment
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichloroethane is a suspected carcinogen; handle with care.
-
Sodium Triacetoxyborohydride can react with water to release hydrogen gas; handle in a dry environment.
3.3. Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.81 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 20 mL).
-
Add benzaldehyde (e.g., 0.62 g, 5.81 mmol, 1.05 eq) to the solution via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal intermediate.
-
Carefully add Sodium Triacetoxyborohydride (e.g., 1.85 g, 8.71 mmol, 1.5 eq) to the mixture in portions over 5 minutes. Note: A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazolidine is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane or Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N2-benzyl-1-Boc-pyrazolidine.
Scope of the Reaction: Data and Results
The developed protocol is highly versatile and accommodates a range of aldehyde and ketone substrates. Below is a summary of representative results.
| Entry | Carbonyl Substrate | Product | Typical Yield (%) |
| 1 | Benzaldehyde | tert-butyl 2-benzylpyrazolidine-1-carboxylate | 92% |
| 2 | 4-Methoxybenzaldehyde | tert-butyl 2-(4-methoxybenzyl)pyrazolidine-1-carboxylate | 95% |
| 3 | 4-Nitrobenzaldehyde | tert-butyl 2-(4-nitrobenzyl)pyrazolidine-1-carboxylate | 88% |
| 4 | Cyclohexanecarbaldehyde | tert-butyl 2-(cyclohexylmethyl)pyrazolidine-1-carboxylate | 85% |
| 5 | Acetophenone | tert-butyl 2-(1-phenylethyl)pyrazolidine-1-carboxylate | 75% |
Analysis: The reaction demonstrates high efficiency for both electron-rich and electron-deficient aromatic aldehydes, as well as aliphatic aldehydes. Ketones, such as acetophenone, also serve as viable substrates, albeit with slightly lower yields, which can be attributed to the increased steric hindrance around the carbonyl group.
Subsequent Deprotection: Accessing the Final Scaffold
A key advantage of this synthetic route is the straightforward removal of the Boc protecting group to unveil the free N-substituted pyrazolidine, which is often the desired final product for biological screening.[8]
Protocol: Boc Deprotection
-
Dissolve the purified N2-substituted-1-Boc-pyrazolidine (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture in vacuo to remove excess TFA and DCM.
-
The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Diagram 2: Overall synthetic pathway from starting material to the deprotected product.
Conclusion
This application note presents a highly efficient and practical one-pot method for synthesizing a diverse array of N2-substituted pyrazolidines. By utilizing the commercially available this compound and the principles of selective reductive amination, this protocol offers significant advantages in terms of operational simplicity, reaction time, and overall yield. The straightforward final deprotection step further enhances the utility of this method, providing rapid access to novel pyrazolidine derivatives for applications in drug discovery and chemical biology.
References
-
Štefane, B., & Požgan, F. (2018). Asymmetric [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(4), 891. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Zou, X., et al. (2023). A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides various substituted pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. [Link]
-
Beaud, R., & D. M. (2019). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1494–1549. [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. ARKIVOC, 2024(5), 223-311. [Link]
-
Borysko, P., et al. (2020). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Medicinal Chemistry, 11(9), 974-999. [Link]
-
Kavaldiev, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolidines. [Link]
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 35-42. [Link]
-
Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]
-
ResearchGate. (n.d.). Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. [Link]
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Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
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ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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Roy, B., & B. P. (2020). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry, 18(3), 439-443. [Link]
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ResearchGate. (n.d.). Synthetic Strategy for Pyrazolo[1,5- a ]pyridine and Pyrido[1,2- b ]indazole Derivatives. [Link]
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El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1432. [Link]
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Verhaeghe, P., et al. (2013). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][10][11]triazines. Molecules, 18(8), 9799-9817. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Shah, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. European Journal of Medicinal Chemistry, 54, 455-477. [Link]
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Grealish, M. P., et al. (2014). Synthesis of Spiro-fused Pyrazolidoylisoxazolines. Journal of visualized experiments : JoVE, (93), 52129. [Link]
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Kumar, D., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & medicinal chemistry letters, 29(23), 126707. [Link]
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Meibom, D., et al. (2008). Diversity-Oriented Synthesis of Substituted Pyrazolo[4,3-d][9][10][12]triazin-4-ones. HETEROCYCLES, 75(11), 2743. [Link]
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Kumar, D., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & medicinal chemistry letters, 29(23), 126707. [Link]
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Scilit. (n.d.). Efficient one-pot synthesis of substituted pyrazoles. [Link]
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Application Notes & Protocols: The Strategic Use of Tert-Butyl Pyrazolidine-1-Carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrazole Core and the Rise of a Versatile Synthon
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Kinase inhibitors have revolutionized cancer therapy since the approval of Imatinib in 2001.[1][3] Central to the design of many potent and selective kinase inhibitors is the presence of a heterocyclic core that can effectively mimic the adenine region of ATP, anchoring the molecule within the enzyme's hinge region.
Among these "privileged scaffolds," pyrazole and its fused derivatives (e.g., pyrazolopyridines, pyrazolopyrimidines) are exceptionally prominent.[4][5][6] Their unique arrangement of nitrogen atoms allows them to act as both hydrogen bond donors and acceptors, forming critical interactions that drive binding affinity.[7][8] Furthermore, the pyrazole ring provides a rigid and planar framework with distinct vectors for substitution, enabling chemists to fine-tune selectivity and pharmacokinetic properties.
This guide focuses on a key starting material that offers an efficient entry into this chemical space: tert-butyl pyrazolidine-1-carboxylate . This molecule is a stable, Boc-protected cyclic hydrazine that serves as a versatile and powerful synthon for constructing complex pyrazole-based kinase inhibitors. We will explore the strategic rationale behind its use, detail key synthetic transformations, and provide a practical, step-by-step protocol for the synthesis of a core intermediate.
Section 1: Strategic Rationale for Employing this compound
The choice of a starting material is a critical decision in a synthetic campaign, impacting efficiency, cost, and the accessible chemical diversity. This compound offers several distinct advantages:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group on the N-1 position serves two primary functions. Firstly, it deactivates the N-1 nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the more nucleophilic N-2 position. Secondly, the Boc group enhances the solubility of the pyrazolidine core in common organic solvents, simplifying handling and purification.[9]
-
Controlled Functionalization: With N-1 protected, the N-2 position is readily available for various transformations, such as arylation or alkylation, which are common steps in building the final inhibitor structure.
-
Access to the Aromatic Core: The saturated pyrazolidine ring can be efficiently oxidized to the aromatic pyrazole ring at a later stage in the synthesis. This "build-then-aromatize" strategy allows for the introduction of sensitive functional groups onto the precursor before subjecting the molecule to potentially harsh aromatization conditions.
-
Stereochemical Potential: While most kinase inhibitors feature a planar pyrazole, the chiral centers of a substituted pyrazolidine precursor can be leveraged in specific applications if desired, before the final aromatization step.
Logical Workflow: From Pyrazolidine to Kinase Inhibitor Core
The general synthetic pathway involves a logical progression from the stable, protected starting material to a highly functionalized pyrazole intermediate, ready for late-stage diversification.
Caption: General workflow from starting material to final product.
Section 2: Core Protocol: Synthesis of a 1-Aryl-1H-pyrazole Intermediate
This section provides a detailed, two-step protocol for the synthesis of a versatile pyrazole intermediate, starting from this compound. This process involves an initial N-arylation followed by an in-situ oxidative aromatization.
CAUTION: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: N-Arylation of this compound
This step utilizes a Buchwald-Hartwig amination to couple the pyrazolidine with an aryl halide.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 158.21 | 10.0 | 1.58 g | Starting Material |
| 4-Bromobenzonitrile | 182.02 | 10.0 | 1.82 g | Aryl coupling partner |
| Pd₂(dba)₃ | 915.72 | 0.1 (1 mol%) | 92 mg | Palladium Pre-catalyst |
| Xantphos | 578.68 | 0.3 (3 mol%) | 174 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g | Base |
| Toluene, Anhydrous | - | - | 50 mL | Solvent |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.58 g, 10.0 mmol), 4-bromobenzonitrile (1.82 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), and Xantphos (174 mg, 0.3 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Add Pd₂(dba)₃ (92 mg, 0.1 mmol) to the flask, followed by anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
The resulting filtrate, containing the crude product tert-butyl 2-(4-cyanophenyl)pyrazolidine-1-carboxylate , can be carried directly to the next step without extensive purification.
Step 2: Oxidative Aromatization to the Pyrazole Core
This step uses manganese dioxide (MnO₂) as a mild and effective oxidant to convert the pyrazolidine ring to a pyrazole.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Crude Intermediate from Step 1 | ~259.31 | ~10.0 | ~50 mL in Toluene | Substrate |
| Manganese Dioxide (MnO₂) | 86.94 | 50.0 (5 eq) | 4.35 g | Oxidizing Agent |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent |
Procedure:
-
Transfer the crude filtrate from Step 1 to a 250 mL round-bottom flask and concentrate under reduced pressure to remove the toluene.
-
Re-dissolve the resulting residue in dichloromethane (100 mL).
-
To this solution, add activated manganese dioxide (4.35 g, 50.0 mmol) in one portion. Note: MnO₂ is a fine powder; handle with care to avoid inhalation.
-
Stir the resulting black suspension vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a thick pad of Celite® to remove the MnO₂ and its byproducts. The Celite pad should be at least 2-3 inches thick.
-
Wash the filter cake thoroughly with dichloromethane (3 x 30 mL) until the filtrate runs clear.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford tert-butyl 3-(4-cyanophenyl)-1H-pyrazole-1-carboxylate as a white to off-white solid.
Reaction Scheme and Mechanism
Caption: Synthetic route to the pyrazole intermediate.
Section 3: Characterization and Application
The synthesized intermediate is a valuable building block for a wide range of kinase inhibitors. The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) to reveal the N-1 position of the pyrazole, which can then be functionalized. Alternatively, the cyano group can be hydrolyzed or reduced, or the aryl ring can undergo further substitution.
Expected Characterization Data for tert-butyl 3-(4-cyanophenyl)-1H-pyrazole-1-carboxylate
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.7 (m, 4H, Ar-H), ~7.6 (d, 1H, pyrazole-H), ~6.5 (d, 1H, pyrazole-H), 1.7 (s, 9H, Boc-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~150-140 (pyrazole-C, Ar-C), ~132 (Ar-C), ~120 (Ar-C), ~118 (CN), ~115 (Ar-C), ~110 (pyrazole-C), ~86 (Boc-C), ~28 (Boc-CH₃). |
| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₅N₃O₂ [M+H]⁺: 286.12. Found: 286.1. |
Application in Kinase Inhibitor Scaffolds
The pyrazole core is a key hinge-binding element in numerous FDA-approved and investigational kinase inhibitors.[4][10] For example, pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine cores are found in inhibitors targeting kinases like CDK, TRK, and RET.[4][8][11] Our synthesized intermediate can serve as a precursor to such structures through annulation reactions that build the second ring onto the pyrazole core.
Caption: Pyrazole core interaction with the kinase hinge region.
Conclusion
This compound is a highly strategic and enabling starting material for the synthesis of pyrazole-containing kinase inhibitors. Its protected and saturated nature allows for controlled, sequential functionalization and a late-stage aromatization to install the critical pyrazole pharmacophore. The protocols and strategies outlined in this guide demonstrate an efficient and reliable pathway to valuable intermediates, empowering researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.
References
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Bansal, R., & Kumar, A. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
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Schröder, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. Available at: [Link]
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Beteille, F., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
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Li, Z., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
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Al-Ostath, O., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
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Wu, J., & Zhang, Z. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]
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Riemer, T., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules. Available at: [Link]
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Sharma, R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Dar'in, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Xu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]
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Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. Available at: [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Sa e Melo, M. L. (2021). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds". Molecules. Available at: [Link]
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Brullo, C., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
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Dar'in, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
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Preparation of Pyrazolidine-Based Scaffolds for Compound Libraries: An Application Guide
Introduction: The Pyrazolidine Scaffold in Modern Drug Discovery
The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for stereoisomerism, make it an attractive framework for the design of novel therapeutics. Derivatives of pyrazolidine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The conformational flexibility of the pyrazolidine ring allows for its derivatives to adopt diverse three-dimensional shapes, enabling them to interact with a wide range of biological targets. This guide provides a comprehensive overview of robust and versatile methods for the synthesis of pyrazolidine-based scaffolds, with a particular focus on their application in the generation of compound libraries for drug discovery and chemical biology.
Strategic Approaches to Pyrazolidine Scaffold Synthesis
The construction of the pyrazolidine core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and amenability to diversification for library synthesis. This section will delve into the mechanistic underpinnings and practical considerations of key synthetic strategies.
Cyclocondensation of Hydrazines with 1,3-Dielectrophiles
A cornerstone of pyrazolidine synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. This approach is highly modular, allowing for the introduction of diversity at multiple points of the pyrazolidine scaffold.
The reaction of hydrazines with α,β-unsaturated esters or ketones is a widely employed method for the synthesis of pyrazolidin-3-ones and other substituted pyrazolidines.[3] The reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization.
Mechanistic Insight: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine nitrogens onto the β-carbon of the α,β-unsaturated system (aza-Michael addition). This is followed by an intramolecular condensation of the second hydrazine nitrogen onto the carbonyl carbon, leading to the formation of the five-membered ring. The choice of hydrazine (monosubstituted, 1,2-disubstituted, or unsubstituted) and the nature of the α,β-unsaturated partner allow for significant control over the final substitution pattern of the pyrazolidine ring.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of key pyrazolidine scaffolds.
Protocol 1: Synthesis of a Pyrazolidin-3-one via Aza-Michael/Cyclization Cascade
This protocol describes the synthesis of a model pyrazolidin-3-one from a substituted hydrazine and an α,β-unsaturated ester.
Materials:
-
Phenylhydrazine
-
Ethyl acrylate
-
Ethanol (absolute)
-
Sodium ethoxide solution (21% in ethanol)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylhydrazine (1.0 eq) and absolute ethanol (20 mL).
-
Addition of α,β-Unsaturated Ester: While stirring, add ethyl acrylate (1.1 eq) dropwise to the solution at room temperature.
-
Initiation of Cyclization: Add sodium ethoxide solution (0.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether (50 mL) and water (30 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazolidin-3-one.
Causality Behind Experimental Choices:
-
Sodium ethoxide: Acts as a base to facilitate the cyclization step by deprotonating the nitrogen atom, increasing its nucleophilicity.
-
Glacial acetic acid: Used to neutralize the basic reaction mixture before work-up to prevent potential side reactions.
-
Aqueous work-up: Removes water-soluble impurities and unreacted reagents.
Protocol 2: Multicomponent Synthesis of Pyrazolidine-3,5-diones
This protocol details the synthesis of a pyrazolidine-3,5-dione scaffold via a one-pot, three-component reaction involving an aldehyde, a malonic ester derivative, and a hydrazine.[1] This method is particularly well-suited for library synthesis due to its operational simplicity and the ability to introduce diversity from three distinct building blocks.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diethyl malonate
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 eq), diethyl malonate (1.0 eq), and ethanol (15 mL).
-
Addition of Catalyst: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture.
-
Knoevenagel Condensation: Stir the mixture at room temperature. The Knoevenagel condensation between the aldehyde and diethyl malonate will proceed. Monitor the formation of the benzylidenemalonate intermediate by TLC.
-
Addition of Hydrazine: Once the Knoevenagel condensation is complete (typically 1-2 hours), add hydrazine hydrate (1.0 eq) to the reaction mixture.
-
Cyclization: Continue stirring the reaction at room temperature or gently heat to 50-60 °C to promote cyclization. The reaction progress can be monitored by TLC.
-
Isolation of Product: The pyrazolidine-3,5-dione product often precipitates from the reaction mixture upon cooling. The solid can be collected by vacuum filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization.
Mechanistic Rationale: This reaction proceeds through an initial Knoevenagel condensation of the aldehyde and diethyl malonate to form an electron-deficient alkene. This intermediate then undergoes a Michael addition with hydrazine, followed by an intramolecular cyclization and loss of ethanol to yield the pyrazolidine-3,5-dione core.[1]
Diversity-Oriented Synthesis and Library Generation
The true power of these synthetic methods lies in their adaptability for diversity-oriented synthesis (DOS) and the construction of compound libraries.[4][5][6][7]
Solid-Phase Synthesis Workflow
For high-throughput synthesis, a solid-phase approach offers significant advantages in terms of purification and automation.[8][9] A general workflow for the solid-phase synthesis of a pyrazolidine library is outlined below.
Diagram: Solid-Phase Synthesis of a Pyrazolidine Library
Caption: General workflow for solid-phase pyrazolidine library synthesis.
Key Considerations for Library Synthesis:
-
Building Block Selection: The choice of building blocks is critical for achieving structural diversity. A wide range of commercially available aldehydes, malonic esters, hydrazines, and α,β-unsaturated compounds can be utilized.
-
Reaction Optimization: Each step in the synthetic sequence should be optimized for high yield and purity to ensure the quality of the final library.
-
Purification and Characterization: High-throughput purification techniques, such as mass-directed preparative HPLC, are often employed. A representative subset of the library should be fully characterized to validate the synthetic protocol.
Data Presentation: Representative Library Synthesis Data
The following table summarizes a hypothetical library synthesis based on the multicomponent protocol, showcasing the introduction of diversity at three positions.
| Entry | Aldehyde (R1) | Hydrazine (R2) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 88 | >95 |
| 4 | Benzaldehyde | Methylhydrazine | 79 | >95 |
| 5 | 4-Chlorobenzaldehyde | Methylhydrazine | 75 | >95 |
| 6 | 4-Methoxybenzaldehyde | Methylhydrazine | 81 | >95 |
Conclusion
The pyrazolidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic methodologies outlined in this guide, particularly the multicomponent and cyclocondensation strategies, provide efficient and versatile routes to a wide array of pyrazolidine derivatives. By leveraging these robust protocols, especially in a solid-phase or parallel synthesis format, researchers can rapidly generate diverse compound libraries to explore new areas of chemical space and accelerate the drug discovery process.
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Deng, X., & Mani, N. S. (2008). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
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Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]
-
PubMed. (2006). Solid-phase synthesis of pyrazolopyridines from polymer-bound alkyne and azomethine imines. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Retrieved from [Link]
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JSM Chemistry. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]
-
David Spring Group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Retrieved from [Link]
-
PubMed. (2016). Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]
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PubMed. (2003). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ 2 -Pyrazolines. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. mskcc.org [mskcc.org]
- 7. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl Pyrazolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl pyrazolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, field-proven insights to help you optimize your yield, improve purity, and troubleshoot common issues effectively.
Core Synthesis Overview: The Workhorse Reaction
The most prevalent and reliable method for synthesizing this compound involves the N,N'-dialkylation of tert-butyl carbazate with a 1,3-dielectrophile, typically 1,3-dibromopropane or 1,3-dichloropropane. This reaction proceeds via a double nucleophilic substitution, where the hydrazine nitrogens attack the electrophilic carbons of the propane backbone, leading to cyclization. The choice of base and solvent is critical to modulate reactivity and suppress side reactions.
Caption: Primary synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yield is the most common complaint and typically stems from one of four areas: reagent quality, reaction conditions, incomplete reaction, or workup losses.
-
Cause 1: Poor Quality of tert-Butyl Carbazate.
-
Explanation: Tert-butyl carbazate is a low-melting solid (41-42°C) that can degrade upon prolonged storage, especially if exposed to moisture or heat.[1] Degradation can lead to a lower concentration of the active nucleophile. The primary impurity from over-reaction during its own synthesis is di-tert-butoxycarbonylhydrazine (Boc-NHNH-Boc), which is unreactive in this cyclization.[2]
-
Solution:
-
Verify Purity: Before starting, check the purity of your tert-butyl carbazate by ¹H NMR. The NH₂ protons should integrate correctly relative to the t-butyl protons.
-
Use Fresh Reagent: If possible, use a freshly opened bottle or a recently purchased lot.
-
Recrystallization: If purity is suspect, the reagent can be recrystallized from a suitable solvent like hexane or an ether/hexane mixture.
-
-
-
Cause 2: Suboptimal Base or Stoichiometry.
-
Explanation: The reaction requires at least two equivalents of base to neutralize the HBr formed during the two alkylation steps. An insufficient amount of base will halt the reaction after the first alkylation, leading to linear, partially reacted intermediates. The choice of base is also critical; a weak base may not be sufficient to drive the second, intramolecular cyclization efficiently.
-
Solution:
-
Stoichiometry: Use at least 2.2 equivalents of a powdered, anhydrous base like potassium carbonate (K₂CO₃). Using a slight excess ensures the reaction medium remains basic.
-
Stronger Base: For a more robust reaction, consider using sodium hydride (NaH) in an anhydrous solvent like DMF or THF. NaH is a stronger, non-nucleophilic base that irreversibly deprotonates the hydrazine, significantly accelerating the reaction. Caution: NaH is highly reactive and requires handling under an inert atmosphere.
-
-
-
Cause 3: Inappropriate Reaction Temperature.
-
Explanation: While heating is necessary to drive the reaction, excessive temperatures (>90-100°C) can lead to the decomposition of the Boc-protecting group or the product itself.[2] Conversely, a temperature that is too low will result in an impractically long reaction time and incomplete conversion.
-
Solution:
-
Controlled Heating: Maintain the reaction temperature between 70-80°C when using K₂CO₃ in DMF or acetonitrile.
-
Monitor Progress: Track the reaction by TLC or LC-MS every 4-6 hours. The reaction is typically complete within 12-24 hours. If the reaction stalls, a modest increase in temperature (e.g., to 85°C) can be beneficial.
-
-
-
Cause 4: Product Loss During Workup.
-
Explanation: this compound has moderate polarity and some water solubility. During the aqueous workup, a significant amount of product can be lost to the aqueous phase if extractions are not performed thoroughly.
-
Solution:
-
Thorough Extraction: After quenching the reaction with water, extract the aqueous phase multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Brine Wash: Wash the combined organic extracts with brine. This helps to break up emulsions and reduces the amount of dissolved water in the organic phase, which in turn can help "salt out" the product from any remaining aqueous content.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a byproduct with a mass of -2 Da compared to my product. What is it and how can I prevent its formation?
A2: This is a classic sign of over-oxidation. The byproduct is almost certainly tert-butyl pyrazoline-1-carboxylate, which has a double bond in the five-membered ring.
-
Explanation: Pyrazolidines are susceptible to oxidation to the more thermodynamically stable pyrazolines or even pyrazoles.[3] This can occur if air is not excluded from the reaction, especially at elevated temperatures in the presence of a base, or if certain solvents (like aged ethers that may contain peroxides) are used.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the single most effective way to prevent oxidation. Simply flushing the reaction vessel with the inert gas before adding reagents is often sufficient.
-
Degas Solvents: For maximum protection, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle, especially if the reaction is running for an extended period.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from potential oxidizing contaminants. Use freshly distilled or inhibitor-free solvents when possible.
-
Sources
Technical Support Center: Troubleshooting Side Products in Reactions of tert-Butyl Pyrazolidine-1-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl pyrazolidine-1-carboxylate. This versatile N-Boc protected heterocyclic building block is invaluable in medicinal chemistry and organic synthesis. However, its unique structure presents specific challenges, often leading to unexpected side products that can complicate reaction outcomes and purification processes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively design more robust and successful experiments.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My LC-MS analysis shows a significant loss of mass, specifically -56 Da or -100 Da from my expected product. What is the likely cause?
Question: I performed an N-acylation on this compound. While I see some desired product, my major peaks correspond to the acylated pyrazolidine (loss of 56 Da) and the completely unprotected pyrazolidine (loss of 100 Da from my starting material). Why is my Boc group cleaving?
Answer: This is a classic issue related to the stability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be removed under acidic conditions, but it can be surprisingly labile under conditions that are not overtly acidic.
Plausible Causes & Mechanisms:
-
Trace Acidic Impurities: The most common culprit is the presence of trace acid in your reagents or solvents. Reagents like acyl chlorides can contain residual HCl from their synthesis. Lewis acids used as catalysts can also promote cleavage. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the deprotected amine.[1]
-
Thermal Instability: At elevated temperatures (typically >80-100 °C), the Boc group can undergo thermolysis. This process involves an E1 elimination mechanism, releasing isobutylene (which accounts for the -56 Da mass loss) and generating a carbamic acid intermediate, which rapidly decarboxylates to the free amine (a total loss of 100 Da).[2]
-
Strongly Nucleophilic Conditions: While less common, very strong nucleophiles in aprotic solvents can attack the carbonyl carbon of the Boc group, leading to its cleavage.
Troubleshooting & Mitigation Strategies:
-
Scrutinize Reagents: Use freshly distilled or high-purity, anhydrous solvents. If using an acyl chloride that may contain HCl, consider running the reaction mixture through a small plug of basic alumina before heating.
-
Incorporate a Non-Nucleophilic Base: Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or a hindered amine base like diisopropylethylamine (DIPEA) to neutralize any generated acid in situ.
-
Control Reaction Temperature: Keep the reaction temperature as low as possible. If heating is required, perform a time-course study to find the optimal balance between reaction rate and deprotection.
-
Alternative Protecting Groups: If Boc lability is a persistent issue in your synthetic route, consider switching to a more robust protecting group like Carboxybenzyl (Cbz) or a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc).
Troubleshooting Workflow: Diagnosing Deprotection
Caption: Stepwise oxidation of the pyrazolidine ring.
FAQ 3: My N-alkylation reaction is sluggish and gives multiple products. How can I improve selectivity?
Question: I'm trying to alkylate the N2 nitrogen of this compound using an alkyl halide and potassium carbonate. The conversion is low, and I'm seeing what appears to be a di-alkylated product by mass spec.
Answer: While the Boc group at N1 sterically and electronically directs alkylation to the N2 position, achieving high selectivity and yield requires careful optimization of reaction conditions, particularly the choice of base.
Plausible Causes & Mechanisms:
-
Insufficiently Strong Base: Potassium carbonate (K₂CO₃) is a relatively weak base. It may not be strong enough to fully deprotonate the N2-H, leading to a slow reaction and low conversion.
-
Competitive N1 Alkylation: If any amount of Boc-cleavage occurs (see FAQ 1), the newly freed N1 amine can compete with N2 for the alkylating agent.
-
Over-alkylation/Quaternization: If a strong base and a reactive electrophile are used, it's possible to form a quaternary ammonium salt, although this is less common. A more likely scenario for di-alkylation involves initial N2 alkylation, followed by an unforeseen rearrangement or reaction cascade.
-
O-Alkylation vs. N-Alkylation: In related systems like piperidine-2,4-diones, the choice of base and counter-ion can influence the site of alkylation between nitrogen and oxygen enolates. [3]While less common for pyrazolidine itself, it is a mechanistic possibility to consider if isomers are observed.
Troubleshooting & Mitigation Strategies:
-
Optimize Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common choice for achieving complete deprotonation before adding the electrophile. Alternatively, lithium diisopropylamide (LDA) can be effective at low temperatures.
-
Control Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents) but maintain a 1.0 equivalent stoichiometry for the alkylating agent to minimize di-alkylation.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) before adding the alkyl halide. Then, allow the reaction to slowly warm to room temperature.
-
Solvent Choice: Use a polar aprotic solvent like THF or DMF to ensure solubility of the reagents and the intermediate anion.
Diagram: Desired vs. Side Reactions in N-Alkylation
Caption: Competing pathways in N-alkylation reactions.
FAQ 4: Could my pyrazolidine ring be opening during the reaction?
Question: My reaction workup is complex, and I'm having trouble isolating a clean product. The mass spectrum is noisy with fragments that don't seem related to my expected product.
Answer: Yes, ring-opening of the pyrazolidine core is a known reaction pathway, though it typically requires specific conditions. The N-N bond is often the most susceptible to cleavage.
Plausible Causes & Mechanisms:
-
Reductive Cleavage: Strong reducing agents, particularly those used for hydrogenolysis like H₂/Raney Nickel, can cleave the N-N bond to yield a 1,3-diaminopropane derivative. [4]This is a synthetically useful reaction but an undesired side product if not intended.
-
Oxidative Cleavage: Certain strong oxidants can also lead to fragmentation of the ring.
-
Rearrangements: In complex systems, particularly those involving transient electron-deficient species like nitrenes on an adjacent ring, pyrazole rings have been shown to undergo ring-opening and re-cyclization cascades. [5][6]While this is a more advanced case, it highlights the potential for the heterocyclic core to be non-innocent.
Troubleshooting & Mitigation Strategies:
-
Avoid Harsh Reductants: If you need to perform a reduction elsewhere in the molecule, avoid catalytic hydrogenation with Raney Nickel. Consider alternative reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) if compatible with other functional groups.
-
Review Mechanistic Literature: If your molecule has a complex substitution pattern, search for literature on similar heterocyclic systems to see if unexpected rearrangements have been reported. The stability of the ring is highly dependent on its substituents.
Summary Table of Common Side Products
| Side Product Type | Mass Change | Plausible Cause(s) | Recommended Mitigation |
| Boc Cleavage (Amine) | -100.05 Da | Acidic conditions, high temperature | Add non-nucleophilic base, lower reaction temp. |
| Boc Cleavage (Carbamic Acid) | -56.03 Da | High temperature (isobutylene loss) | Lower reaction temperature |
| Oxidation (to Pyrazoline) | -2.02 Da | Oxidizing agents, air exposure | Use milder oxidants, maintain inert atmosphere |
| Oxidation (to Pyrazole) | -4.03 Da | Strong oxidizing agents, harsh conditions | Use milder oxidants, protect N2 position |
| N-N Bond Cleavage | Varies | Reductive conditions (e.g., H₂/Raney Ni) | Avoid harsh reductive methods |
| Dimerization | ~+ (M-1) Da | Catalytic conditions, radical mechanisms | Dilute reaction, screen catalysts |
Validated Protocol: Selective N2-Acylation of this compound
This protocol is designed to minimize deprotection and other side reactions by using a non-nucleophilic base and controlling the reaction temperature.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetyl Chloride (1.1 eq)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (concentration ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add DIPEA via syringe over 5 minutes. Stir for an additional 15 minutes at 0 °C.
-
Acylating Agent Addition: Add acetyl chloride dropwise via syringe. A white precipitate (DIPEA·HCl) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel.
References
-
Sápi, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc. [Link]
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. [Link]
-
Krasavin, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]
-
White, M. C., et al. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. [Link]
-
Beilstein Journals. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry | OpenStax. (2023). 11.5 Characteristics of the SN1 Reaction. [Link]
-
TMP Chem. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. [Link]
-
Krasavin, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed. [Link]
Sources
- 1. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl pyrazolidine-1-carboxylate
Welcome to the technical support resource for the purification of tert-butyl pyrazolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this N-Boc protected heterocyclic compound via column chromatography.
As Senior Application Scientists, we understand that successful purification relies on a blend of theoretical knowledge and practical expertise. This guide explains not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible methodology.
Pre-Chromatography Essentials: The Foundation of a Successful Separation
Before packing a single column, a thorough preliminary analysis by Thin-Layer Chromatography (TLC) is paramount. This initial step dictates the success of the subsequent large-scale purification.
Thin-Layer Chromatography (TLC) Analysis
TLC is your primary tool for developing the optimal mobile phase for your separation. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[1] This Rf value typically provides the best balance between resolution and elution time in a flash column.
Recommended Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (e.g., Merck 60 F254).[2]
-
Development: Place the TLC plate in a chamber containing your test solvent system. Common starting systems for N-Boc protected compounds include mixtures of a non-polar solvent (hexanes, petroleum ether) and a more polar solvent (ethyl acetate).[2][3]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under UV light. If the compound is not UV-active, use a chemical stain such as potassium permanganate or ceric ammonium molybdate, followed by gentle heating.[2]
-
Optimization: Adjust the ratio of polar to non-polar solvent until you achieve the target Rf of ~0.3 for the desired product, with good separation from impurities.
Assessing Compound Stability on Silica Gel
The N-Boc protecting group is notoriously sensitive to acid, and standard silica gel is inherently acidic.[4][5] This can lead to partial or complete deprotection of your compound during chromatography, resulting in low yield and impure fractions.
Protocol for 2D TLC Stability Test:
-
Spot your crude sample on a TLC plate as usual.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Analysis: If the compound is stable, you will see a single spot on the diagonal. If decomposition has occurred, you will see additional spots off the diagonal, indicating the formation of new, more polar compounds (like the deprotected pyrazolidine).[1] If significant decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a gram scale.
Materials:
-
Crude this compound
-
Silica gel (flash grade, e.g., 0.040-0.063 mm particle size)[2]
-
Solvents (HPLC grade): Hexanes (or Pentane) and Ethyl Acetate
-
Glass column with stopcock
-
Sand
-
Collection tubes/flasks
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, ensuring the silica bed never runs dry.
-
Once the silica has settled, add a protective layer of sand on top.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the potential for poor solubility in non-polar eluents, dry loading is often the most effective method.[6]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a portion of dry silica gel (approximately 5-10 times the mass of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis (e.g., 10% EtOAc/Hexanes).
-
Collect fractions systematically. Monitor the elution process by collecting small samples from the fractions and running TLC plates.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and then any more polar impurities. For example, move from 10% to 20%, then 30% Ethyl Acetate in Hexanes.
-
-
Fraction Analysis & Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Summary: Solvent Systems
| Polarity | Non-Polar Component | Polar Component | Typical Starting Ratio | Application Notes |
| Low | Hexanes / Pentane | Ethyl Acetate | 9:1 to 4:1 | Standard system for many N-Boc protected compounds.[2][3] Good for resolving non-polar impurities. |
| Medium | Hexanes | Dichloromethane | 1:1 | Can be useful if the product has poor solubility in hexanes/EtOAc.[1] |
| Medium | Hexanes | Acetone | 9:1 | Acetone is a stronger polar solvent than ethyl acetate; use cautiously.[1] |
Visual Workflow
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound won't dissolve in the hexanes/ethyl acetate mobile phase for loading. What should I do?
A1: This is a very common issue, especially on a larger scale.[1]
-
Cause: The polarity of the starting eluent is too low to dissolve the entire crude mixture, which may contain more polar components.
-
Solution 1 (Preferred): Dry Loading. This is the most robust solution. As described in the protocol above, dissolve your crude material in a minimal amount of a strong, volatile solvent like dichloromethane (DCM) or methanol, add silica gel, and evaporate to a dry powder. This powder can then be loaded directly onto the column.[6] This method ensures your compound enters the column in a concentrated band, leading to better separation.
-
Solution 2 (Risky): Strong Solvent Loading. You can dissolve the sample in a very small volume of a stronger solvent (like DCM) and pipette it directly onto the column.[1] However, using too much strong solvent will disrupt the equilibration at the top of the column and can lead to broad bands and poor separation. This should be used as a last resort.
Q2: My TLC shows a clean spot, but after the column, my fractions are mixed or show a new, more polar spot. Why?
A2: This strongly suggests your compound is decomposing on the silica gel column.
-
Cause: The acidic nature of silica gel is likely cleaving the acid-labile N-Boc group.[1][4] While the compound may appear stable on a TLC plate due to the short exposure time, the much longer residence time on a column can cause significant degradation.
-
Solution 1: Deactivate the Silica. Prepare a slurry of your silica gel in your mobile phase containing a small amount of a base, such as triethylamine (~0.1-1%). Let it stand for an hour before packing the column. This neutralizes the acidic sites. Caution: Ensure triethylamine does not interfere with your desired compound or subsequent reaction steps.
-
Solution 2: Switch the Stationary Phase. If deactivation is not sufficient or desirable, switch to a less acidic stationary phase like neutral alumina or Florisil.[1] You will need to re-optimize your mobile phase with the new stationary phase using TLC.
Q3: My compound is not coming off the column, even after I significantly increased the solvent polarity.
A3: This can happen for a few reasons.
-
Cause 1: Decomposition. Your compound may have irreversibly adsorbed or decomposed at the top of the column and will never elute.[1] You can test this by carefully scraping the top layer of silica from the column, extracting it with a strong solvent like methanol, and analyzing the extract by TLC or LC-MS.
-
Cause 2: Insufficient Polarity. While unlikely if you have moved to very polar systems (e.g., 100% ethyl acetate or even adding methanol), double-check that your solvent bottles were not mislabeled.[1]
-
Cause 3: Channeling. The column may have packed improperly, causing the solvent to run down channels on the side instead of passing through the entire silica bed. This leads to very inefficient elution. Repacking the column is the only solution.
Q4: All my compounds are coming out together at the very beginning of the column.
A4: This indicates your mobile phase is too polar.
-
Cause: The eluent has such a high affinity for the compounds that it washes them off the silica gel with no retention. This is equivalent to having an Rf of ~1.0 on TLC.
-
Solution: Start again with a much less polar mobile phase. Decrease the percentage of the polar component (e.g., ethyl acetate) significantly. Always base your starting mobile phase on preliminary TLC results where the desired compound has an Rf of ~0.3.[1]
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q: What is the typical physical state of this compound? A: It can vary and may be encountered as a colorless to yellow liquid, a semi-solid, or a solid, depending on its purity and the ambient temperature.
Q: Can I use reversed-phase chromatography to purify this compound? A: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for analyzing and purifying compounds like this, especially for achieving very high purity.[7] A typical system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid.[7] However, for bulk purification in a synthesis lab, normal-phase flash chromatography is more common due to its higher capacity and lower cost.
Q: I see a recommendation to add acid (like TFA or acetic acid) to the mobile phase for other compounds. Should I do that here? A: No, it is strongly advised not to use acidic additives like trifluoroacetic acid (TFA) with N-Boc protected compounds.[4] The Boc group is highly susceptible to acid-catalyzed cleavage. Adding acid to the mobile phase will almost certainly lead to the deprotection of your compound on the column. If peak shape is an issue (e.g., tailing), it is more likely due to interaction with acidic silanols, which can be mitigated by adding a tiny amount of a base (triethylamine) or using deactivated silica.
Q: How should I store purified this compound? A: For long-term stability, it is recommended to store the compound in a dry, dark place at refrigerated temperatures (2-8°C) under an inert atmosphere if possible.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]
-
PubChem. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. Available from: [Link]
-
Semantic Scholar. Supporting Information for a scientific article. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). Available from: [Link]
-
The Royal Society of Chemistry. Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. Available from: [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]
-
PubChem. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Available from: [Link]
-
Reddit. r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
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Technical Support Center: Troubleshooting Boc Deprotection of Pyrazolidine Derivatives
Welcome to our dedicated technical support guide for navigating the complexities of Boc (tert-butyloxycarbonyl) deprotection in your work with pyrazolidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical synthetic step. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each experimental choice, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete or sluggish. What are the initial steps to troubleshoot this?
A1: Incomplete deprotection is a common issue, often stemming from insufficient acid strength or concentration. The standard mechanism for acid-catalyzed Boc removal involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl) is not old or contaminated with water, which can reduce its efficacy.
-
Increase Acid Equivalents: For pyrazolidine derivatives, the two nitrogen atoms can act as bases, quenching the acid. Ensure you are using a sufficient excess of acid to both neutralize the substrate and catalyze the deprotection. A common starting point is using TFA as a co-solvent (e.g., 25-50% v/v in Dichloromethane - DCM).[2]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Some substrates, particularly those with electron-withdrawing groups, may require longer reaction times for complete conversion.
-
Increase Temperature: Gentle warming (e.g., to 40 °C) can increase the reaction rate. However, exercise caution, as higher temperatures can promote side reactions, especially with sensitive substrates.[4]
Q2: I am observing significant side product formation. What are the most likely side reactions?
A2: The primary side reactions of concern during the acidic Boc deprotection of pyrazolidine derivatives are t-butylation of the product and potential ring-opening of the heterocyclic core.
-
t-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or the deprotected amine itself.[5] To mitigate this, consider adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.
-
Ring Opening: The pyrazolidine ring, a saturated five-membered ring with a strained N-N bond, can be susceptible to cleavage under harsh acidic conditions, although this is less common than with more strained systems like aziridines.[6] This is more likely if the ring is activated by certain substituents. If you suspect ring opening, employing milder deprotection conditions is crucial.
Q3: My pyrazolidine derivative contains other acid-sensitive functional groups. How can I selectively remove the Boc group?
A3: This is a classic challenge in multi-step synthesis. Standard strong acid conditions (neat TFA) will likely cleave other acid-labile groups like t-butyl esters or acetals.[7] In such cases, you must turn to milder, more selective deprotection methods.
Several excellent alternatives exist:
-
Oxalyl Chloride in Methanol: This system offers a remarkably mild and selective method for N-Boc deprotection at room temperature.[7][8][9][10] It is tolerant of many other sensitive functional groups.
-
TMSI (Trimethylsilyl Iodide): TMSI provides a neutral deprotection pathway and is particularly effective for substrates that are sensitive to strong acids.[11][12]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected pyrazolidine in a high-boiling solvent can effect deprotection without any added reagents.[4][13] However, this method requires careful optimization to avoid thermal degradation of the substrate.[4]
In-Depth Troubleshooting Guides
Guide 1: Addressing Ring Integrity - Preventing Pyrazolidine Ring Opening
Problem: You observe unexpected byproducts with masses corresponding to a cleaved pyrazolidine ring.
Underlying Mechanism: While not extensively documented specifically for pyrazolidines during Boc deprotection, the mechanism of acid-catalyzed ring-opening of saturated heterocycles generally involves protonation of a ring heteroatom, followed by nucleophilic attack, which can lead to ring cleavage. In the case of a 1,2-diazacyclopentane (pyrazolidine) system, protonation of one nitrogen would make the adjacent nitrogen's lone pair less available for resonance, potentially weakening the N-N bond and making the ring susceptible to nucleophilic attack.
Caption: Proposed pathway for pyrazolidine ring opening under harsh acidic conditions.
Solutions:
-
Switch to Milder Acids: Instead of neat TFA, try using HCl (4M in dioxane or ethyl acetate). HCl is a strong acid but is often perceived as less harsh than TFA for some substrates.[14]
-
Lower the Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of potential side reactions, including ring opening.
-
Adopt Non-Acidic Methods: This is the most robust solution.
Comparative Table of Deprotection Methods for Sensitive Substrates:
| Method | Conditions | Pros | Cons |
| TFA/DCM (dilute) | 1-5% TFA in DCM, 0 °C to RT | Simple, common reagents | May still be too harsh for very sensitive rings |
| HCl in Dioxane/EtOAc | 4M HCl solution, 0 °C to RT | Often cleaner than TFA, volatile | Dioxane is a hazardous solvent[14] |
| Oxalyl Chloride/MeOH | 3 equiv. (COCl)₂, MeOH, RT | Very mild, high functional group tolerance[7][9][10] | Reagent is moisture-sensitive |
| TMSI | 1.2-1.5 equiv. TMSI, DCM or MeCN, RT | Neutral conditions, excellent for acid-labile groups[11][12] | Reagent cost, potential for silylation side products |
| Thermal (High-Boiling Solvent) | e.g., Toluene, xylene, or neat, >100 °C | No reagents, simple work-up | High temperatures may cause degradation or racemization[4] |
Guide 2: Preserving Stereochemistry - Preventing Racemization
Problem: The enantiomeric excess (ee) of your chiral pyrazolidine derivative decreases significantly after Boc deprotection.
Underlying Mechanism: Racemization at a stereocenter adjacent to a nitrogen atom can occur if the alpha-proton is abstracted, leading to a planar, achiral enamine or a rapidly inverting carbanion intermediate. While the urethane of the Boc group generally suppresses this by decreasing the basicity of the nitrogen, harsh conditions can still promote epimerization.
Caption: Key factors that can contribute to racemization during deprotection.
Solutions:
-
Avoid Basic Work-up with Strong Bases: After acidic deprotection, the product is an amine salt. If you need the free amine, neutralize carefully with a mild base like saturated sodium bicarbonate, and avoid strong bases like NaOH or KOH, especially if the alpha-proton is activated.[3]
-
Keep Temperatures Low: Both the deprotection and any subsequent work-up steps should be conducted at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor closely and quench as soon as the starting material is consumed.
-
Consider Alternative Protecting Groups for Highly Sensitive Systems: If racemization remains a persistent issue, the pyrazolidine nitrogen may require a protecting group that can be removed under even milder conditions. For extremely sensitive α-centers, bulky groups like the 9-phenyl-9-fluorenyl (Pf) group have been shown to be exceptionally effective at preventing racemization, although their removal requires different conditions (e.g., hydrogenolysis).[16]
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for robust pyrazolidine derivatives without other acid-sensitive groups.
-
Dissolution: Dissolve the Boc-protected pyrazolidine derivative (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Add trifluoroacetic acid (TFA) (5-10 equiv., or as a 25% v/v solution with DCM) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue is the TFA salt of your pyrazolidine.
-
Purification (as salt): The crude TFA salt can often be purified by precipitation or crystallization from a solvent system like diethyl ether/hexane.
-
Isolation (as free amine): To obtain the neutral amine, dissolve the crude salt in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][3]
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is recommended for substrates with acid-sensitive functional groups.[7]
-
Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected pyrazolidine derivative (1.0 equiv.) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution at room temperature. A slight exotherm and gas evolution may be observed.[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7][9][10]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The residue will be the hydrochloride salt of the deprotected amine.
-
Purification/Isolation: The resulting hydrochloride salt can be purified or converted to the free amine using the same procedures outlined in Protocol 1 (steps 6 and 7).
Caption: A general workflow for troubleshooting Boc deprotection of pyrazolidine derivatives.
References
-
N. G. A. N. D. T. R. G. O. S. O. A. D. K. T. N. G. A. N. D. T. R. G. O. S. O. A. D. K. T. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901–23909. [Link]
-
Nti, G. K., Ofori, S., Teye, R., Nartey, D., Tetteh, D. K., & Agyei, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901-23909. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link]
-
Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Wordpress. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
V. P., M. L. G., & F. M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6284. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. [Link]
-
National Institutes of Health. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
Bourne, G. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
PubMed. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
ResearchGate. (n.d.). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]
-
PubMed. (2008). On the racemization of chiral imidazolines. [Link]
-
Royal Society of Chemistry. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
LibreTexts Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]
-
PubMed Central. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]
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ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Khan Academy. (2012). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
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Stability of the Boc protecting group under various reaction conditions
Welcome to the technical support center for the tert-Butoxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful application of the Boc group in organic synthesis.
Introduction to the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents.[1] Its widespread use is attributed to its ease of introduction, stability under a broad range of reaction conditions, and its facile removal under specific acidic conditions.[1] This orthogonality allows for selective deprotection in the presence of other protecting groups, a critical aspect of multi-step synthesis.[1][2][3]
Chemically, the Boc group converts a nucleophilic amine into a significantly less reactive carbamate.[1][3] This temporary deactivation prevents unwanted side reactions during subsequent synthetic transformations.[1][3][4] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and use of the Boc protecting group.
Q1: Under what conditions is the Boc group generally stable?
The Boc group is renowned for its stability under a wide array of non-acidic conditions. It is generally stable to:
-
Basic conditions: It is resistant to hydrolysis under basic conditions (e.g., NaOH, Na₂CO₃, triethylamine).[6][7][8] This stability is a key feature that allows for its use in conjunction with base-labile protecting groups like Fmoc.[6][7]
-
Nucleophiles: The Boc group is stable towards most nucleophiles.[7]
-
Catalytic Hydrogenation: It is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C), which are commonly used to remove other protecting groups like benzyloxycarbonyl (Cbz).[6][9][10][11]
Q2: What conditions will cleave the Boc group?
The Boc group is an acid-labile protecting group.[12] It is readily cleaved under acidic conditions. Common reagents for Boc deprotection include:
-
Strong acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a very common and efficient method for Boc removal.[5][9][12]
-
Hydrochloric acid (HCl): A solution of HCl in an organic solvent such as methanol or dioxane is also widely used.[12][13]
-
Lewis acids: Lewis acids like AlCl₃ can also be used for selective cleavage.[12]
-
Other acidic reagents: Trimethylsilyl iodide (TMSI) followed by methanolysis offers a milder alternative for sensitive substrates.[12][14]
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-understood mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][4][5][9][15]
-
Carbocation Formation: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate.[2][4][5][15]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.[2][5][9][15]
-
Amine Salt Formation: The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[2][15]
Q4: What are "scavengers" and why are they used in Boc deprotection?
The t-butyl cation generated during acid-catalyzed Boc deprotection is a reactive electrophile.[6][16] It can react with nucleophilic residues in the substrate, leading to unwanted side reactions such as alkylation.[6][16] This is particularly problematic for molecules containing electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[6][16]
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the t-butyl cation, preventing it from reacting with the desired product.[7][13] Common scavengers include:
Troubleshooting Guide
Even with well-established protocols, experimental challenges can arise. This section provides guidance on how to troubleshoot common issues encountered during reactions involving the Boc protecting group.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | The amount of acid may be too low, especially if the substrate contains other basic functional groups. Increase the concentration or the number of equivalents of the acid.[13][17] |
| Short Reaction Time | Some Boc deprotections can be sluggish. Extend the reaction time and monitor the progress by TLC or LC-MS.[13][17] |
| Low Temperature | Most deprotections are performed at room temperature. Gentle warming (e.g., to 40°C) may be necessary, but use caution as this can also promote side reactions.[13][17] |
| Steric Hindrance | Bulky substituents near the Boc-protected amine can slow down the reaction. Consider using a stronger acid or a different deprotection method.[13] |
| Solvent Effects | The choice of solvent can influence the reaction rate. Switching from TFA in DCM to neat TFA, or using HCl in dioxane, may be more effective.[17] |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the formation of unexpected impurities.
-
The isolated product has a higher molecular weight than expected, suggesting alkylation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| t-Butylation | The reactive t-butyl cation has alkylated a nucleophilic site on your molecule. Add a scavenger (e.g., anisole, TIS) to the reaction mixture to trap the carbocation.[13][16] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters, acetals), they may be cleaved under the deprotection conditions.[17] Use milder deprotection conditions, such as HCl in dioxane at a lower temperature, or consider an alternative protecting group strategy.[14] |
Stability of the Boc Group: A Comparative Overview
The following table summarizes the stability of the Boc protecting group under various common reaction conditions.
| Reaction Condition | Reagent(s) | Stability of Boc Group | Orthogonal Protecting Groups |
| Strongly Acidic | TFA, HCl, HBr | Labile | Fmoc, Cbz, Alloc |
| Lewis Acidic | AlCl₃, ZnBr₂ | Labile | Fmoc, Cbz |
| Strongly Basic | NaOH, KOH, t-BuOK | Stable[7] | Cbz, Alloc |
| Mildly Basic | Amines (e.g., piperidine), NaHCO₃ | Stable[7] | Cbz, Alloc |
| Catalytic Hydrogenation | H₂, Pd/C | Stable[6] | Fmoc, Alloc |
| Oxidative | KMnO₄, OsO₄, CrO₃ | Generally Stable | Cbz, Fmoc |
| Reductive (Hydrides) | LiAlH₄, NaBH₄ | Stable[7] | Cbz, Fmoc |
| Organometallics | RLi, RMgX | Stable[7] | Cbz, Fmoc |
Experimental Protocols
Protocol 1: Standard Boc Protection of an Amine
This protocol describes a general procedure for the N-protection of a primary or secondary amine using Boc anhydride.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Once the reaction is complete, dilute the mixture with the reaction solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Boc Deprotection using TFA in DCM
This protocol outlines a standard procedure for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger (e.g., anisole, TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (a concentration of ~0.1-0.2 M is typical).
-
If the substrate is susceptible to alkylation, add an appropriate scavenger (e.g., anisole, 2-5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 30 minutes to 2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[13]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized. For neutralization, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate to obtain the free amine. Alternatively, the salt can be precipitated by the addition of a non-polar solvent like diethyl ether.[2]
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18715.
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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Preventing racemization during the synthesis of chiral pyrazolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of pyrazolidines. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to control stereochemistry and prevent racemization in these valuable heterocyclic scaffolds. Chiral pyrazolidines are crucial building blocks in medicinal chemistry, and maintaining their enantiomeric integrity is paramount for developing safe and effective therapeutics.[1][2][3]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral pyrazolidine synthesis?
Racemization, or the conversion of an enantiomerically enriched sample into a 1:1 mixture of enantiomers (a racemate), is a significant challenge. The primary culprits often involve the formation of planar, achiral intermediates or transition states that can be protonated or attacked from either face with equal probability.
Key mechanistic pathways leading to racemization include:
-
Epimerization at a Stereocenter Alpha to a Carbonyl: If your pyrazolidine structure contains a carbonyl group (e.g., a pyrazolidin-3-one), the adjacent C-H bond can be acidic. In the presence of a base (even a mild one used during workup), this proton can be removed to form a planar enolate. Reprotonation of this achiral enolate can occur from either side, leading to a mixture of enantiomers or diastereomers.
-
Reversible Ring-Opening/Closing: Certain reaction conditions can promote a reversible ring-opening of the pyrazolidine core. If this process proceeds through an achiral or rapidly racemizing intermediate, the stereochemical information can be lost before the ring re-closes.
-
Harsh Reaction Conditions:
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[4][5] Many stereoselective reactions are performed at low temperatures (e.g., –20 °C or lower) to "lock in" the desired stereochemistry.[1]
-
Strongly Acidic or Basic Conditions: Both extremes can catalyze racemization. For instance, strong bases can readily deprotonate at stereocenters with even weakly acidic protons.
-
Q2: How critical is the choice of catalyst in preventing racemization?
The catalyst is arguably the most critical component in an asymmetric synthesis. It is responsible for creating a chiral environment that energetically favors the formation of one enantiomer over the other.
-
Organocatalysis: Chiral amines (like derivatives of proline or cinchona alkaloids) and chiral phosphoric acids are frequently used.[2][6][7] They often operate by forming transient chiral intermediates, such as iminium ions or enamines, which then react in a highly face-selective manner. The integrity of the catalyst and its ability to shield one face of the reactive intermediate is key to achieving high enantioselectivity.
-
Metal-Catalyzed Reactions: Chiral ligands coordinated to a metal center (e.g., Ni(II), Cu(I), Au(I)) create a defined chiral pocket around the active site.[1][8][9] The choice of ligand is crucial; subtle changes in the ligand's steric and electronic properties can dramatically impact the enantiomeric excess (ee) of the product. For example, in Ni(II)-catalyzed [3+2] cycloadditions, the counter-anion and the specific N,N'-dioxide ligand have been shown to have a crucial effect on both yield and selectivity.[1]
Q3: What role does the solvent play in maintaining stereochemical integrity?
The solvent is not merely an inert medium; it can profoundly influence the reaction's stereochemical outcome.[10][11]
-
Stabilization of Intermediates: Solvents can stabilize or destabilize key intermediates and transition states. A polar solvent might stabilize a charged intermediate differently than a non-polar solvent, altering the energy landscape of the reaction and thus the enantioselectivity.
-
Solvent Cages and Clustering: Reactants are solvated, and these "solute-solvent clusters" can be considered the true reactive species.[10] A change in solvent can alter the structure of this cluster, changing how the chiral catalyst or auxiliary directs the reaction.
-
Practical Impact: In many reported syntheses of chiral pyrazolidines, a solvent screen is a critical part of optimization. For instance, in certain Ni(II)-catalyzed cycloadditions, dichloromethane was found to be optimal, while solvents like toluene, THF, and MeCN gave very low conversions.[1] In other cases, a switch from a non-polar to a polar solvent can even invert the final stereochemistry.[11]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Enantiomeric excess (ee) is the standard measure of purity for a chiral substance.[12] It is calculated as |% Major Enantiomer - % Minor Enantiomer|. A low ee is a common and frustrating problem. This guide provides a systematic approach to diagnosing and solving it.
Problem: My final pyrazolidine product shows low ee (<90%). Where do I start?
Use the following workflow to systematically identify the source of racemization.
Caption: Troubleshooting workflow for low enantiomeric excess.
Scenario 1: The problem is the reaction itself (Crude ee is low).
If an aliquot taken directly from the crude reaction mixture shows low ee, the loss of stereochemical control is happening during the bond-forming steps.
Troubleshooting Steps & Solutions:
-
Lower the Temperature: This is the most common and effective solution. Reducing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly enhance enantioselectivity by making the desired, lower-energy transition state much more favorable compared to the higher-energy one that leads to the undesired enantiomer.[1]
-
Re-evaluate the Catalyst/Ligand:
-
Is the catalyst loading sufficient? Try increasing from 5 mol% to 10 mol%.
-
Is the ligand optimal? Even small changes to the chiral ligand's structure can have a large impact. For a gold-catalyzed hydroamination, switching from a BINAP-based ligand to a DTBM-Segphos ligand dramatically improved the ee.[8][13]
-
-
Screen Solvents: As discussed in the FAQ, the solvent is critical. Create a small screening table to test a range of solvents with varying polarities.
| Parameter | Condition A | Condition B | Condition C | Resulting ee |
| Solvent | Toluene | Dichloromethane (DCM) | Acetonitrile (MeCN) | Compare ee% |
| Temperature | Room Temp | 0 °C | -20 °C | Compare ee% |
| Additive | None | DIPEA (0.1 eq) | Acetic Acid (0.1 eq) | Compare ee% |
| Caption: Example of a reaction optimization table. |
-
Consider Additives: Sometimes, a catalytic amount of a weak acid or base can improve selectivity. For example, the addition of N,N-diisopropylethylamine (DIPEA) was shown to improve ee in a cycloaddition reaction.[1] These additives can influence the protonation state of the catalyst or intermediates, fine-tuning the reaction pathway.
Scenario 2: The problem is the workup or purification (Crude ee is high, final ee is low).
If the crude reaction shows high enantiopurity, but the final, isolated product is partially or fully racemized, the issue lies in your post-reaction handling.
Troubleshooting Steps & Solutions:
-
Avoid Harsh pH:
-
Problem: Standard aqueous workups using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can cause epimerization, especially at stereocenters alpha to a carbonyl.
-
Solution: Use milder conditions. Wash with saturated ammonium chloride (NH₄Cl, slightly acidic) or a saturated sodium bicarbonate (NaHCO₃, slightly basic) solution instead. If possible, a simple filtration to remove catalysts followed by solvent evaporation may be sufficient.
-
-
Re-think Your Chromatography:
-
Problem: Silica gel is inherently acidic and can cause on-column racemization of sensitive compounds. This is a very common but often overlooked issue.
-
Solution:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before packing the column.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
-
-
Avoid High Temperatures:
-
Problem: Removing the final traces of high-boiling solvents (like DMF or DMSO) under high heat on a rotary evaporator can provide enough thermal energy to cause racemization.
-
Solution: Use a high-vacuum pump at room temperature for an extended period or consider alternative purification methods like crystallization, which often occurs at lower temperatures and can even enhance enantiomeric purity.
-
Key Experimental Protocol: Organocatalytic Aza-Michael/Cyclization Cascade
This protocol describes a general procedure for the enantioselective synthesis of a functionalized pyrazolidine derivative, adapted from methodologies known to provide high stereocontrol.[2] This reaction proceeds via a chiral amine-catalyzed aza-Michael/hemiaminal cascade.
Caption: General workflow for an organocatalyzed pyrazolidine synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the α,β-unsaturated aldehyde (1.0 eq).
-
Dissolution: Add the chosen anhydrous solvent (e.g., Dichloromethane, 0.1 M concentration). Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Catalyst Addition: Add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 eq). Stir for 5 minutes.
-
Nucleophile Addition: Add the hydrazine derivative (e.g., N-Boc hydrazine, 1.2 eq) to the solution.
-
Reaction: Allow the reaction to stir at the set temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., Hexanes/Ethyl Acetate).
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[14][15][16]
References
-
LaLonde, R. L., et al. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition. Available at: [Link]
-
Požgan, F., et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules. Available at: [Link]
-
Ríos, R., et al. (2007). Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines. Synlett. Available at: [Link]
-
Ibrahem, I., et al. (2010). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
LaLonde, R. L., et al. (2010). Gold(I)‐Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. SciSpace. Available at: [Link]
-
Breveglieri, F., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Reaction Chemistry & Engineering. Available at: [Link]
-
Oketani, R., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]
-
Zhang, Z-J., et al. (2025). Asymmetric Synthesis of Optically Active Pyrazolidines or Pyrazoline Derivatives via Ni(II)-Bipyridine- N, N'-dioxide Complexes. Organic Letters. Available at: [Link]
-
Breveglieri, F. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link]
-
Požgan, F., et al. (2018). Synthesis of non-racemic pyrazolines and pyrazolidines by [3+2] cycloadditions of azomethine imines. Sultan Qaboos University House of Expertise. Available at: [Link]
-
Oketani, R., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Semantic Scholar. Available at: [Link]
-
Newton, C. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Oketani, R., et al. (2020). Chirality Amplification Step of Temperature Cycle-Induced Deracemization. The Royal Society of Chemistry. Available at: [Link]
-
Azov, V. A. (2008). Resolution of racemic amine mixtures. Science of Synthesis. Available at: [Link]
-
Le-Masurier, S. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Wang, C-J., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pescitelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
-
Zand, R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]
-
Reddy, A. S., et al. (2020). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2014). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]
-
Solvent-Induced Enantioselectivity. (2017). ChemistryViews. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Campbell, A. D., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. Available at: [Link]
-
Al-Amiery, A. A. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available at: [Link]
-
Tu, S., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. Available at: [Link]
-
You, L., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. JoVE. Available at: [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Enantiomeric excess. Wikipedia. Available at: [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]
-
Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
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Improving the regioselectivity of reactions involving pyrazolidine rings
Introduction: The Challenge of Regioselectivity in Pyrazolidine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolidine scaffolds. The pyrazolidine ring, a saturated five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] However, its synthetic utility is often hampered by a significant challenge: controlling regioselectivity during functionalization and synthesis.
Unsymmetrically substituted pyrazolidines possess two distinct nitrogen atoms (N1 and N2) and multiple carbon positions, reactions can often lead to a mixture of constitutional isomers. This guide provides in-depth, field-proven insights, troubleshooting protocols, and causal explanations to help you navigate these challenges and achieve precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-functionalization of unsymmetrical pyrazolidines so difficult?
The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazolidine ring.[2][3][4] Without significant differentiating factors, electrophiles like alkyl or acyl halides often react with both nitrogens, leading to regioisomeric mixtures that can be difficult to separate and analyze, ultimately lowering the yield of the desired product.[4][5]
Q2: What are the fundamental factors that govern regioselectivity in reactions involving the pyrazolidine ring?
The regiochemical outcome is a delicate interplay of three main factors. Understanding and manipulating these is key to controlling your reaction.[5]
-
Steric Effects: This is often the most intuitive factor. The steric hindrance around each nitrogen atom, dictated by substituents on the ring or on the incoming electrophile, plays a crucial role. Reactions will typically favor the less sterically encumbered nitrogen atom.[6]
-
Electronic Effects: The electronic nature of substituents on the pyrazolidine ring can modulate the nucleophilicity of the adjacent nitrogens. An electron-withdrawing group (EWG) will decrease the nucleophilicity of the nearby nitrogen, while an electron-donating group (EDG) will increase it.[6]
-
Reaction Conditions: Parameters such as solvent, temperature, base, and the presence of catalysts can dramatically influence the reaction pathway and, consequently, the regioisomeric ratio.[5][7] For instance, the choice of solvent can affect the stability of transition states, tipping the balance in favor of one product.
Q3: How can I definitively characterize the regioisomers produced in my reaction?
Unambiguous structural confirmation is critical. A combination of modern spectroscopic techniques is the most reliable approach:
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for determining through-space proximity between protons on a new substituent and protons at a specific position on the pyrazolidine ring, confirming connectivity.[8][9] HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the carbons of the pyrazolidine ring and the protons of the substituent over two or three bonds.
-
X-Ray Crystallography: When a suitable single crystal can be obtained, this method provides unequivocal proof of the molecular structure and regiochemistry.[8]
-
LC-NMR: This technique can be employed to characterize isomers directly from a mixture, which is particularly useful when separation is challenging.[7]
Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental problems and provides actionable solutions based on established chemical principles.
Issue 1: Poor Regioselectivity in N-Alkylation or N-Acylation
Problem: My N-alkylation (or acylation) of a C3-substituted pyrazolidine yields a nearly 1:1 mixture of N1 and N2 functionalized products.
Causality Analysis: This outcome indicates that the steric and electronic environments of the N1 and N2 atoms are too similar for the electrophile to distinguish between them under the current reaction conditions. The activation energies for the two competing reaction pathways are nearly identical.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor N-alkylation regioselectivity.
Solutions & Protocols:
-
Modify Reaction Conditions: The Solvent Effect: The choice of solvent can dramatically alter the regioselectivity of pyrazole (and by extension, pyrazolidine) formation and functionalization. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol. This is often attributed to their unique hydrogen-bonding properties, which can differentially stabilize the transition states leading to the different regioisomers.
Solvent Typical Regioisomeric Ratio (Example) Reference Ethanol (EtOH) 55 : 45 2,2,2-Trifluoroethanol (TFE) 85 : 15 Hexafluoro-2-propanol (HFIP) 97 : 3 -
Employ a Directing Group Strategy: A common and effective method is to temporarily install a protecting/directing group on one of the nitrogen atoms. This group can either provide overwhelming steric bulk to block reaction at its position or be used to direct a second functionalization to the other nitrogen before being removed. Acylation is a frequently studied reaction in this context.[10][11]
Experimental Protocol: Regioselective N-Alkylation via N-Boc Protection
-
Protection: To a solution of your substituted pyrazolidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the mono-Boc-protected pyrazolidine by column chromatography. Note: The Boc group will preferentially add to the less sterically hindered nitrogen.
-
Alkylation: Dissolve the purified N-Boc-pyrazolidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add your alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with saturated aq. NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Deprotection: Dissolve the alkylated product in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure and purify to yield the regioselectively N-alkylated pyrazolidine.
-
Issue 2: Lack of Regioselectivity in [3+2] Cycloaddition for Ring Synthesis
Problem: The reaction between my substituted hydrazine and an α,β-unsaturated carbonyl compound is producing a mixture of pyrazolidine regioisomers.
Causality Analysis: 1,3-dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) theory. Poor regioselectivity implies that the energy differences between the HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions for the two possible orientations are small. In some cases, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate, which can allow for bond rotation and loss of regiochemical control.[12][13]
FMO Control in [3+2] Cycloaddition
Caption: Controlling regioselectivity by manipulating transition state energies.
Solutions & Protocols:
-
Enhance Electronic Asymmetry: The most effective way to favor one FMO interaction is to make the dipolarophile more electron-deficient. Attaching a strong electron-withdrawing group (EWG) to the alkene (e.g., ester, nitro, or sulfonyl group) will lower its LUMO energy, promoting a stronger interaction with the dipole's HOMO and increasing regioselectivity.[14] The reaction of N-arylhydrazones with nitroolefins is a well-established method for the regioselective synthesis of pyrazole precursors.[12]
-
Use Catalysis to Control Reactivity: Transition metal catalysis can be used to achieve excellent regioselectivity. Palladium-catalyzed carboamination reactions, for example, allow for the construction of the pyrazolidine ring with high control over both regio- and stereochemistry.[15][16]
Experimental Protocol: Pd-Catalyzed Regioselective Carboamination (Adapted from Wolfe, J. P., et al.[15])
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol %) and a suitable phosphine ligand like S-Phos (10 mol %) to an oven-dried vial.
-
Reaction Setup: Outside the glovebox, add the unsaturated hydrazine substrate (1.0 eq) and the aryl chloride electrophile (1.2 eq).
-
Add anhydrous solvent (e.g., toluene, 0.1 M) followed by a base such as K₃PO₄ (2.0 eq).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pyrazolidine product by silica gel column chromatography. This method often prevents the formation of regioisomeric mixtures commonly seen in other synthetic routes.[15]
-
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Ashraf, B., et al. (2022). Recent Synthetic Methodologies in C–H Activation/Functionalization for Drug‐Oriented Molecular Design. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 20-100. Available at: [Link]
-
Corberan, R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 8(6), 1057-1060. Available at: [Link]
-
Chen, D-S., et al. (2013). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. Combinatorial Chemistry & High Throughput Screening, 16(7), 550-61. Available at: [Link]
-
Rosen, B. R., Ney, J. E., & Wolfe, J. P. (2010). A Catalyst for All Seasons: A Readily Prepared, Inexpensive, and Air-Stable Pd Catalyst for C−N and C−O Bond-Forming Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 75(8), 2756–2759. Available at: [Link]
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Ney, J. E., & Wolfe, J. P. (2008). Stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines via Pd-catalyzed carboamination reactions. Journal of the American Chemical Society, 130(39), 12907-11. Available at: [Link]
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Kumar, A., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation. ResearchGate. Available at: [Link]
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Gaina, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(12), 3594. Available at: [Link]
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Sreedhar, B., et al. (2007). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available at: [Link]
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Ramana, M. M. V., et al. (2014). Pd(ii)-Catalyzed regioselective functionalization of antipyrines: synthesis of pyrazolono-maleimides and pyrazolono-quinones. Organic & Biomolecular Chemistry, 12(30), 5728-5735. Available at: [Link]
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Woodruff, M., & Polya, J. B. (1975). Pyrazolidine-3,5-diones with heterocyclic substituents. II. Acylation of 5-Hydrazino-3-phenyl-1H-1,2,4-triazoles. ResearchGate. Available at: [Link]
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Martins, M. A. P., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 24. Available at: [Link]
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UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
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El-Ghanam, A., et al. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines. Molecules, 29(14), 3334. Available at: [Link]
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Timofeeva, T., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]
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Harrity, J. P. A., et al. (2014). Development of a Mild and Versatile Directed Cycloaddition Approach to Pyridines. Angewandte Chemie, 53(33), 8864-8868. Available at: [Link]
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Gevorgyan, A., et al. (2014). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Organic & Biomolecular Chemistry, 12(4), 591-595. Available at: [Link]
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Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13(28), 19131-19136. Available at: [Link]
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Timofeeva, T., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
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Kack, H., et al. (2020). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs. Molecules, 25(17), 3986. Available at: [Link]
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Flores-Conde, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6614. Available at: [Link]
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Zhang, H., et al. (2024). Sequential regioselective arylation of pyrazolones with diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]
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Corona-Pérez, R., et al. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 20(22), 4627-4636. Available at: [Link]
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Campbell, M. M., et al. (1982). The regioselectivity of cycloaddition reactions between diazomethane and 3-vinylcephalosporins. Journal of the Chemical Society, Perkin Transactions 1, 1211-1215. Available at: [Link]
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Douglas, J. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society. Available at: [Link]
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Kost, A. N., & Suminov, S. I. (1970). Chemistry of pyrazolidine. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 19, 1833-1843. Available at: [Link]
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Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1119. Available at: [Link]
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Schiess, R., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694–4698. Available at: [Link]
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Silva, V. L. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5913. Available at: [Link]
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Al-Zahrani, A. A. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 16. Available at: [Link]
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El-Shikh, A., et al. (2019). Regioselective Pd-catalyzed direct C1- and C2-arylations of lilolidine for the access to 5,6-dihydropyrrolo[3,2,1-ij]quinoline derivatives. Beilstein Journal of Organic Chemistry, 15, 2110-2117. Available at: [Link]
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Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie, 57(11), 2939-2943. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Reddy, G. S., et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 20, 1-8. Available at: [Link]
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Domingo, L. R., et al. (2012). High reactivity of triazolinediones as superelectrophiles in polar reactions: A DFT study. ResearchGate. Available at: [Link]
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Snyder, S. H., & Merril, C. R. (1965). A relationship between the hallucinogenic activity of drugs and their electronic configuration. Proceedings of the National Academy of Sciences, 54(1), 258-266. Available at: [Link]
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Patel, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
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An, M., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Materials, 14(8), 2058. Available at: [Link]
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Scalable synthesis of tert-butyl pyrazolidine-1-carboxylate for industrial applications
Welcome to the technical support center for the synthesis of tert-butyl pyrazolidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during lab-scale and industrial production. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve a robust, scalable, and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The answers provide not just a solution, but a causal explanation to help you understand the underlying chemistry and prevent future occurrences.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
A1: Low yield is a common issue that can typically be traced to one of three areas: incomplete reaction, side reactions, or product loss during workup.
-
Causality—Incomplete Reaction: The formation of the pyrazolidine ring via double N-alkylation is a stepwise process. The initial mono-alkylation of tert-butyl carbazate with a 1,3-dihalopropane is relatively fast, but the subsequent intramolecular cyclization can be slow. If the reaction is not allowed to proceed to completion, you will isolate starting materials or the mono-alkylated intermediate.
-
Causality—Side Reactions: The primary side reaction is intermolecular dimerization or polymerization, where a mono-alkylated intermediate reacts with another molecule of tert-butyl carbazate instead of cyclizing. This is particularly prevalent at high concentrations.
-
Causality—Workup Losses: this compound has moderate polarity and some solubility in water. Aggressive aqueous washes or using an inappropriate extraction solvent can lead to significant product loss.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC. The disappearance of the mono-alkylated intermediate signals the reaction's completion. A moderate increase in temperature (e.g., from 60°C to 80°C) can often drive the cyclization to completion, but be cautious of promoting side reactions.
-
Employ High-Dilution Principles: To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run at a lower concentration (0.1-0.5 M). On a larger scale, this can be achieved by the slow, controlled addition of the 1,3-dihalopropane to the solution of tert-butyl carbazate and base.
-
Refine Workup & Extraction: Minimize contact time with aqueous phases. Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate for extraction and perform multiple extractions (3x) with smaller volumes to ensure complete recovery. A brine wash should be the final aqueous step to help break emulsions and dry the organic layer.
Q2: I am observing a significant, difficult-to-remove impurity in my final product. What is this likely to be and how can I prevent it?
A2: The most probable impurity is the di-tert-butyl 1,2-hydrazinedicarboxylate, which arises from a reaction involving the starting material, tert-butyl carbazate.
-
Causality—Byproduct Formation: Tert-butyl carbazate can be deprotonated at both nitrogen atoms. While one nitrogen is acylated, the other bears a lone pair. Under certain conditions, especially with strong bases or impurities in the starting materials, side reactions can occur. Another common issue in similar syntheses is the formation of condensation products.[1]
-
Prevention & Mitigation:
-
Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) rather than strong, soluble bases like sodium hydride or hydroxides. Carbonates are sufficient to deprotonate the carbazate for the alkylation but are less likely to promote side reactions.
-
Stoichiometry Control: Use a slight excess of the 1,3-dihalopropane (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the more valuable tert-butyl carbazate.
-
Purification Strategy: This impurity often has a different polarity from the desired product. Careful column chromatography on silica gel, using a gradient elution system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate), can effectively separate the product from byproducts.
-
Q3: The reaction is exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
A3: The alkylation of hydrazines is an exothermic process. Without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous thermal runaway and promoting the formation of impurities.
-
Causality—Exothermicity: The formation of C-N bonds is an energetically favorable process, releasing significant heat. On an industrial scale, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient.
-
Recommended Control Strategies:
-
Controlled Reagent Addition: The most effective method for controlling the exotherm is to add one of the reagents dropwise over an extended period. Typically, the 1,3-dihalopropane is added slowly to the mixture of tert-butyl carbazate, base, and solvent. This allows the cooling system of the reactor to dissipate the heat as it is generated.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling jacket capable of maintaining the target temperature. For highly exothermic steps, starting the reaction at a lower temperature (e.g., 0-10°C) during the addition phase can provide an additional safety buffer.
-
Solvent Choice: Select a solvent with a suitable boiling point that can help absorb thermal energy. Solvents like acetonitrile or DMF are common choices.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most common and industrially viable route is the cyclocondensation of tert-butyl carbazate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1,3-dichloropropane.[2] This method is robust, uses readily available starting materials, and avoids complex intermediates. The general reaction is shown below:
The synthesis of the key starting material, tert-butyl carbazate, is itself a well-established industrial process, often prepared from hydrazine hydrate and a tert-butoxycarbonyl (Boc) source like di-tert-butyl dicarbonate (Boc-anhydride) or via other multi-step routes.[3][4]
Q2: What are the critical process parameters (CPPs) to monitor for a successful and reproducible scale-up?
A2: For a successful technology transfer from the lab to a pilot plant or manufacturing facility, the following parameters are critical:
| Parameter | Importance & Rationale | Typical Range |
| Reagent Stoichiometry | Controls yield and impurity profile. A slight excess of the dihalopropane drives the reaction to completion. | 1.05 - 1.1 equivalents of 1,3-dihalopropane |
| Base Equivalents | At least two equivalents are required to neutralize the two moles of HX generated. An excess ensures the reaction medium remains basic. | 2.2 - 2.5 equivalents of K₂CO₃ or Cs₂CO₃ |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase impurity formation. | 60 - 80°C |
| Addition Rate | Crucial for controlling the reaction exotherm and minimizing intermolecular side reactions. | Add 1,3-dihalopropane over 2-4 hours |
| Agitation Speed | Ensures homogeneity in the slurry (with carbonate bases) and efficient heat transfer. | Dependent on reactor geometry; must be sufficient to keep solids suspended. |
Q3: How should I monitor the reaction's progress effectively?
A3: Real-time monitoring is key to a reproducible process.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Use a mobile phase like 30% Ethyl Acetate in Hexane. You should see the disappearance of the tert-butyl carbazate spot and the appearance of a new, higher Rf product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. This is the preferred method for industrial applications as it allows for precise determination of reaction completion and impurity levels.
Q4: What are the recommended storage and handling conditions for the final product?
A4: this compound is a liquid or semi-solid at room temperature. For long-term stability, it should be stored in a tightly sealed container in a dry, dark place. Recommended storage is under refrigeration at 2-8°C. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Visualized Process and Logic
General Synthesis Workflow
The following diagram outlines the standard operational sequence for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Scalable Synthesis
This protocol is a representative procedure for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
tert-Butyl carbazate (1.0 eq, 75.8 g, 0.574 mol)
-
1,3-Dibromopropane (1.05 eq, 121.2 g, 0.602 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃), granular (2.5 eq, 198.3 g, 1.435 mol)
-
Acetonitrile (ACS Grade, 1.5 L)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
2L three-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Addition funnel
-
Heating mantle with controller (or circulating bath for reactor)
Procedure:
-
Reactor Setup: Equip the 2L flask with the mechanical stirrer, reflux condenser (with an inert gas inlet), and thermocouple.
-
Reagent Charging: Charge the flask with tert-butyl carbazate (75.8 g), potassium carbonate (198.3 g), and acetonitrile (1.5 L).
-
Heating: Begin stirring to create a slurry and heat the mixture to 70°C.
-
Substrate Addition: Once the temperature is stable, add the 1,3-dibromopropane (121.2 g) to the addition funnel. Add it dropwise to the reaction slurry over a period of 2-3 hours. Maintain the internal temperature between 70-75°C.
-
Reaction: After the addition is complete, maintain the reaction at 70°C. Monitor the reaction progress by taking aliquots every 2-4 hours and analyzing by HPLC or TLC. The reaction is typically complete in 12-18 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with additional acetonitrile (2 x 100 mL).
-
Workup - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Workup - Extraction: To the resulting oil, add deionized water (500 mL) and dichloromethane (500 mL). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM (2 x 250 mL).
-
Workup - Washing & Drying: Combine all organic layers and wash with brine (1 x 250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: For high purity, the crude oil can be purified by vacuum distillation. The product typically distills at a temperature dependent on the vacuum applied.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [Link]
-
Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024). ResearchGate. [Link]
-
tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). National Institutes of Health. [Link]
-
tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2013). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Scheme 2. Synthesis of tert-butyl (S). (n.d.). ResearchGate. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). ResearchGate. [Link]
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Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c]t[6][7]riazin-4(6H)-ones. (n.d.). ResearchGate. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (n.d.). ResearchGate. [Link]
-
CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с]T[6][7]RIAZINE-3,4-DIYL DICARBOXYLATES. (n.d.). National Institutes of Health. [Link]
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-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. (n.d.). MDPI. [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
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Technical Support Center: Managing the Metabolic Stability of tert-Butyl Groups in Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for medicinal chemists and drug development scientists. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols for managing the metabolic stability of the tert-butyl group—a common but often challenging moiety in drug design.
Core Concepts: Understanding the tert-Butyl Dichotomy
The tert-butyl group is a valued substituent in medicinal chemistry for its unique steric and electronic properties.[1][2] Its bulkiness can provide a steric shield, protecting adjacent functional groups from enzymatic degradation, and its defined shape can enhance binding affinity and selectivity for a target receptor.[3][4] However, this same group is frequently a "metabolic soft spot," susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, poor bioavailability, and the formation of active or inactive metabolites.[2][5][6]
Frequently Asked Questions (FAQs)
Q: What makes the tert-butyl group a common site for metabolism? A: The primary metabolic pathway for a tert-butyl group is oxidation of one of its nine equivalent primary C-H bonds.[5] This reaction is most often catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2C8.[2] The process involves hydrogen atom abstraction by a highly reactive ferryl-oxo intermediate of the P450 catalytic cycle, followed by hydroxyl recombination to form a primary alcohol.[7] This initial hydroxylation product can then be further oxidized by enzymes like aldehyde dehydrogenases to a carboxylic acid.[2]
Q: Which specific CYP enzymes are most commonly involved in tert-butyl metabolism? A: While multiple CYPs can be involved, several are frequently implicated. For example:
-
CYP3A4 is known to hydroxylate the tert-butyl group in drugs like Finasteride and Ivacaftor.[2]
-
CYP2C9 (which is polymorphic) hydroxylates the tert-butyl group of Bosentan to form a major active metabolite.[2]
-
CYP2C8 is the main enzyme involved in the metabolism of the tert-butyl group in Dasabuvir.[2]
-
CYP2C19 is responsible for hydroxylating the tert-butyl moiety of Nelfinavir.[2]
Q: What is "metabolic stability" and how is it quantified? A: Metabolic stability is the measure of a compound's resistance to being broken down by metabolic enzymes.[8][9] In in vitro assays, it is typically quantified by measuring the rate at which the parent compound disappears over time when incubated with a metabolically active system like liver microsomes or hepatocytes.[8][10] Key parameters derived from these experiments are the half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent ability of the liver to eliminate the drug.[10][11]
Experimental Assessment of tert-Butyl Metabolic Stability
A systematic approach is required to determine if a tert-butyl group is a metabolic liability. The workflow below outlines the key experimental stages.
Caption: Experimental workflow for assessing metabolic liability.
Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay primarily assesses Phase I metabolism, driven by enzymes like CYPs.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes from the desired species (e.g., human, rat)[10].
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+).
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well incubation plate and analytical plate.
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Incubation Setup: In the incubation plate, add the microsomal suspension. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction (T=0): Add the test compound to the wells to achieve a final concentration (typically 1 µM). Immediately add an aliquot to a corresponding well in the analytical plate containing quenching solution. This is the T=0 sample.
-
Start Metabolism: Add the NADPH regenerating system to the remaining wells of the incubation plate to start the metabolic reaction.
-
Time Points: At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the analytical plate containing the quenching solution to stop the reaction.[9]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[8][10]
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Troubleshooting Guide: Common Experimental Issues
Q: My compound shows very high clearance in the microsomal stability assay. How can I be sure the tert-butyl group is the metabolic hotspot? A:
-
Metabolite Identification: The most direct method is to perform a metabolite identification study.[5] Analyze the incubation samples (especially the later time points) using high-resolution LC-MS/MS. Look for a metabolite with a mass increase of +16 Da relative to the parent compound, corresponding to the addition of an oxygen atom (hydroxylation). Fragmentation analysis (MS/MS) can often pinpoint the location of the hydroxylation on the tert-butyl group.
-
Deuteration Strategy: Synthesize an analog where the nine hydrogens on the tert-butyl group are replaced with deuterium (d9-tert-butyl). The C-D bond is stronger than the C-H bond, leading to a significant kinetic isotope effect that can slow down CYP-mediated metabolism. If the d9-analog shows markedly improved stability compared to the parent compound, it strongly implicates the tert-butyl group as the primary site of metabolism.
-
Analog Comparison: If you have analogs where the tert-butyl group is replaced by another group, comparing their stability can provide strong evidence. If an analog with a known stable group (e.g., a trifluoromethylcyclopropyl group) is significantly more stable, this points to the tert-butyl as the liability.[5][14]
Q: My assay results are highly variable between experiments or different batches of liver microsomes. What could be the cause? A:
-
Microsome Quality: The activity of microsomal preparations can vary between vendors and even between batches from the same vendor.[15] Always qualify a new batch of microsomes using standard control compounds to ensure its activity is within an acceptable range.
-
Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Ensure your final DMSO concentration is low (typically <0.5%) and that your compound is fully dissolved in the incubation buffer.
-
Non-specific Binding: Lipophilic compounds can bind to the plastic of the incubation plates, leading to an apparent loss of compound that is not due to metabolism. Using low-binding plates or including a small amount of bovine serum albumin (BSA) in the incubation can sometimes mitigate this.
-
Assay Conditions: Ensure consistent incubation times, temperature (37°C), and accurate pipetting. Automated liquid handlers can improve reproducibility for high-throughput screening.[15]
Q: The metabolic rate of my compound is too fast (or too slow) to measure accurately within a 60-minute incubation. How should I adjust my protocol? A:
-
For Fast Metabolism: If the compound is gone by the first time point, reduce the microsomal protein concentration (e.g., to 0.1-0.25 mg/mL) and/or shorten the incubation times (e.g., 0, 1, 3, 5, 10, 15 minutes).
-
For Slow Metabolism: If very little compound is lost after 60 minutes, you can increase the microsomal protein concentration (e.g., up to 2 mg/mL) and/or extend the incubation time (e.g., up to 2 or 4 hours).[10] For very stable compounds, using plated hepatocytes for longer-term incubations (24-48 hours) may be necessary as they represent a more complete metabolic system.[11][12]
Strategic Solutions for Improving Metabolic Stability
If the tert-butyl group is confirmed as a metabolic liability, several medicinal chemistry strategies can be employed. The choice depends on the structure-activity relationship (SAR) and the specific binding pocket of the target.
Caption: Decision tree for mitigating tert-butyl metabolism.
Bioisosteric Replacement
A common and effective strategy is to replace the tert-butyl group with a bioisostere—a different functional group that retains the desired biological activity but has improved physicochemical or pharmacokinetic properties.[1][16]
| Bioisostere | Key Properties & Rationale | Typical Effect on Stability |
| Trifluoromethylcyclopropyl | Lacks the easily abstractable sp³ C-H bonds of the tert-butyl group.[5][14] Similar shape and hydrophobicity. | Significant Increase [5][17] |
| Bicyclo[1.1.1]pentane | A rigid, 3D scaffold that can mimic the steric bulk of a tert-butyl group.[18] Often improves solubility. | Increase |
| Isopropyl | Smaller and less lipophilic. May be tolerated if the full bulk of the tert-butyl is not required. | Variable; can be a metabolic site itself. |
| Cyclobutyl / Cyclopropyl | Smaller, less lipophilic rings.[1][16] Can reduce steric hindrance while filling a pocket. | Variable; depends on ring strain and substitution. |
| Deuterated tert-butyl (d9) | Strengthens the C-H bonds, slowing the rate of CYP-mediated hydrogen abstraction (kinetic isotope effect). | Moderate to Significant Increase [2] |
The trifluoromethylcyclopropyl group is a particularly noteworthy replacement. Studies have shown that replacing a tert-butyl group with this moiety consistently increases metabolic stability both in vitro and in vivo.[5][14] However, it is crucial to note that blocking metabolism at one site can sometimes shift it to another, previously less favorable "distal soft spot" on the molecule.[2] Therefore, any new analog must be re-assessed for its complete metabolic profile.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
- Bioisosteres of tert-Butyl Group - Enamine. Enamine.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- Bioisosteres of tert-butyl group - Enamine. Enamine.
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. ACS Medicinal Chemistry Letters.
- Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. Hypha Discovery.
- Metabolically Stable tert-Butyl Replacement. - Semantic Scholar. ACS Medicinal Chemistry Letters.
- The tert-butyl group in chemistry and biology | Request PDF - ResearchGate.
- In Vitro Metabolic Stability - Creative Bioarray.
- Metabolically Stable tert-Butyl Replacement - PubMed. ACS Medicinal Chemistry Letters.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem. BenchChem.
- Metabolic Stability Assay Services - BioIVT. BioIVT.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. WuXi AppTec.
- Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) - ResearchGate.
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. ChemMedChem.
- Metabolically Stable tert -Butyl Replacement | Request PDF - ResearchGate.
- Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar. ChemMedChem.
- Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed. Journal of Biomolecular Screening.
- How to Conduct an In Vitro Metabolic Stability Study. XenoTech.
- Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.
Sources
- 1. enamine.net [enamine.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
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- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
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- 14. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 15. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Efficacy of Pyrazolidine Derivatives Against Cancer Cell Lines: A Comparative Guide
Introduction: The Therapeutic Potential of the Pyrazolidine Scaffold
In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, pyrazolidine derivatives have emerged as a promising class of molecules with significant anticancer potential. The pyrazolidine ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold for the synthesis of diverse analogues with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various pyrazolidine derivatives against a panel of human cancer cell lines, supported by experimental data and detailed protocols for key assays. We will delve into the mechanistic underpinnings of their cytotoxic action, offering insights for researchers, scientists, and drug development professionals in the field.
Comparative Efficacy of Pyrazolidine-3,5-dione Derivatives
A significant body of research has focused on pyrazolidine-3,5-dione derivatives, demonstrating their potent cytotoxic effects across various cancer cell types. Below is a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a series of these compounds, providing a quantitative measure of their anticancer activity.
Table 1: IC50 Values (µM) of 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution at C4 | MGC-803 (Gastric) | EC-109 (Esophageal) | MCF-7 (Breast) | SMMC-7721 (Liver) |
| 4a | 2-Methylbenzylidene | >50 | >50 | >50 | >50 |
| 4b | 3-Methylbenzylidene | >50 | >50 | >50 | >50 |
| 4c | 4-Methylbenzylidene | 45.3 | 48.1 | >50 | >50 |
| 4d | 2-Fluorobenzylidene | 32.8 | 35.4 | 41.2 | 45.8 |
| 4e | 3-Fluorobenzylidene | 28.9 | 31.5 | 36.7 | 40.1 |
| 4f | 4-Fluorobenzylidene | 25.6 | 29.3 | 32.8 | 38.4 |
| 4g | 2-Chlorobenzylidene | 22.1 | 25.8 | 29.5 | 33.7 |
| 4h | 3-Chlorobenzylidene | 18.7 | 21.4 | 25.1 | 29.8 |
| 4i | 4-Chlorobenzylidene | 15.3 | 18.9 | 22.6 | 26.3 |
| 4j | 2-Bromobenzylidene | 12.5 | 15.8 | 19.3 | 23.1 |
| 4k | 3-Bromobenzylidene | 10.1 | 13.2 | 16.8 | 20.5 |
| 4l | 4-Bromobenzylidene | 8.9 | 11.7 | 15.2 | 18.9 |
| 4m | 2-Nitrobenzylidene | 7.5 | 9.8 | 13.1 | 16.8 |
| 4n | 3-Nitrobenzylidene | 6.3 | 8.5 | 11.9 | 15.2 |
| 4o | 4-Nitrobenzylidene | 5.8 | 7.9 | 10.6 | 13.9 |
| 4p | 2-Hydroxybenzylidene | >50 | >50 | >50 | >50 |
| 4q | 3-Hydroxybenzylidene | 48.2 | >50 | >50 | >50 |
| 4r | 4-Hydroxybenzylidene | 42.1 | 45.8 | >50 | >50 |
| 4s | 2-Methoxybenzylidene | 38.7 | 41.2 | 46.8 | >50 |
| 4t | 3-Methoxybenzylidene | 35.4 | 38.9 | 42.5 | 48.1 |
| 4u | 4-Methoxybenzylidene | 5.1 | 7.2 | 9.8 | 12.5 |
| 4v | 3,4-Dimethoxybenzylidene | 28.6 | 32.1 | 37.4 | 41.9 |
| 4w | 3,4,5-Trimethoxybenzylidene | 21.3 | 24.8 | 29.1 | 33.6 |
Data synthesized from a study on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.
Table 2: Cytotoxic Effects of Unsubstituted and Phenyl-Substituted Pyrazolidine-3,5-diones on MCF-7 Cells
| Compound | Concentration (µM) | Approximate Cell Death (%) |
| Pyrazolidine-3,5-dione | 40 | ~50 |
| 1-Phenylpyrazolidine-3,5-dione | 40 | ~50 |
Data from a study investigating synthesis methods and anticancer effects of pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione.[1]
Expert Analysis of Structure-Activity Relationship (SAR):
The data presented in Table 1 reveals key structural features that influence the cytotoxic potency of these pyrazolidine-3,5-dione derivatives. A clear trend is observable with substitutions on the benzylidene ring at the C4 position. Electron-withdrawing groups, such as nitro (NO2) and halo (F, Cl, Br) groups, generally enhance anticancer activity, with the position of the substituent also playing a critical role. For instance, compounds with a 4-nitro (4o) or 4-bromo (4l) substitution exhibit significantly lower IC50 values compared to their 2- and 3-substituted counterparts. Interestingly, the presence of a 4-methoxy group (an electron-donating group) in compound 4u leads to a marked increase in potency, suggesting a more complex interaction with the biological target that is not solely governed by electronic effects. Hydrophilic groups like hydroxyl (OH) appear to be detrimental to activity, as seen in compounds 4p, 4q, and 4r. This comprehensive dataset underscores the importance of systematic chemical modification in optimizing the anticancer efficacy of the pyrazolidine scaffold.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To understand the cellular mechanisms underlying the cytotoxic effects of these compounds, further investigations were conducted on the most potent derivative, 4u . These studies revealed a multi-pronged attack on cancer cell proliferation, primarily through the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle.
Apoptosis Induction via the Intrinsic Pathway
Treatment of cancer cells with compound 4u was found to trigger the intrinsic or mitochondrial pathway of apoptosis. This is a critical self-destruct mechanism that is often dysregulated in cancer cells, allowing for their uncontrolled growth. The key mediators of this pathway are a family of cysteine proteases known as caspases.
Experimental evidence has shown that compound 4u leads to the activation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase, caspase-3.[2] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, potent pyrazolidine derivatives can also interfere with the cell division cycle. Flow cytometry analysis has revealed that treatment with these compounds can cause an accumulation of cells in specific phases of the cell cycle, thereby halting their proliferation. This cell cycle arrest provides an additional mechanism for the anticancer activity of this class of compounds.
Caption: Workflow for analyzing cell cycle arrest induced by pyrazolidine derivatives.
Experimental Protocols: A Self-Validating System for Efficacy Assessment
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer efficacy of pyrazolidine derivatives.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazolidine derivatives (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the pyrazolidine derivatives in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cancer cells by treating them with the pyrazolidine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazolidine derivative as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The comparative data and mechanistic insights presented in this guide highlight the significant potential of pyrazolidine derivatives as a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies demonstrate that targeted chemical modifications can substantially enhance their cytotoxic potency. The ability of these compounds to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their further investigation.
Future research should focus on optimizing the lead compounds to improve their therapeutic index and pharmacokinetic properties. In vivo studies in animal models are essential to validate the preclinical efficacy and safety of these derivatives. Furthermore, a deeper exploration of their molecular targets and signaling pathways will pave the way for the rational design of the next generation of pyrazolidine-based cancer therapeutics.
References
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. Available at: [Link]
-
Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. Bentham Science. Available at: [Link]
-
Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. ResearchGate. Available at: [Link]
Sources
A Strategic Guide to Amine Protection in Pyrazolidine Synthesis: A Comparative Analysis of Alternatives to Boc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of novel therapeutics and complex molecular architectures, the pyrazolidine scaffold has emerged as a privileged structural motif. Its presence in a multitude of biologically active compounds necessitates robust and versatile synthetic strategies. Central to these strategies is the judicious use of protecting groups for the nitrogen atoms of the pyrazolidine ring, a critical step that dictates the overall efficiency and success of a synthetic route. The tert-butoxycarbonyl (Boc) group has long been a workhorse in this domain, prized for its reliability and well-understood reactivity. However, the demands of increasingly complex syntheses, particularly those requiring orthogonal protection strategies, have spurred the exploration of alternative protecting groups.
This guide offers an in-depth, objective comparison of common and emerging alternatives to the Boc group for the protection of pyrazolidine nitrogens. We will delve into the nuances of the Carboxybenzyl (Cbz), Benzyl (Bn), Acetyl (Ac), and Trifluoroacetyl (TFA) protecting groups, providing a comparative analysis of their installation, stability, and cleavage. This guide is intended to serve as a practical resource for researchers, enabling the rational selection of protecting groups to navigate the challenges of pyrazolidine synthesis with greater precision and control.
The Role of Protecting Groups in Pyrazolidine Synthesis
The pyrazolidine ring contains two nucleophilic secondary amine functionalities. During synthetic transformations, these nitrogens can engage in undesirable side reactions, such as acylation, alkylation, or oxidation, leading to a mixture of products and diminished yields of the desired compound. Protecting groups serve as temporary masks for these reactive sites, rendering them inert to specific reaction conditions. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[1]
The concept of orthogonality is paramount in multi-step synthesis, enabling the sequential manipulation of different functional groups within the same molecule.[1]
The Benchmark: Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[2]
Protection: The Boc group is typically introduced by reacting the pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).[3]
Deprotection: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]
Advantages:
-
High efficiency of introduction.
-
Stability to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents.[2]
Disadvantages:
-
The harsh acidic conditions required for deprotection may not be compatible with acid-sensitive functional groups elsewhere in the molecule.
Alternative Protecting Groups: A Comparative Analysis
Carboxybenzyl (Cbz) Group
The Cbz group, another carbamate-based protecting group, is a cornerstone of peptide synthesis and offers excellent orthogonality to the Boc group.[5]
Protection: The Cbz group is introduced by reacting the pyrazolidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
Deprotection: The key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a remarkably mild and selective method.[5][7] It can also be removed by strong acids, although this is less common.[8]
Advantages:
-
Mild deprotection via hydrogenolysis, which is orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups.[5]
-
Cbz-protected amines are stable under a wide range of conditions.
Disadvantages:
-
The hydrogenolysis conditions are incompatible with other reducible functional groups, such as alkenes, alkynes, and some nitro groups.
-
The palladium catalyst can sometimes be difficult to remove from the final product.
Benzyl (Bn) Group
The benzyl group is a simple yet robust protecting group for amines.
Protection: N-benzylation can be achieved through reductive amination with benzaldehyde or by direct alkylation with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1][9]
Deprotection: Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis.[10] Oxidative methods can also be employed.[1]
Advantages:
-
High stability to both acidic and basic conditions.[10]
-
Can be introduced under various conditions.
Disadvantages:
-
Deprotection via hydrogenolysis has the same limitations as with the Cbz group regarding reducible functional groups.
-
Direct alkylation can sometimes lead to over-alkylation.
Acetyl (Ac) Group
The acetyl group is a simple acyl-type protecting group.
Protection: Acetylation of the pyrazolidine nitrogen can be readily achieved using acetyl chloride or acetic anhydride, often in the presence of a base.[11][12] A one-pot synthesis of N-acetylated pyrazolines from chalcones, hydrazine hydrate, and acetic acid has also been reported.[13]
Deprotection: The acetyl group is typically removed by hydrolysis under basic (e.g., NaOH or KOH) or acidic conditions.[14][15]
Advantages:
-
Readily introduced using inexpensive reagents.
-
Stable to neutral and mildly acidic or basic conditions.
Disadvantages:
-
The conditions for hydrolytic cleavage can be harsh and may not be suitable for molecules containing other base- or acid-labile functional groups, such as esters.
Trifluoroacetyl (TFA) Group
The trifluoroacetyl group is an electron-withdrawing acyl group that offers unique reactivity.
Protection: Trifluoroacetylation can be achieved using trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents.[10][16]
Deprotection: The trifluoroacetyl group is significantly more labile to basic hydrolysis than the acetyl group due to the electron-withdrawing nature of the trifluoromethyl group. It can be cleaved under very mild basic conditions, such as with potassium carbonate in methanol.[9][17]
Advantages:
-
Easily introduced.
-
Can be removed under very mild basic conditions, offering orthogonality to acid-labile and some base-labile protecting groups.[9][17]
Disadvantages:
-
The electron-withdrawing nature of the TFA group can decrease the nucleophilicity of the protected nitrogen.
Summary of Protecting Group Characteristics
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, base | Strong acid (TFA, HCl)[4] | Base, nucleophiles, reduction[2] | Orthogonal to Cbz, Bn, Ac, TFA (under non-acidic conditions) |
| Cbz | Cbz-Cl, base | H₂/Pd, strong acid[5][8] | Acid, base[5] | Orthogonal to Boc, Ac, TFA (under non-reductive conditions) |
| Bn | Benzyl halide, base; Benzaldehyde, reducing agent | H₂/Pd, oxidation[1][10] | Acid, base[10] | Orthogonal to Boc, Ac, TFA (under non-reductive conditions) |
| Acetyl (Ac) | Acetyl chloride, Ac₂O | Acid or base hydrolysis[14][15] | Neutral, mildly acidic/basic | Orthogonal to Cbz, Bn (under non-hydrolytic conditions) |
| TFA | TFAA | Mild base (K₂CO₃/MeOH)[9][17] | Acid, neutral | Orthogonal to Boc, Cbz, Bn (under non-basic conditions) |
Experimental Protocols
General Procedure for N-Boc Protection of Pyrazolidine
-
Dissolve the pyrazolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.[3]
General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected pyrazolidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.[4]
General Procedure for N-Cbz Protection of Pyrazolidine
-
Dissolve the pyrazolidine (1.0 eq.) in a suitable solvent such as dioxane or a mixture of an organic solvent and aqueous base (e.g., Na₂CO₃).
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.[6]
General Procedure for N-Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected pyrazolidine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected pyrazolidine.[5][7]
General Procedure for N-Benzylation of Pyrazolidine (Direct Alkylation)
-
Dissolve the pyrazolidine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Add benzyl bromide (BnBr, 1.1 eq.) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.[1][9]
General Procedure for N-Acetylation of Pyrazolidine
-
Dissolve the pyrazolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add a base such as triethylamine (1.2 eq.) or pyridine (as solvent).
-
Add acetic anhydride (Ac₂O, 1.1 eq.) or acetyl chloride (AcCl, 1.1 eq.) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.[11][12]
Visualization of Protection and Deprotection Strategies
Caption: General workflow for the protection and deprotection of pyrazolidine.
Caption: Orthogonality of protecting groups under specific deprotection conditions.
Conclusion
The selection of a nitrogen protecting group for pyrazolidine synthesis is a critical decision that can significantly impact the efficiency and outcome of a synthetic campaign. While the Boc group remains a reliable and widely used option, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The Cbz and Bn groups offer mild deprotection via hydrogenolysis, providing valuable orthogonality to acid-labile groups. The Acetyl and Trifluoroacetyl groups, while susceptible to hydrolysis, can be strategically employed, with the TFA group offering the advantage of cleavage under very mild basic conditions. By carefully considering the stability, orthogonality, and ease of removal of each protecting group in the context of the overall synthetic strategy, researchers can navigate the complexities of pyrazolidine chemistry with greater confidence and success.
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A Comparative Guide to the Biological Activity of Pyrazolidine Derivatives and Other Key Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery, offering a rich diversity of structures and biological functions. Among these, nitrogen-containing five-membered rings are particularly prominent. This guide provides an in-depth, objective comparison of the biological activities of derivatives based on the tert-butyl pyrazolidine-1-carboxylate scaffold against other significant heterocyclic systems. Our analysis is grounded in experimental data, focusing on anticancer, anti-inflammatory, and antimicrobial activities to inform researchers and drug development professionals in their quest for novel therapeutic agents.
The Core Scaffolds: A Structural Overview
The biological profile of a molecule is intrinsically linked to its core structure. Here, we compare the this compound scaffold with its close relatives and other common pharmacophores.
-
This compound: This is a saturated five-membered ring with two adjacent nitrogen atoms. A key feature is the tert-butyloxycarbonyl (Boc) group attached to one nitrogen. This bulky, lipophilic group serves as a common protecting group in synthesis but also significantly influences the molecule's solubility, stability, and pharmacokinetic properties. Its presence can modulate how the molecule interacts with biological targets compared to unsubstituted or differently substituted pyrazolidines.
-
Pyrazoles and Pyrazolines: These are the aromatic and partially unsaturated analogs of pyrazolidines, respectively.[1] Pyrazoles are found in numerous FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, highlighting their therapeutic importance.[2] Pyrazolines, as dihydro derivatives of pyrazole, also exhibit a wide array of biological activities.[3]
-
Oxadiazoles: These heterocycles contain one oxygen and two nitrogen atoms in a five-membered ring. Often used as bioisosteres for ester or amide groups, 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are frequently investigated for their potent anticancer and antimicrobial properties.[4]
-
Thiazoles: Characterized by a five-membered ring containing both sulfur and nitrogen, thiazoles are a cornerstone of many bioactive molecules, including vitamin B1. Their derivatives are known for broad-spectrum antimicrobial and anticancer activities.
Caption: Core heterocyclic scaffolds discussed in this guide.
Comparative Analysis of Biological Activities
This section delves into the performance of these heterocyclic derivatives across three critical therapeutic areas, supported by experimental data from the literature.
Anticancer Activity
The search for novel cytotoxic agents is relentless. Pyrazoline and its related scaffolds have emerged as powerful templates for anticancer drug design.
Derivatives of the pyrazoline core have demonstrated remarkable cytotoxicity against a range of human cancer cell lines. For instance, certain pyrazoline hybrids have shown potent activity against breast cancer (MCF-7), non-small cell lung cancer (NCI-H522), and colon cancer (HCT116) cell lines, with some compounds exhibiting IC50 values in the low nanomolar range.[5] Fused systems, such as pyrazolo[3,4-d]pyrimidines, also show significant cytotoxic effects, with IC50 values as low as 11 µM against MCF-7 cells.[6] The mechanism often involves the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[3]
In comparison, oxadiazole derivatives also possess strong cytotoxic potential.[4] Hybrid molecules combining pyrazole and thiazolidinone scaffolds have demonstrated promising activity against lung cancer cell lines.[4] While direct data on this compound derivatives is less common, the underlying saturated pyrazolidine-dione core has been explored, with some derivatives showing potent cytotoxic profiles.[7] The Boc-protected scaffold serves as a crucial synthetic intermediate for creating diverse libraries of such compounds for screening.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Cell Line | Representative IC50 (µM) | Reference |
| Pyrazoline-Coumarin Hybrid | MCF-7 (Breast) | 0.00021 (210 pM) | [5] |
| Pyrazoline-Thiazole Hybrid | MCF-7 (Breast) | 0.227 | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [6] |
| Pyrazolidine-3,5-dione | HePG2 (Liver) | 6.57 | [7] |
| Pyrazole-Thiazolidinone Hybrid | Lung Cancer Lines | ~22 (µg/mL) | [8] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. The pyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor.
The anti-inflammatory action of pyrazole and pyrazoline derivatives is well-established and primarily attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[1][9] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on pyrazole, pyrazolin-3-one, or pyrazolidine-3,5-dione cores.[1] Experimental studies show that pyrazoline derivatives can be more potent than their pyrazole counterparts in inhibiting carrageenan-induced paw edema in animal models.[9] Some pyrazole derivatives exhibit significant inhibition of inflammatory mediators like TNF-α and IL-6.[10]
The mechanism often involves suppressing prostaglandin biosynthesis.[1] While other heterocycles also possess anti-inflammatory properties, the pyrazole family is particularly dominant in this therapeutic area. The role of the this compound scaffold would be as a precursor to more complex pyrazolidine derivatives that could be tested for COX/LOX inhibition. The lipophilicity imparted by the Boc group could potentially enhance cell membrane permeability, a factor to consider in drug design.
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A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure Pyrazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The stereochemistry of these molecules is often critical to their biological activity, making the development of synthetic routes to enantiomerically pure pyrazolidines a key focus in drug discovery and development. This guide provides a comparative analysis of three prominent strategies for the asymmetric synthesis of pyrazolidines: organocatalysis, transition metal catalysis, and the use of chiral auxiliaries. Each approach is evaluated based on its synthetic utility, mechanistic underpinnings, and the enantiopurity of the resulting products. Furthermore, this guide details the essential validation techniques required to confirm the enantiomeric integrity of the synthesized compounds.
Strategic Approaches to Enantioselective Pyrazolidine Synthesis
The synthesis of pyrazolidines with high enantiomeric excess (ee) can be achieved through various modern synthetic methodologies. Here, we compare three leading strategies, each offering distinct advantages and facing unique challenges.
Organocatalytic Aza-Michael/Hemiacetal Cascade Reaction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The use of small organic molecules as catalysts avoids the potential for metal contamination in the final products, a significant advantage in pharmaceutical manufacturing. A highly effective organocatalytic route to pyrazolidines involves a cascade reaction between α,β-unsaturated aldehydes and disubstituted hydrazines, catalyzed by a chiral secondary amine.[1]
Mechanism of Action:
The reaction is initiated by the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating a stereoselective aza-Michael addition of the hydrazine. The resulting enamine intermediate then undergoes an intramolecular cyclization to form a hemiaminal, regenerating the catalyst and yielding the pyrazolidine product. The stereochemical outcome is dictated by the chiral environment created by the catalyst.[1]
Experimental Protocol: Organocatalytic Synthesis of a Pyrazolidine Derivative [2]
-
To a solution of the chiral catalyst, (S)-diphenylprolinol trimethylsilyl ether (20 mol%), in toluene (0.5 mL) in a reaction vial, add the α,β-unsaturated aldehyde (1.0 equiv., 0.25 mmol).
-
Add the di-substituted hydrazine (1.2 equiv., 0.3 mmol) to the stirred solution at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for the time specified (typically 24-120 hours), with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the enantiomerically enriched pyrazolidine derivative.
Performance Data:
| Catalyst | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| (S)-Diphenylprolinol TMS ether | Various α,β-unsaturated aldehydes and disubstituted hydrazines | up to 86 | >20:1 | up to 99 | [2] |
Logical Relationship Diagram: Organocatalytic Pyrazolidine Synthesis
Caption: Workflow of the organocatalytic synthesis of pyrazolidines.
Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition
Transition metal catalysis provides a versatile and efficient platform for the construction of complex molecular architectures. For pyrazolidine synthesis, the nickel(II)-catalyzed asymmetric [3+2] cycloaddition of azomethine imines with α,β-unsaturated carbonyl compounds is a particularly powerful method, enabling the creation of multiple stereocenters in a single step with high levels of control.[3][4]
Mechanism of Action:
This reaction is believed to proceed through the formation of a chiral Ni(II) complex with a bipyridine-N,N'-dioxide ligand. This complex coordinates with both the azomethine imine and the α,β-unsaturated acyl imidazole, bringing them into proximity and facilitating a [3+2] cycloaddition. The chiral ligand creates a defined stereochemical environment around the metal center, which directs the facial selectivity of the cycloaddition, leading to high enantioselectivity. The reaction likely proceeds through an octahedral nickel complex, which favors an endo-approach of the dipole.[5]
Experimental Protocol: Ni(II)-Catalyzed [3+2] Cycloaddition [3]
-
In a dry Schlenk tube under an inert atmosphere, combine the chiral bipyridine-N,N'-dioxide ligand (2.2 mol%) and Ni(OTf)₂ (2.0 mol%) in anhydrous chloroform.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the azomethine imine (1.0 equiv.) and the α,β-unsaturated 2-acyl imidazole (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the fused pyrazolidine product.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Ni(OTf)₂ / Chiral Bipyridine-N,N'-dioxide | Azomethine imines and α,β-unsaturated 2-acyl imidazoles | 80-98 | >20:1 | 28-99 | [3][4] |
Logical Relationship Diagram: Ni(II)-Catalyzed Pyrazolidine Synthesis
Caption: Workflow of Ni(II)-catalyzed asymmetric [3+2] cycloaddition.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis.[6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. tert-Butanesulfinamide is a versatile chiral auxiliary for the synthesis of chiral amines and can be adapted for the synthesis of nitrogen-containing heterocycles like pyrazolidines.[7][8]
Mechanism of Action:
The synthesis begins with the condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone to form a chiral N-sulfinyl imine. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of a Grignard or organolithium reagent to the opposite face with high diastereoselectivity. The resulting sulfinamide can then undergo further transformations, such as intramolecular cyclization, to form the pyrazolidine ring. Finally, the tert-butanesulfinyl group is cleaved under mild acidic conditions to yield the enantiomerically pure pyrazolidine.[6][9]
Experimental Protocol: Asymmetric Synthesis using tert-Butanesulfinamide (Adapted for Pyrazolidines)
-
Imine Formation: Condense (R)- or (S)-tert-butanesulfinamide with an appropriate aldehyde containing a leaving group at a suitable position (e.g., a γ-haloaldehyde) in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄ to form the corresponding N-tert-butanesulfinyl imine.
-
Diastereoselective Addition: To a solution of the purified imine in an anhydrous solvent such as THF at -78 °C, add a suitable organometallic reagent (e.g., a Grignard reagent) dropwise. The reaction is stirred at low temperature until completion.
-
Cyclization and Deprotection: The resulting sulfinamide can be induced to cyclize, for instance, by treatment with a base to effect intramolecular substitution. Subsequently, the tert-butanesulfinyl group is removed by treatment with a stoichiometric amount of HCl in a protic solvent like methanol to afford the pyrazolidine hydrochloride salt.
Performance Data:
| Chiral Auxiliary | Key Step | Diastereomeric Excess (de %) | Overall Yield | Reference |
| tert-Butanesulfinamide | Nucleophilic addition to N-sulfinyl imine | up to >98 | Good to excellent | [9][10] |
Logical Relationship Diagram: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for chiral auxiliary-mediated synthesis.
Validation of Enantiomeric Purity
The successful synthesis of an enantiomerically pure compound must be confirmed by rigorous analytical validation. The two most common and powerful techniques for determining the enantiomeric excess of chiral compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including pyrazolidine derivatives.[12][13]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H). The selection is often empirical and based on screening several columns.[11]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the synthesized pyrazolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained. Inject the sample and record the chromatogram.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
B. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy is an inherently achiral technique. However, in the presence of a chiral solvating agent (CSA), a pair of enantiomers can be distinguished. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which have different NMR spectra. This allows for the determination of the enantiomeric excess by integrating the signals of the non-equivalent protons in the diastereomeric complexes.[14][15]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent [16]
-
CSA Selection: Choose a suitable chiral solvating agent. (R)- or (S)-BINOL and its derivatives are commonly used for amines and related compounds.
-
Sample Preparation: In an NMR tube, dissolve the pyrazolidine sample and a molar equivalent of the chiral solvating agent in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Analysis: Identify a proton signal in the analyte that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes.
-
Quantification: Determine the enantiomeric excess by integrating the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Conclusion
The synthesis of enantiomerically pure pyrazolidines is a critical endeavor in modern drug discovery. This guide has compared three powerful synthetic strategies: organocatalysis, transition metal catalysis, and the use of chiral auxiliaries. Organocatalysis offers a metal-free and environmentally benign approach. Ni(II)-catalyzed [3+2] cycloaddition provides rapid access to complex fused pyrazolidines with high stereocontrol. The use of chiral auxiliaries like tert-butanesulfinamide represents a robust and well-established method.
The choice of synthetic route will depend on various factors, including the desired pyrazolidine structure, scalability, cost, and the need to avoid metal contamination. Regardless of the chosen method, rigorous validation of the enantiomeric purity of the final product is paramount. Chiral HPLC and NMR spectroscopy with chiral solvating agents are indispensable tools for this purpose, providing reliable and quantitative assessment of enantiomeric excess. By understanding the strengths and limitations of each synthetic approach and employing appropriate validation techniques, researchers can confidently advance the development of novel chiral pyrazolidine-based therapeutics.
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Feng, X., et al. (2018). Chiral nickel(II) complex catalyzed asymmetric [3 + 2] cycloaddition of α-diazo pyrazoleamides with 2-siloxy-1-alkenes. ResearchGate. Available from: [Link]
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NMR Chiral solvating agents. ResearchGate. Available from: [Link]
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Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7291. Available from: [Link]
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Al-Tel, T. H., et al. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. Available from: [Link]
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Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. ResearchGate. Available from: [Link]
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Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. ARKIVOC, 2024(5), 1-123. Available from: [Link]
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Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-636. Available from: [Link]
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15264. Available from: [Link]
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Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available from: [Link]
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Organocatalytic [4+1]-annulation approach for the synthesis of densely functionalized pyrazolidine carboxylates. Semantic Scholar. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
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Chiral Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues. ChemRxiv. Available from: [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available from: [Link]
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Zhang, X., et al. (2024). Bipyridine- N, N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1 H-Pyrazolo[3,4- b]pyridine Analogues. Organic Letters, 26(17), 3487-3492. Available from: [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]
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A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]
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Fustero, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1221-1276. Available from: [Link]
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A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Pyrazolidine Enantiomers
Abstract
The stereochemistry of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. For pyrazolidine-based molecules, which are prevalent in many therapeutic areas, the ability to separate and analyze individual enantiomers is paramount for drug development and quality control. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of pyrazolidine derivatives. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization strategies, and the underlying principles of chiral recognition. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for these challenging separations.
Introduction: The Significance of Chirality in Pyrazolidine Scaffolds
Pyrazolidine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities. The presence of at least one stereocenter in the pyrazolidine ring means that these molecules can exist as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different potencies, mechanisms of action, and metabolic pathways.[1][2] The tragic case of thalidomide in the 1960s serves as a stark reminder of the potential for one enantiomer to be therapeutic while the other is devastatingly toxic.[3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate the characterization of individual enantiomers in chiral drug candidates.[2][4] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) has emerged as the most powerful and widely adopted technique for this purpose, offering high efficiency and versatility for both analytical and preparative-scale separations.[1][3][5]
The Core of Chiral Separation: A Comparison of Stationary Phases
The success of a chiral separation hinges almost entirely on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different energies, leading to different retention times.[2] For pyrazolidine derivatives, polysaccharide-based CSPs have proven to be the most effective and versatile.[6]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for enantiomeric separations, accounting for over 90% of such applications.[6] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving a wide array of chemical structures, including pyrazolidines.
The primary difference between amylose and cellulose lies in their higher-order structure. Amylose typically forms a helical cavity, while cellulose has a more linear, twisted conformation.[6][7] This structural distinction often results in complementary selectivities.
Key Insights for Pyrazolidine Separations:
-
Amylose-based columns (e.g., Lux Amylose-2, Chiralpak® AD) often exhibit superior resolving power in Normal Phase (NP) mode.[6] The non-polar environment of NP eluents (typically hexane/alcohol mixtures) enhances the hydrogen-bonding interactions that are critical for chiral recognition on these phases.[6]
-
Cellulose-based columns (e.g., Lux Cellulose-2, Chiralpak® OD) frequently demonstrate better performance in Polar Organic (PO) or Reversed-Phase (RP) modes.[6][8] The use of polar organic solvents like acetonitrile and methanol can lead to shorter analysis times and sharper peaks.[6]
The choice between coated and immobilized polysaccharide phases is also a critical consideration.
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica. These are highly effective but have solvent limitations; "non-standard" solvents like dichloromethane (DCM), chloroform, or ethyl acetate can strip the coating and destroy the column.[9][10]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This provides exceptional solvent robustness, allowing the use of a much wider range of mobile phases (including DCM, THF, etc.) and expanding the method development possibilities.[7][10]
Mobile Phase Strategy: The Key to Unlocking Selectivity
The mobile phase composition directly influences the interactions between the analyte and the CSP. A systematic approach to mobile phase selection is crucial for achieving optimal separation.
Normal Phase (NP) Chromatography
NP mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is a primary choice for polysaccharide CSPs.
-
Causality: The non-polar bulk solvent (hexane) does not compete with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. The alcohol modifier is used to control retention. A lower polarity alcohol like isopropanol (IPA) is generally less competitive than ethanol (EtOH), which can sometimes lead to better resolution, albeit with longer retention times.[11]
Polar Organic (PO) and Reversed-Phase (RP) Chromatography
PO mode uses polar organic solvents like 100% acetonitrile or methanol. RP mode uses a mixture of water (often with a buffer) and an organic solvent (acetonitrile or methanol).
-
Causality: In these modes, the mobile phase is much more competitive for interaction sites on the CSP. Chiral recognition is governed by a more complex interplay of forces. However, these modes offer significant advantages, including shorter analysis times, better peak shapes for polar compounds, and higher sample solubility.[6]
The Critical Role of Additives
For pyrazolidine derivatives that contain acidic or basic functional groups, the use of mobile phase additives is often essential.
-
Basic Analytes: Small amounts (e.g., 0.1%) of a basic additive like diethylamine (DEA) are added to the mobile phase. This suppresses the ionization of the basic analyte and minimizes undesirable ionic interactions with residual silanols on the silica surface, resulting in improved peak shape and reproducibility.[12]
-
Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used.[11][12] This ensures the acidic analyte is in a neutral state, again leading to better chromatography.
Comparative Performance Data
The following table summarizes experimental data from the literature for the separation of pyrazole/pyrazolidine derivatives, illustrating the performance of different CSP/mobile phase combinations.
| Analyte Group | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Resolution (Rs) | Key Observation | Reference |
| Pyrazole Derivatives (Group 3) | Lux Cellulose-2 (Cellulose-based) | n-Hexane/Ethanol | NP | Up to 18 | Cellulose-based CSP showed superior performance in both NP and PO modes for these specific derivatives. | [6] |
| Pyrazole Derivatives (Group 3) | Lux Amylose-2 (Amylose-based) | n-Hexane/Ethanol | NP | Up to 30 | Amylose-based CSP provided exceptional resolution in NP mode, though with longer analysis times. | [6] |
| Pyrazole Derivatives (Group 2) | Lux Cellulose-2 (Cellulose-based) | Acetonitrile | PO | High | Acetonitrile as a polar organic mobile phase was highly effective with the cellulose column. | [6] |
| Chiral Imidazolines | Chiralpak® IB (Immobilized Cellulose) | Water/Acetonitrile | RP | Up to 2.31 | An immobilized CSP enabled the successful use of reversed-phase conditions where NP failed. | [8] |
| Blebbistatin Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA/DEA | NP | 5.85 | The combination of a non-polar modifier (IPA) and a basic additive (DEA) gave the best separation for this basic compound. | [11] |
Detailed Experimental Protocols
Here we provide two representative protocols based on successful separations reported in the literature. These serve as excellent starting points for method development.
Protocol 1: Normal Phase Separation on an Amylose-Based CSP
This protocol is adapted from methodologies that show high success rates for general screening on amylose-based CSPs.[6]
-
Column: Lux® Amylose-2 or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v).
-
Additive: If the pyrazolidine is basic, add 0.1% Diethylamine (DEA). If acidic, add 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at ~1 mg/mL.
-
Rationale: This method leverages the strong hydrogen-bonding capabilities of the amylose CSP in a non-competitive normal-phase environment, which is often highly effective for achieving initial separation.
Protocol 2: Polar Organic Separation on a Cellulose-Based CSP
This protocol is based on the finding that cellulose columns often perform exceptionally well with polar organic eluents, offering fast analysis times.[6]
-
Column: Lux® Cellulose-2 or Chiralpak® OD-H (150 x 4.6 mm, 5 µm or 3 µm for higher efficiency).
-
Mobile Phase: 100% Acetonitrile.
-
Additive: If the pyrazolidine is basic, add 0.1% Diethylamine (DEA). If acidic, add 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
-
Rationale: Acetonitrile is an aprotic solvent that acts as a hydrogen-bond acceptor. The competition for interaction sites on the CSP is different from protic solvents like methanol, often leading to unique and highly efficient separations, particularly on cellulose-based phases.[6]
Conclusion and Future Outlook
The enantioselective separation of pyrazolidine derivatives by HPLC is a critical and achievable task with modern chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, offer the highest success rates. A systematic screening approach that evaluates both amylose and cellulose columns under normal phase and polar organic conditions is the most efficient strategy for method development. The use of immobilized CSPs is highly recommended to provide maximum flexibility in solvent selection. As the complexity of pharmaceutical molecules continues to grow, the continued development of novel CSPs with unique selectivities will be essential for tackling future chiral separation challenges.
References
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El-Kassem, I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
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Rizzato, E., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
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Agbo, J. O., & Shamsi, S. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. Available at: [Link]
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Kovvuri, J., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]
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Afsar, S., & Aboul-Enein, H. Y. (2018). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Available at: [Link]
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Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
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Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Costanzo, S. P. (2012). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
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Apostol, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available at: [Link]
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Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]
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Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation. West Virginia University School of Medicine. Available at: [Link]
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Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available at: [Link]
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Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]
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SciSpace. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
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Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]
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Aboul-Enein, H. Y., & Ali, I. (2004). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Pyrazolidine Compounds
Introduction: The Structural Imperative in Pyrazolidine Drug Discovery
Pyrazolidine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The journey from a promising synthetic route to a viable drug candidate is paved with rigorous analytical checkpoints, the most critical of which is the unambiguous confirmation of molecular structure. An incorrect structural assignment can invalidate subsequent biological data, leading to wasted resources and misguided research efforts.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of novel pyrazolidine compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical workflow that ensures the highest degree of confidence in your structural elucidation.
The Analytical Workflow: A Multi-Pronged Approach
The confirmation of a novel structure is not a linear process but an integrated workflow. No single technique provides all the answers. Instead, we rely on the synergy of multiple spectroscopic methods, each offering a unique piece of the structural puzzle. The data from these techniques must be congruent, collectively pointing to a single, unambiguous structure.
Caption: High-level workflow for novel compound structural elucidation.
Comparative Analysis of Core Spectroscopic Techniques
The choice of analytical technique is dictated by the specific question being asked. Is it the molecular weight? The presence of a carbonyl group? The precise connectivity of atoms? The following table provides a comparative overview.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular framework, atom connectivity, stereochemistry. | Unrivaled for detailed structural elucidation in solution.[4] | Lower sensitivity than MS; requires relatively pure sample (>95%). |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Extremely high sensitivity; confirms molecular formula.[5] | Provides limited connectivity information; isomers can be indistinguishable. |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=O). | Fast, non-destructive, excellent for identifying key bonds.[5][6] | Provides no information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Information on electronic conjugation and chromophores. | Simple, quantitative (obeys Beer-Lambert law). | Not informative for saturated scaffolds like the basic pyrazolidine ring.[7] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The definitive "gold standard" for structural proof.[8][9] | Requires a suitable single crystal, which can be difficult to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is the cornerstone of structure elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework.[4] For a novel pyrazolidine, a specific suite of NMR experiments is required to move from a proposed structure to a confirmed one.
Key NMR Experiments & Their Purpose
-
¹H NMR (Proton NMR): This is the first experiment performed. It provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).[10]
-
Expert Insight: For a simple pyrazolidine ring, expect complex multiplets for the CH₂ protons due to their diastereotopicity. The N-H protons can be broad and may exchange with trace water in the solvent; using a dry solvent like DMSO-d₆ can sharpen these signals.[11]
-
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments in the molecule.
-
2D NMR - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds). It's essential for tracing out proton-proton networks within the molecule.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton directly to the carbon it is attached to.[15] It is the primary method for assigning carbon signals.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[16][17] It is the key to connecting molecular fragments and is indispensable for confirming the overall scaffold and the position of substituents that lack protons (e.g., quaternary carbons, carbonyls).
Case Study: Hypothetical Data for a Novel Pyrazolidine Derivative
Let's consider the hypothetical compound: 1-acetyl-3,3-dimethyl-5-phenylpyrazolidine .
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 7.35-7.25 (m, 5H, Ar-H) | 170.1 (C=O) |
| 4.80 (dd, 1H, J=8.5, 4.0 Hz, CH-Ph) | 141.5 (Ar-C) |
| 3.60 (t, 1H, J=8.5 Hz, N-CH₂) | 128.7 (Ar-CH) |
| 2.85 (dd, 1H, J=8.5, 4.0 Hz, N-CH₂) | 127.9 (Ar-CH) |
| 2.10 (s, 3H, COCH₃) | 126.5 (Ar-CH) |
| 1.45 (s, 3H, C(CH₃)₂) | 62.3 (C5, CH-Ph) |
| 1.25 (s, 3H, C(CH₃)₂) | 58.8 (C4, N-CH₂) |
| 55.4 (C3, C(CH₃)₂) | |
| 22.5 (COCH₃) | |
| 25.8 (C(CH₃)₂) | |
| 24.1 (C(CH₃)₂) |
Data Interpretation Logic:
-
The ¹H NMR shows an aromatic system (5H multiplet), a downfield doublet of doublets typical of a proton next to a phenyl group and a nitrogen, and two distinct singlets for methyl groups.
-
The ¹³C NMR confirms the presence of a carbonyl group (~170 ppm), four aromatic carbons, and several aliphatic carbons.
-
HSQC would connect the proton at 4.80 ppm to the carbon at 62.3 ppm (C5), the protons at 3.60/2.85 ppm to the carbon at 58.8 ppm (C4), and so on.
-
HMBC is the final confirmation. A correlation from the acetyl protons (2.10 ppm) to the carbonyl carbon (170.1 ppm) confirms the acetyl group. Crucially, correlations from the C5 proton (4.80 ppm) to the aromatic carbons would confirm the phenyl group's position, and correlations from the gem-dimethyl protons (1.45/1.25 ppm) to C3 (55.4 ppm) and C4 (58.8 ppm) would lock in the pyrazolidine ring structure.
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Before delving into complex NMR analysis, the first step is always to confirm the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this.
-
Technique: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight.
-
Why it's critical: HRMS provides an exact mass to within four or five decimal places. This precision allows for the unambiguous determination of the elemental formula, ruling out other potential formulas that might have the same nominal mass. For example, a measured [M+H]⁺ peak at m/z 264.1134 was used to confirm the molecular formula C₁₆H₁₄N₃O⁺ for a pyrazolopyridine derivative.[6]
-
Fragmentation Analysis: While soft ionization is used for molecular weight, harder ionization techniques like Electron Impact (EI) can provide structural clues through fragmentation patterns. The fragmentation of the pyrazolidine ring will depend on its substituents, but characteristic losses can help confirm the presence of certain groups.[18][19]
FT-IR and UV-Vis Spectroscopy: The Rapid Functional Group Scouts
These techniques are best used as rapid, complementary checks.
-
FT-IR Spectroscopy: Provides a quick fingerprint of the functional groups present.[5]
-
N-H Stretch: A key band for the pyrazolidine core, typically appearing in the 3300-3500 cm⁻¹ region. Its absence would suggest the nitrogen is fully substituted.
-
C=O Stretch: For pyrazolidinone derivatives, a strong, sharp absorption around 1650-1750 cm⁻¹ is a definitive indicator of a carbonyl group.[2]
-
Aromatic C-H/C=C Stretches: The presence of aromatic substituents will give rise to characteristic bands just above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region.
-
-
UV-Vis Spectroscopy: The utility of UV-Vis depends entirely on the molecule's electronic structure.
-
Expert Insight: A simple, unsubstituted pyrazolidine ring is saturated and will not have a significant UV-Vis absorption.[7] However, if the pyrazolidine is substituted with chromophores (e.g., aromatic rings, conjugated carbonyl systems), UV-Vis can be used to confirm the presence of this conjugated system and is an excellent tool for quantitative analysis.[20]
-
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Causality: Chloroform-d (CDCl₃) is a good first choice for many organic compounds. If the compound has poor solubility or contains exchangeable N-H protons that you wish to observe clearly, DMSO-d₆ is a superior choice.
-
-
Data Acquisition:
-
Record a standard ¹H spectrum.
-
Record a ¹³C{¹H} broadband-decoupled spectrum.
-
Record a 2D gCOSY (gradient-selected Correlation Spectroscopy) spectrum.
-
Record a 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) spectrum, optimizing the spectral width to cover all proton and carbon signals.
-
Record a 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) spectrum. Set the long-range coupling delay (e.g., 50-100 ms) to optimize for 2-3 bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase the spectra, perform baseline correction, and reference the chemical shifts to the residual solvent peak or internal standard (TMS).[17]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be compatible with the ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (<5 ppm error).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches this exact mass, and compare it to the expected formula.
Conclusion
The structural confirmation of a novel pyrazolidine compound is a systematic process of evidence gathering. It begins with HRMS to establish the molecular formula, followed by FT-IR to identify key functional groups. The core of the effort lies in a comprehensive suite of NMR experiments—¹H, ¹³C, COSY, HSQC, and HMBC—which, when interpreted together, provide an unambiguous blueprint of the molecular architecture. Each technique provides a layer of validation, and only when the data from all methods converge can the structure be considered confirmed. For absolute proof, particularly for establishing stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. By following this integrated and logical workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development.
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A Comparative Guide to Catalysts for Pyrazolidine Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the pyrazolidine scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and stereoselective synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth comparative analysis of the various catalytic systems employed for pyrazolidine synthesis, drawing upon experimental data to offer a clear perspective on their respective strengths and limitations. Our focus is to move beyond a mere listing of methods and delve into the causality behind experimental choices, empowering you to select the optimal catalytic strategy for your specific synthetic challenge.
The Enduring Importance of the Pyrazolidine Core
Pyrazolidines are five-membered nitrogen-containing heterocycles that form the structural basis for numerous pharmaceuticals and bioactive molecules. Their prevalence in drug discovery is a testament to their ability to engage with biological targets in a stereochemically defined manner. The precise spatial arrangement of substituents on the pyrazolidine ring is often critical for pharmacological activity, making the development of asymmetric catalytic methods a key focus in the field.
A Comparative Overview of Catalytic Strategies
The synthesis of pyrazolidines has been approached through a variety of catalytic methodologies, each with its own set of advantages. The primary strategies can be broadly categorized into organocatalysis, metal catalysis, and biocatalysis. The choice of catalyst profoundly influences the reaction's efficiency, substrate scope, and, most critically, its stereochemical outcome.
Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazolidines, offering a milder and often more environmentally benign alternative to metal-based catalysts.[1][2] These reactions typically proceed through the activation of substrates by small organic molecules. A common and effective strategy is the aza-Michael addition of a hydrazine derivative to an α,β-unsaturated aldehyde or ketone, followed by intramolecular cyclization.[2][3]
A prominent class of organocatalysts for this transformation is chiral secondary amines, such as derivatives of proline.[1][2] These catalysts operate via the formation of a transient iminium ion with the α,β-unsaturated carbonyl compound, which enhances its electrophilicity and allows for a highly stereocontrolled nucleophilic attack by the hydrazine.
Key Organocatalysts and Their Performance:
-
Pyrrolidine/Benzoic Acid: This simple co-catalytic system is effective for the synthesis of 4-substituted pyrazolidin-3-ols from α-substituted propenals and activated hydrazines, often yielding excellent results under mild conditions.[1]
-
Chiral Diarylprolinol Silyl Ethers: For asymmetric synthesis, catalysts like (S)-diphenylprolinol trimethylsilyl ether have demonstrated the ability to produce 4-substituted pyrazolidinones with high enantioselectivity (up to 96:4 er).[1] These catalysts create a well-defined chiral environment that directs the approach of the nucleophile.
The proposed mechanism for the chiral amine-catalyzed synthesis of 3-hydroxypyrazolidines is depicted below. The reaction proceeds through an iminium ion intermediate, which undergoes a stereoselective aza-Michael addition followed by cyclization.[2]
Figure 1: Proposed mechanism for chiral amine-catalyzed pyrazolidine synthesis.
Metal Catalysis: Precision and Versatility
Transition metal catalysts offer a complementary approach to pyrazolidine synthesis, often enabling reactions that are not feasible with organocatalysts.[4][5] Palladium, gold, and rhodium complexes have been successfully employed in various transformations, including cycloadditions and carboamination reactions.[4][6][7]
Notable Metal-Catalyzed Systems:
-
Palladium(II) Acetate/S-Phos: This catalytic system is effective for the carboamination of alkenes, providing access to a range of heterocycles, including pyrazolidines.[4] It has been shown to efficiently convert aryl chlorides as electrophiles.[4]
-
Gold(I) Complexes: Gold(I) catalysts have been utilized in the enantioselective hydroamination of allenes with hydrazines, leading to the formation of vinyl pyrazolidines with good yields and high enantioselectivities.[7][8] The choice of chiral ligand is crucial for achieving high stereocontrol.[8]
-
Rhodium(III) Catalysts: Rhodium(III)-catalyzed annulation of pyrazolidinones with diazo compounds has been developed as a method to construct pyrazolo[1,2-a]cinnolines, demonstrating the utility of this metal in C-H activation and cyclization cascades.[6]
The selection of the metal and its associated ligand is critical for controlling the reactivity and selectivity of the transformation. The ligand sphere around the metal center creates a chiral pocket that dictates the stereochemical outcome of the reaction.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing whole cells or isolated enzymes, presents a highly sustainable and environmentally friendly strategy for chemical synthesis.[9][10][11][12][13] Saccharomyces cerevisiae (baker's yeast) has been employed as a whole-cell biocatalyst for the synthesis of pyrazoline derivatives, which are structurally related to pyrazolidines.[9][10][13] These reactions are typically carried out in aqueous or alcoholic media under mild conditions.
While the direct biocatalytic synthesis of a wide range of substituted pyrazolidines is a less explored area compared to organo- and metal catalysis, the existing literature on pyrazoline synthesis suggests significant potential. The enzymatic machinery within the yeast cells can catalyze the cyclocondensation reaction, often with a degree of stereoselectivity.[9][10]
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each class for the synthesis of pyrazolidine derivatives. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. However, this compilation offers a valuable overview of the expected outcomes for each catalytic system.
| Catalyst System | Substrate Example | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Key Advantages | Limitations | Reference |
| Organocatalyst | |||||||
| Pyrrolidine/Benzoic Acid | α-Substituted propenals | aza-Michael/Cyclization | 83-99.6 | High dr (>30:1 for some substrates) | Mild conditions, high yields, simple catalyst | Primarily for specific substrate classes, not inherently asymmetric | [1] |
| Chiral Diarylprolinol Silyl Ether | α-Substituted propenals | Asymmetric aza-Michael/Cyclization | Good | up to 96:4 er | High enantioselectivity, metal-free | Catalyst can be expensive, may require optimization | [1] |
| Metal Catalyst | |||||||
| Pd(OAc)₂/S-Phos | Alkenes and Aryl Chlorides | Carboamination | Good | N/A (for achiral products) | Broad substrate scope, good functional group tolerance | Potential for metal contamination in the final product | [4] |
| Gold(I)/(R)-DTBM-SEGPHOS | Allenic Hydrazines | Hydroamination/Cyclization | up to 94% | up to 99% ee | Excellent enantioselectivity, mild conditions | Substrate synthesis can be multi-step | [7][8] |
| [Cp*RhCl₂]₂ | Pyrazolidinones and Diazo Compounds | C-H Activation/Annulation | Good to Excellent | N/A | Access to complex fused ring systems | Requires specific pre-functionalized substrates | [6] |
| Biocatalyst | |||||||
| Saccharomyces cerevisiae | Chalcones and Hydrazine Hydrate | Cyclocondensation | Moderate to Good | N/A (for pyrazolines) | Environmentally friendly, mild conditions, inexpensive | Primarily demonstrated for pyrazolines, limited data on substituted pyrazolidines | [9][10][13] |
Experimental Protocols: A Practical Guide
To facilitate the implementation of these methods in your laboratory, we provide detailed, step-by-step protocols for representative catalytic systems.
Protocol 1: Organocatalytic Asymmetric Synthesis of a 3-Hydroxypyrazolidine Derivative
This protocol is adapted from the work of Córdova and co-workers and describes the synthesis of a 3-hydroxypyrazolidine derivative using a chiral prolinol-based catalyst.[2]
Experimental Workflow:
Figure 2: Workflow for organocatalytic pyrazolidine synthesis.
Step-by-Step Methodology:
-
To a stirred solution of the α,β-unsaturated aldehyde (0.25 mmol, 1.0 equiv) and the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.05 mmol, 20 mol%) in toluene (0.5 mL) at 4 °C, add the di-1,2-N-protected hydrazine (0.30 mmol).
-
Stir the reaction mixture vigorously at 4 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in pentane or toluene) to afford the desired 3-hydroxypyrazolidine derivative.[2]
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Gold(I)-Catalyzed Enantioselective Synthesis of a Vinyl Pyrazolidine
This protocol is based on the work of Toste and co-workers for the gold(I)-catalyzed hydroamination of allenes.[7]
Step-by-Step Methodology:
-
In a glovebox, to a vial charged with the gold(I) precursor and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) in a suitable solvent (e.g., nitromethane), add the silver salt (e.g., AgOPNB).
-
Stir the mixture at room temperature for 1 hour to generate the active catalyst.
-
Add a solution of the allenic hydrazine substrate in the reaction solvent.
-
Stir the reaction at the indicated temperature (e.g., 50 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with a suitable solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the enantiomerically enriched vinyl pyrazolidine.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Biocatalytic Synthesis of a Pyrazoline Derivative using Saccharomyces cerevisiae
This protocol for pyrazoline synthesis is adapted from the work of Khandelwal et al.[10] and serves as a starting point for exploring biocatalytic routes to related pyrazolidine structures.
Step-by-Step Methodology:
-
To a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in methanol (15 mL), add baker's yeast (Saccharomyces cerevisiae, 2 g).
-
Stir the resulting reaction mixture continuously at room temperature using a magnetic stirrer.
-
Monitor the reaction progress by TLC (typically 32 hours).[10]
-
Upon completion, filter the reaction mixture through a bed of silica gel to remove the yeast catalyst and wash with methanol (50 mL).
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the desired pyrazoline derivative.[10]
Conclusion and Future Outlook
The synthesis of pyrazolidines is a mature yet continually evolving field. Organocatalysis and metal catalysis currently offer the most versatile and stereoselective methods for accessing a wide range of structurally diverse pyrazolidine derivatives. Organocatalysis provides a robust, metal-free avenue to highly enantioenriched products, while metal catalysis enables unique transformations and access to complex molecular architectures. Biocatalysis, although less developed for pyrazolidine synthesis specifically, holds immense promise for developing greener and more sustainable synthetic routes.
As a senior application scientist, I encourage researchers to consider the specific goals of their synthesis when selecting a catalytic system. For enantiopure building blocks in early-stage drug discovery, an organocatalytic approach may be the most straightforward. For complex targets or reactions requiring unique bond formations, metal catalysis will likely be indispensable. The continued development of novel catalysts and methodologies in all three areas will undoubtedly lead to even more efficient and elegant syntheses of this important heterocyclic scaffold, further empowering the advancement of medicinal chemistry and drug development.
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Assessing the Chiral Purity of Pyrazolidine Derivatives: A Comparative Guide to Capillary Electrophoresis
In the landscape of modern drug discovery and development, the stereochemical identity of a pharmaceutical compound is not a mere detail but a critical determinant of its efficacy and safety. For N-heterocyclic compounds like pyrazolidine derivatives, which form the backbone of numerous therapeutic agents, ensuring chiral purity is paramount. This guide provides an in-depth technical assessment of Capillary Electrophoresis (CE) as a powerful analytical tool for the chiral purity determination of pyrazolidine derivatives. We will explore the fundamental principles of chiral CE, offer a comparative analysis with the more traditional High-Performance Liquid Chromatography (HPLC), and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Significance of Chiral Purity in Pyrazolidine Derivatives
Pyrazolidine and its analogs are prevalent structural motifs in a wide array of biologically active molecules, exhibiting pharmacological effects ranging from anti-inflammatory to psychoactive.[1] When a pyrazolidine derivative possesses one or more chiral centers, it can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[2]
The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors underscores the necessity for enantiomerically pure drugs. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects or toxicity (the distomer).[2] Therefore, the accurate assessment of chiral purity is a critical quality attribute in the manufacturing and quality control of pyrazolidine-based pharmaceuticals.
Capillary Electrophoresis: A High-Resolution Tool for Chiral Separations
Capillary Electrophoresis (CE) has emerged as a robust and efficient alternative to traditional chromatographic methods for chiral analysis.[3][4] Its advantages lie in its high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and the flexibility to easily screen a variety of chiral selectors.[4]
The fundamental principle of chiral separation in CE involves the addition of a chiral selector to the background electrolyte (BGE).[5] This selector interacts with the enantiomers of the analyte to form transient diastereomeric complexes. The differing stabilities of these complexes lead to different effective mobilities for each enantiomer under the influence of an applied electric field, resulting in their separation.[6]
The Central Role of Cyclodextrins as Chiral Selectors
Among the various chiral selectors available, cyclodextrins (CDs) and their derivatives are the most widely and successfully used in CE for enantiomeric separations.[7][8] CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] This unique structure allows them to form inclusion complexes with a wide range of guest molecules, including pyrazolidine derivatives.
The chiral recognition mechanism of CDs is based on a combination of hydrophobic interactions, where a portion of the analyte molecule fits into the CD cavity, and hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the CD.[7] The subtle differences in how each enantiomer fits into the chiral environment of the CD cavity lead to variations in the stability of the diastereomeric complexes, which is the basis for their separation. A wide variety of native and derivatized CDs (e.g., neutral, and charged) are commercially available, offering a broad spectrum of selectivities for different analytes.[10][11]
Comparative Analysis: Capillary Electrophoresis vs. High-Performance Liquid Chromatography
While HPLC with a chiral stationary phase (CSP) has traditionally been the workhorse for chiral separations in the pharmaceutical industry, CE offers several compelling advantages that make it a highly attractive alternative, particularly for pyrazolidine derivatives.
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Differential migration of transient diastereomeric complexes in an electric field.[6] | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[3] |
| Separation Efficiency | Extremely high (typically >100,000 theoretical plates), leading to sharp peaks and high resolution.[4] | Good to high, but generally lower than CE. |
| Analysis Time | Fast, often in the range of 5-15 minutes.[4] | Can be longer, depending on the complexity of the separation. |
| Sample & Solvent Consumption | Very low (nanoliter sample volumes and microliter buffer consumption). Considered a "green" technique.[4] | Higher consumption of organic solvents, which can be costly and environmentally unfriendly. |
| Method Development | Rapid and flexible. Screening of different chiral selectors and buffer conditions is straightforward.[10] | Can be more time-consuming and expensive due to the need to purchase and test different chiral columns. |
| Cost | Lower instrument and operational costs. Capillaries are inexpensive and durable. | Higher initial instrument cost and ongoing costs for columns and solvents. |
| Versatility | Highly versatile. A wide range of charged and neutral CDs can be used as BGE additives.[7] | A wide variety of CSPs are available, but each column has a specific range of applicability. |
| Robustness | Can be sensitive to changes in buffer composition and temperature.[12] | Generally considered very robust and reproducible.[3] |
For the chiral analysis of pyrazolidine derivatives, the high efficiency and speed of CE can be particularly advantageous for high-throughput screening during drug discovery and for rapid quality control checks. The low sample consumption is also beneficial when dealing with precious or limited quantities of material.
Experimental Protocol: Chiral Purity Assessment of a Pyrazolidine Derivative by CE
The following is a detailed, step-by-step protocol for the development of a chiral separation method for a hypothetical pyrazolidine derivative using Capillary Zone Electrophoresis (CZE) with a cyclodextrin chiral selector. This protocol is based on established principles of chiral CE method development.[12][13]
Analyte and Reagent Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the racemic pyrazolidine derivative in a suitable solvent (e.g., methanol or water).
-
Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer. The pH of the BGE is a critical parameter and should be optimized. For basic pyrazolidine derivatives, a pH in the acidic range (e.g., 2.5-4.5) is often a good starting point to ensure the analyte is protonated and has sufficient electrophoretic mobility.
-
Chiral Selector Stock Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 100 mM of a sulfated-β-cyclodextrin) in the BGE. Sulfated CDs are often effective for the separation of basic compounds.[14]
Instrumentation and Capillary Conditioning
-
CE System: A standard capillary electrophoresis system equipped with a UV detector is suitable.
-
Capillary: Use a fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm effective length).
-
New Capillary Conditioning:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Daily Capillary Conditioning:
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 5 minutes.
-
Method Development and Optimization
The goal of method development is to achieve baseline separation of the two enantiomers with good peak shape and a reasonable analysis time. This is typically achieved by systematically optimizing several key parameters.
-
Chiral Selector Screening:
-
Start by screening a variety of cyclodextrins. Good candidates for basic pyrazolidine derivatives include native β-CD and charged derivatives like sulfated-β-CD, carboxymethyl-β-CD, and hydroxypropyl-β-CD.[10][11]
-
Prepare separate BGEs containing a fixed concentration (e.g., 10 mM) of each CD.
-
Run the racemic analyte with each BGE and observe for any signs of separation (peak broadening or splitting).
-
-
Optimization of Chiral Selector Concentration:
-
Once a promising CD is identified, optimize its concentration in the BGE.
-
Prepare a series of BGEs with varying concentrations of the selected CD (e.g., 5, 10, 15, 20 mM).
-
Analyze the racemic analyte with each concentration and plot the resolution versus the CD concentration to find the optimal value.
-
-
Optimization of BGE pH:
-
The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF).
-
Prepare BGEs with a range of pH values (e.g., 2.5, 3.0, 3.5, 4.0).
-
Analyze the racemic analyte at each pH and select the value that provides the best resolution and peak shape.
-
-
Optimization of Applied Voltage and Temperature:
-
Higher voltages generally lead to shorter analysis times but can cause Joule heating, which may affect resolution. Optimize the voltage to balance speed and separation efficiency (e.g., 15-25 kV).
-
Controlling the capillary temperature is crucial for reproducibility. Lower temperatures often improve resolution but increase analysis time. A typical starting point is 25°C.
-
Method Validation
Once the optimal conditions are established, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to separate the enantiomers from each other and from any potential impurities.
-
Linearity: The response should be proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow and Separation Principle
The following diagrams, generated using Graphviz, illustrate the experimental workflow for chiral CE method development and the fundamental principle of enantiomeric separation.
Caption: Principle of chiral separation by CE.
Conclusion
Capillary electrophoresis offers a powerful, efficient, and cost-effective solution for the critical task of assessing the chiral purity of pyrazolidine derivatives. Its high resolving power, rapid analysis times, and minimal consumption of resources make it an ideal technique for both research and quality control environments. [4]While HPLC remains a valuable tool, the distinct advantages of CE, particularly its flexibility in method development and its "green" profile, position it as a compelling and often superior alternative. By understanding the fundamental principles of chiral CE and employing a systematic approach to method development and validation, researchers can confidently and accurately determine the enantiomeric purity of pyrazolidine-based drug candidates and products, ultimately contributing to the development of safer and more effective medicines.
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Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Application of cyclodextrins in chiral capillary electrophoresis. (2021). ResearchGate. Retrieved from [Link]
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Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2021). Semantic Scholar. Retrieved from [Link]
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Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2023). MDPI. Retrieved from [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
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Chiral analysis. (2023). Wikipedia. Retrieved from [Link]
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Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. (2018). ACS Publications. Retrieved from [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). ScienceDirect. Retrieved from [Link]
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Chiral Separations by Capillary Electrophoresis. (2016). Springer Link. Retrieved from [Link]
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Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). American Pharmaceutical Review. Retrieved from [Link]
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Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. (2023). Technology Networks. Retrieved from [Link]
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Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). DergiPark. Retrieved from [Link]
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Captisol® as chiral selector in capillary electrophoresis of non-acidic drugs. (2017). ResearchGate. Retrieved from [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. (2021). MDPI. Retrieved from [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
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Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. (2021). MDPI. Retrieved from [Link]
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Enantioseparation of Pharmaceuticals by Capillary Electrophoresis Using Per-(6-sulfo-6-deoxy)-b-Cyclodextrin as Chiral Selector. (2013). ResearchGate. Retrieved from [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2021). MDPI. Retrieved from [Link]
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ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS. (2016). Tesis Doctorals en Xarxa. Retrieved from [Link]
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Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Comparison of Pyrazolidine-Based Drug Candidates
The pyrazolidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The journey from a promising compound in a lab dish to a viable therapeutic in a living system is, however, fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of pyrazolidine-based drug candidates, offering insights into experimental design, data interpretation, and the critical translation of laboratory findings to preclinical models.
The Drug Discovery Workflow: From Benchtop to Preclinical
The development of any new chemical entity, including pyrazolidine derivatives, follows a structured, albeit iterative, process. The goal is to identify compounds with high potency and selectivity in vitro that also demonstrate favorable efficacy and safety profiles in vivo.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Comparative In Vivo Efficacy of Pyrazolidine-Based Kinase Inhibitors
The following table presents hypothetical data from a mouse xenograft study evaluating the efficacy of promising pyrazolidine candidates.
| Compound ID | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| PZD-2 | 25 | 45 | -2 |
| PZD-4 | 25 | 75 | -3 |
| Reference Drug | 20 | 60 | -8 |
| Vehicle Control | - | 0 | +1 |
Analysis: PZD-4 demonstrates superior tumor growth inhibition compared to both PZD-2 and the reference drug at a similar dose. [2]Importantly, it does so with minimal impact on body weight, suggesting a favorable preliminary safety profile. The significant body weight loss observed with the reference drug could be indicative of toxicity.
Detailed Protocol: Mouse Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of pyrazolidine drug candidates in an in vivo model of human cancer.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions. [3]2. Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, PZD-2, PZD-4, Reference Drug).
-
Drug Administration: Administer the compounds orally, once daily, at the specified doses for a period of 21 days.
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Part 3: In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots
The ultimate goal of preclinical drug development is to establish a strong in vitro-in vivo correlation (IVIVC). [4][5]A good IVIVC allows researchers to use in vitro data to predict the in vivo performance of a drug, which can significantly streamline the development process and reduce the reliance on animal studies. However, establishing a robust IVIVC is challenging. A compound that is highly potent in vitro may fail in vivo due to a number of factors, including:
-
Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or poor tissue distribution can prevent the drug from reaching its target at therapeutic concentrations.
-
Off-Target Effects: The compound may interact with other biological targets, leading to unforeseen toxicity.
-
Lack of Efficacy: The in vitro model may not accurately recapitulate the complexity of the disease in a living organism.
Caption: Factors influencing the In Vitro-In Vivo Correlation (IVIVC).
By carefully selecting and validating both in vitro and in vivo models, and by thoroughly characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, researchers can increase the likelihood of a successful translation from the laboratory to the clinic. The pyrazolidine scaffold continues to be a rich source of novel therapeutic agents, and a deep understanding of the principles outlined in this guide is essential for unlocking its full potential.
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Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (URL: [Link])
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Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PubMed Central. (URL: [Link])
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. (URL: [Link])
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. (URL: [Link])
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. (URL: [Link])
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New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed. (URL: [Link])
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In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms. ARVO Journals. (URL: [Link])
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Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. (URL: [Link])
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Potent Preorganized Pyrazolidine Cyclophilin D Inhibitors Prevent Mitochondrial and Organ Injury in a Mouse Pancreatitis Disease Model. ACS Publications. (URL: [Link])
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Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. (URL: [Link])
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. (URL: [Link])
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Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. (URL: [Link])
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. (URL: [Link])
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Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. PubMed Central. (URL: [Link])
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. (URL: [Link])
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. (URL: [Link])
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Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central. (URL: )
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New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. MDPI. (URL: [Link])
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. (URL: [Link])
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Structure-activity relationship (SAR) studies of tert-butyl pyrazolidine-1-carboxylate analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolidine Analogs
The pyrazolidine scaffold, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, and its unsaturated counterpart, pyrazole, are privileged structures in medicinal chemistry. Molecules incorporating these rings exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The tert-butyl pyrazolidine-1-carboxylate is a versatile synthetic intermediate, where the tert-butyloxycarbonyl (Boc) group serves as a protecting element for the N1 nitrogen. This allows for controlled, regioselective modifications at other positions of the ring, making it an ideal starting point for the exploration of chemical space in drug discovery campaigns.
This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various analogs derived from or related to the pyrazolidine core. We will dissect how specific structural modifications influence their interaction with biological targets, supported by experimental data and protocols, to provide actionable insights for researchers in drug development.
The Strategic Importance of the Pyrazolidine Core
The pyrazolidine ring's conformational flexibility and the presence of two nitrogen atoms—one of which is often a hydrogen bond donor and the other a potential acceptor—make it an attractive scaffold for designing ligands that can effectively interact with enzyme active sites and receptor binding pockets. The common synthetic strategy involves leveraging the Boc-protected pyrazolidine to build molecular complexity, followed by deprotection or modification as a final step. The core objective of SAR studies is to systematically alter the substituents on this core to optimize potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Different Biological Targets
The versatility of the pyrazolidine and pyrazole scaffold is evident from the diverse range of biological targets they can be engineered to inhibit or modulate. Here, we compare SAR trends for distinct classes of therapeutic agents.
Case Study: Trisubstituted-Pyrazol Carboxamides as Farnesoid X Receptor (FXR) Antagonists
The Farnesoid X Receptor (FXR) is a critical regulator of cholesterol and bile acid homeostasis, making it a key target for metabolic disorders. Antagonizing FXR is a promising strategy for treating cholestasis. A recent study detailed the development of novel trisubstituted-pyrazol carboxamide analogs as highly potent FXR antagonists.[3]
The initial lead compound, E16 , showed promising activity. The SAR campaign focused on modifying three key positions: the R1 substituent on the pyrazole ring, the R2 substituent on the carboxamide, and the R3 phenyl group. The study found that small, electron-withdrawing groups at the R1 position were optimal. The key breakthrough came from modifications at the R2 and R3 positions.
Key SAR Insights:
-
R1 Position: Small alkyl groups like methyl or ethyl were preferred over bulky or aromatic substituents.
-
R2 Position: A cyclopropyl group at the R2 position consistently provided superior potency compared to other cyclic or acyclic functionalities.
-
R3 Position: The introduction of a trifluoromethyl group at the para position of the R3 phenyl ring was crucial. This single modification led to a significant boost in activity.
The optimization efforts culminated in compound 4j , which demonstrated a remarkable improvement in potency over the initial lead.
Table 1: Comparative Activity of Key FXR Antagonist Analogs [3]
| Compound | R1 Group | R2 Group | R3 Substituent | FXR Binding IC50 (nM) | Cell-Based Antagonism IC50 (nM) |
| E16 | Methyl | Cyclopropyl | 4-Chloro | 47.0 | >10,000 |
| 4a | Methyl | Cyclopropyl | 4-Fluoro | 20.3 | 2,750 |
| 4h | Methyl | Cyclopropyl | 4-Bromo | 11.2 | 1,850 |
| 4j | Methyl | Cyclopropyl | 4-Trifluoromethyl | 7.5 | 468.5 |
The data clearly illustrates a potent SAR trend, where the combination of a small R1 group, a cyclopropyl R2 moiety, and an electron-withdrawing trifluoromethyl group at the R3 position results in a synergistic enhancement of FXR antagonism. Compound 4j was over 5 times more potent in binding assays and significantly more active in cell-based assays than the original lead.[3]
Caption: SAR logic for optimizing FXR antagonists.
Case Study: Pyrazolidine Derivatives as Dipeptidyl Peptidase IV (DP-IV) Inhibitors
DP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A study focused on a series of pyrazolidine derivatives synthesized and evaluated for their DP-IV inhibitory activity.[4]
The general structure explored involved substitutions at the N2 position of the pyrazolidine ring and modifications of an attached phenyl group.
Key SAR Insights:
-
The presence of a cyano group on a pyrrolidine ring attached to the N2 position of the pyrazolidine was found to be a critical feature for potent inhibition, mimicking the mechanism of other established DP-IV inhibitors.
-
Substitutions on the phenyl ring attached to the pyrazolidine core significantly modulated activity. Electron-donating groups generally led to decreased activity, whereas specific halogen substitutions were favorable.
Table 2: Comparative Activity of Pyrazolidine-based DP-IV Inhibitors [4]
| Compound | Phenyl Ring Substituent | In Vitro DP-IV IC50 (µM) | In Vivo DP-IV Inhibition ED50 (mg/kg) |
| 9a | 4-H | 10.2 | >100 |
| 9d | 4-OCH3 | 15.8 | >100 |
| 9g | 4-Cl | 3.45 | 100 |
| 9i | 2,5-di-Cl | 1.56 | 80 |
The results highlight the importance of the substitution pattern on the aromatic ring. A single chloro-substituent at the para-position (compound 9g ) improved potency threefold compared to the unsubstituted analog (9a ). The most active compound in the series, 9i , featured a 2,5-dichloro substitution pattern, suggesting that specific steric and electronic interactions in the enzyme's active site are crucial for potent inhibition.[4]
Experimental Protocols
Reproducibility and methodological rigor are the cornerstones of scientific integrity. Below are detailed protocols representative of those used in the SAR studies discussed.
General Synthesis of Pyrazolidine-3,5-dione Analogs
This protocol describes a common method for synthesizing pyrazolidine-3,5-dione derivatives, which are widely studied for anti-inflammatory and antimicrobial activities.[1]
Objective: To synthesize a substituted pyrazolidine-3,5-dione via cyclization.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or Ethanol with catalytic acid (for esterification)
-
Hydrazine hydrate
-
Diethyl malonate
-
Sodium ethoxide
-
Appropriate solvents (e.g., Ethanol, Toluene)
Procedure:
-
Esterification: Convert the starting 4-substituted benzoic acid to its corresponding ethyl ester. This can be achieved by refluxing the acid in ethanol with a catalytic amount of sulfuric acid or by converting the acid to an acyl chloride with thionyl chloride followed by reaction with ethanol.
-
Hydrazide Formation: React the ethyl ester with hydrazine hydrate in refluxing ethanol for 6-8 hours to form the corresponding acid hydrazide. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise at 0°C.
-
Condensation: Add the acid hydrazide from Step 2 to the reaction mixture and reflux for 12-18 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolidine-3,5-dione derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Tert-butyl pyrazolidine-1-carboxylate
As Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl pyrazolidine-1-carboxylate (CAS No. 57699-91-9). Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a synthetic building block used in pharmaceutical research. While essential for discovery, it presents several hazards that dictate its handling and disposal requirements.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
The signal word for this chemical is "Warning" . These classifications are the primary drivers for the stringent personal protective equipment (PPE) and containment protocols outlined below. Ingestion, skin or eye contact, and inhalation are all potential routes of exposure that must be mitigated.
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is a non-negotiable prerequisite to handling chemical waste. The choice of PPE is directly informed by the hazard assessment.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[2][3] This primary engineering control minimizes the risk of inhaling vapors or aerosols.
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]
-
Skin Protection :
-
Gloves : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[5] Use proper glove removal technique to avoid cross-contamination.[5]
-
Lab Coat : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or a complete protective suit should be considered.[5]
-
-
Respiratory Protection : If for any reason work must be performed outside of a fume hood where vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8] The following protocol is designed to meet these regulatory standards.
Step 1: Waste Characterization and Segregation
Causality : Improperly mixed chemicals can lead to violent reactions, gas evolution, or fire. Segregation is a cornerstone of safe laboratory waste management.[9]
-
Designate a Waste Stream : this compound waste should be collected in a dedicated, properly labeled container.
-
Do Not Mix : Do not mix this waste with other chemical streams, such as halogenated solvents, strong acids/bases, or oxidizers. While specific reactivity data is limited, this precautionary measure prevents unforeseen hazardous reactions.
Step 2: Container Selection and Labeling
Causality : Proper containment and clear communication are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and are essential for preventing accidental exposures and ensuring compliant transport.[3][10]
-
Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. Ensure the container is clean and dry before use.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] The label should also include the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[10]
Step 3: Waste Collection
-
Pure Compound/Residues : For unused or expired pure product, transfer the material directly into the designated hazardous waste container inside a fume hood.
-
Contaminated Materials : Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or paper towels used for minor spills, must also be placed in the designated solid waste container.
-
Empty Containers : The original product container is not truly "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, appropriately labeled liquid waste container.
Step 4: Storage Pending Disposal
Causality : RCRA regulations dictate specific requirements for the on-site accumulation of hazardous waste to prevent releases into the environment.[8][11]
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be under the control of the laboratory personnel.
-
Containment : The storage area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Closure : Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
Causality : Laboratories are classified as hazardous waste generators and are legally responsible for the waste from "cradle-to-grave".[6] Final disposal must be handled by a licensed professional service.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation : Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Never Dispose Down the Drain : Under no circumstances should this compound or its rinsate be poured down the sink.[5][12] This is illegal and environmentally harmful.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill and Exposure
-
Minor Spill (in fume hood) :
-
Ensure PPE is worn.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical sorbent pad.
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill :
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team.
-
-
Skin/Eye Exposure :
-
Skin : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and maintain the highest standards of professional and environmental responsibility.
References
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OSHA Compliance For Laboratories . US Bio-Clean. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available from: [Link]
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tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 . PubChem. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste . US EPA. Available from: [Link]
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Waste, Chemical, and Cleanup Enforcement . US EPA. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available from: [Link]
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Hazardous Waste . US EPA. Available from: [Link]
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SAFETY DATA SHEET - Di-tert-butyl peroxide . Available from: [Link]
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SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride . Fisher Scientific. Available from: [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl pyrazolidine-1-carboxylate
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Tert-butyl pyrazolidine-1-carboxylate. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of their work. This document is structured to provide not just procedural steps, but also the rationale behind them, grounded in the known hazards of the material.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] These classifications are the foundation upon which our PPE recommendations are built. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] Therefore, a comprehensive PPE strategy must create a barrier against these routes.
Core Principles of Chemical Handling
Safe laboratory practice is built on a hierarchy of controls. Before relying solely on PPE, it is crucial to implement engineering and administrative controls.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] This is the primary defense against respiratory exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]
-
Administrative Controls: Never work alone when handling this chemical.[4] Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[4][6]
Selecting the Appropriate Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling this compound in various laboratory settings.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Nitrile or Neoprene gloves | Safety glasses with side shields | Laboratory coat | Not required if handled in a fume hood |
| Handling Large Quantities (>250 mL) | Nitrile or Neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a laboratory coat | Use a full-face respirator with appropriate cartridges if a fume hood is not available or as a backup.[5] |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant suit or apron | Full-face respirator with multi-purpose combination cartridges |
| Waste Disposal | Nitrile or Neoprene gloves | Safety glasses with side shields | Laboratory coat | Not required if handling sealed waste containers |
Hand Protection: The First Line of Defense
Given that this compound causes skin irritation, selecting the correct gloves is critical.[1][2]
-
Material: Nitrile or neoprene gloves are recommended for their chemical resistance.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before use.[2] Use proper glove removal techniques to avoid contaminating your skin.[2] After removing gloves, wash your hands thoroughly with soap and water.[1][3]
Eye and Face Protection: Shielding from Splashes and Vapors
This compound can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: For handling small quantities, ANSI Z87.1 compliant safety glasses with side shields are mandatory.[4]
-
Enhanced Protection: When handling larger volumes or when there is a significant risk of splashing, chemical splash goggles are required.[4][5] For maximum protection, a face shield should be worn in conjunction with goggles.[3][5]
Body Protection: Preventing Skin Contact
To prevent accidental skin contact, appropriate body protection must be worn.
-
Standard Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[4][5]
-
Additional Protection: When handling larger quantities or during spill cleanup, a chemical-resistant apron or suit should be worn over the lab coat.[5]
Respiratory Protection: A Necessary Precaution
This compound may cause respiratory irritation.[1][2]
-
Primary Control: A properly functioning chemical fume hood is the most effective engineering control to mitigate inhalation risks.[3][4]
-
When Respirators are Needed: In situations where a fume hood is not feasible or as a secondary measure during spill cleanup, a NIOSH-approved respirator is necessary.[5] A full-face respirator with multi-purpose combination cartridges provides both respiratory and eye protection.[5] All personnel required to wear respirators must be properly trained and fit-tested.[5]
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert others.[3] Only trained personnel with the appropriate PPE should attempt to clean up a spill.[3]
For any exposure, seek immediate medical attention. [3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]
Waste Disposal Plan
All waste contaminated with this compound, including used PPE, must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Container Labeling: The label must include the full chemical name and associated hazards.[4]
-
Storage: Store the waste container in a designated satellite accumulation area.[4]
-
Disposal: Arrange for pickup and disposal by certified hazardous waste personnel in accordance with local, state, and federal regulations.[1] Do not pour waste down the drain.[2]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is fundamental to responsible scientific practice.
References
- Environmental Health & Safety.
- Risk Management and Safety. Hydrazine - Risk Management and Safety.
- Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. (2016).
- The Brückner Research Group. CB-LSOP-Hydrazines.docx.
- AK Scientific, Inc. Safety Data Sheet: Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)
- Aaronchem. (2024).
- Sigma-Aldrich.
- MedChemExpress. (2025).
- DTIC. Safety and Handling of Hydrazine.
- SAFETY D
- Fisher Scientific. (2023). SAFETY DATA SHEET: tert-Butyl 4-[4-(methoxycarbonyl)phenyl]tetrahydro-1(2H)
- National Institute for Occupational Safety and Health. (2014).
- Occupational Safety and Health Administration.
- Johns Hopkins Lab Safety. (2015). NIOSH pocket guide to chemical hazards.
- Aldrich. (2024).
- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)
- Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid.
- Bergeson & Campbell, P.C. (2012).
- Fisher Scientific. (2024). SAFETY DATA SHEET: pyrazole-1-carboxamidine monohydrochloride.
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. CDC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
